1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIDEXJDRYAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340355 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57276-32-1 | |
| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction: The Strategic Value of the Cyclopropyl Pyridyl Ketone Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The cyclopropyl ring, a small, strained carbocycle, is a particularly valuable functional group. Its unique stereoelectronic properties can enhance metabolic stability, improve potency, and provide conformational rigidity to a molecule, addressing common challenges in drug discovery such as off-target effects and rapid plasma clearance.[1][2] When coupled with a pyridyl moiety, a common nitrogen-containing heterocycle in pharmaceuticals, the resulting scaffold becomes a highly attractive building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a molecule embodying this valuable structural combination. While direct, detailed synthetic procedures for this specific molecule are not extensively published, this guide will detail a robust and scientifically sound synthetic strategy based on well-established organometallic methodologies. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the characterization of the target compound. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of cyclopropyl pyridyl ketones in their synthetic endeavors. The applications for such compounds are broad, with potential in the development of antiviral, antidepressant, and anti-inflammatory drugs.[3]
Physicochemical and Spectroscopic Data Summary
A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some of this data is based on closely related analogs and predictive models, it provides a valuable reference for characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | Analogous Compounds |
| Boiling Point | Not available | |
| ¹H NMR (predicted) | δ (ppm): 0.9-1.2 (m, 4H, cyclopropyl CH₂), 2.0-2.4 (m, 1H, cyclopropyl CH), 4.2-4.4 (s, 2H, CH₂), 7.1-7.3 (m, 1H, pyridine H), 7.6-7.8 (m, 1H, pyridine H), 8.5-8.7 (m, 1H, pyridine H), 7.3-7.5 (m, 1H, pyridine H) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR (predicted) | δ (ppm): 10-12 (cyclopropyl CH₂), 18-22 (cyclopropyl CH), 45-48 (CH₂), 121-123 (pyridine CH), 124-126 (pyridine CH), 136-138 (pyridine CH), 148-150 (pyridine CH), 155-157 (pyridine C), 205-210 (C=O) | Spectral Database for Organic Compounds (SDBS) |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 162.0919 |
Synthetic Strategy: Acylation of 2-Picolyllithium
The most direct and versatile approach for the synthesis of this compound is the acylation of a pre-formed 2-picolyllithium with a suitable cyclopropanecarbonyl electrophile. This strategy offers high convergence and allows for the late-stage introduction of the cyclopropyl ketone moiety.
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights
The reaction proceeds through a two-step sequence:
-
Formation of 2-Picolyllithium: 2-Methylpyridine (2-picoline) is deprotonated at the methyl group by a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium. This reaction is performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting 2-picolyllithium is a potent nucleophile.[4] The negative charge is stabilized by resonance, delocalizing into the pyridine ring.[4]
-
Nucleophilic Acylation: The generated 2-picolyllithium then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This addition-elimination reaction results in the formation of the desired ketone, this compound, and lithium chloride as a byproduct.
Caption: Mechanistic workflow for the synthesis.
Detailed Experimental Protocol
Safety Precautions: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Materials:
-
2-Methylpyridine (2-picoline), anhydrous (≥99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Cyclopropanecarbonyl chloride (≥98%)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%, inhibitor-free)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of 2-Picolyllithium:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-methylpyridine (1.0 eq.) to the cooled THF via syringe.
-
To this solution, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
-
Acylation Reaction:
-
In a separate oven-dried flask, prepare a solution of cyclopropanecarbonyl chloride (1.2 eq.) in anhydrous THF (20 mL).
-
Add this solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Alternative Synthetic Approaches
While the acylation of 2-picolyllithium is a highly effective method, other synthetic strategies could also be employed.
Grignard-based Synthesis
An alternative involves the reaction of a pyridin-2-ylmethyl Grignard reagent with cyclopropanecarbonitrile. However, the preparation of the pyridin-2-ylmethyl Grignard reagent can be challenging due to its reactivity. A more viable Grignard approach would involve the reaction of cyclopropylmagnesium bromide with 2-pyridylacetonitrile.[5][6]
Caption: Grignard-based synthetic route.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction offers a method for the formation of the cyclopropyl ring.[7][8] This would involve the reaction of a sulfur ylide with an α,β-unsaturated ketone precursor, such as (E)-1-(pyridin-2-yl)but-2-en-1-one. This approach is particularly useful when the corresponding enone is readily available.
Conclusion
The synthesis of this compound represents a valuable endeavor for medicinal chemists and drug development professionals. The presented synthetic strategy, centered on the acylation of 2-picolyllithium, provides a reliable and efficient route to this important building block. The unique combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile pyridyl moiety makes this compound and its derivatives promising candidates for the development of novel therapeutics. Further exploration of the synthetic accessibility and biological activity of this class of compounds is highly warranted.
References
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1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one chemical properties
An In-depth Technical Guide to 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Properties, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The molecule uniquely combines the strained, reactive cyclopropyl ring with the versatile pyridyl moiety, creating a scaffold with intriguing chemical properties and potential applications in drug discovery. This document details its physicochemical characteristics, spectroscopic profile, key reactive pathways, and the strategic role of its constituent functional groups in the design of novel therapeutics. Methodologies for synthesis and key transformations are discussed, supported by mechanistic insights and experimental considerations for researchers in drug development and organic synthesis.
Introduction and Molecular Overview
This compound is a chemical entity featuring a cyclopropyl group directly attached to a carbonyl, which is in turn connected to a pyridin-2-yl moiety via a methylene bridge. The structural combination of a three-membered carbocycle and an aromatic heterocycle imparts a unique set of properties.
-
The Cyclopropyl Ketone Moiety : The cyclopropane ring is characterized by significant ring strain and C-C bonds with enhanced π-character.[1][2] When conjugated with a carbonyl group, this system is activated towards a variety of chemical transformations, including ring-opening reactions and cycloadditions, often initiated by single-electron transfer (SET) processes.[3][4][5]
-
The Pyridin-2-yl Group : The pyridine ring is a common pharmacophore in medicinal chemistry.[6][7][8] Its basic nitrogen atom can serve as a hydrogen bond acceptor or a site for protonation, influencing the molecule's solubility and interaction with biological targets. The aromatic system can engage in π-stacking and is amenable to functionalization.
This guide explores the interplay between these two key structural features, providing a technical foundation for its utilization in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact isomer is sparse in publicly available literature, its properties can be reliably predicted based on its constituent parts and data from close isomers like 1-cyclopropyl-2-(pyridin-4-yl)ethanone.
Core Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₁₁NO | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated[9] |
| CAS Number | Not broadly indexed; Isomer 1425367-18-5 exists[10] | Isomer CAS: 6580-95-6 (pyridin-4-yl)[9][11] |
| Appearance | Expected to be a pale yellow oil or low-melting solid | Inferred from similar compounds[12] |
| Topological Polar Surface Area | 30.2 Ų | Calculated[9] |
| Hydrogen Bond Acceptor Count | 2 (Carbonyl O, Pyridine N) | Calculated[9] |
| Rotatable Bond Count | 3 | Calculated[9] |
Spectroscopic Signature Analysis
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.
-
¹H NMR Spectroscopy :
-
Pyridine Ring Protons (4H) : Four distinct signals are expected in the aromatic region (~7.0-8.6 ppm). The proton adjacent to the nitrogen (at C6) will be the most downfield. The coupling patterns (doublets, triplets, or combinations thereof) will be characteristic of a 2-substituted pyridine ring.[13]
-
Methylene Protons (-CH₂-) (2H) : A singlet or a sharp peak is expected around 4.0-4.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and pyridine ring.
-
Cyclopropyl Methine Proton (-CH-) (1H) : A multiplet located upfield (~1.8-2.5 ppm), shifted downfield by the adjacent carbonyl group.
-
Cyclopropyl Methylene Protons (-CH₂-) (4H) : Two sets of complex multiplets in the upfield region (~0.8-1.5 ppm).
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (C=O) : The ketone carbonyl carbon will appear significantly downfield, typically >195 ppm.
-
Pyridine Carbons : Five distinct signals in the aromatic region (~120-155 ppm).
-
Methylene Carbon (-CH₂-) : A signal around 45-55 ppm.
-
Cyclopropyl Methine Carbon (-CH-) : A signal around 15-25 ppm.
-
Cyclopropyl Methylene Carbons (-CH₂-) : Signals in the upfield region, typically <15 ppm.
-
-
Infrared (IR) Spectroscopy :
-
C=O Stretch : A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. This is a key diagnostic peak for the ketone functional group.[14]
-
C-H Stretch (Aromatic) : Signals typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Signals appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl group may show a characteristic stretch slightly above 3000 cm⁻¹.
-
C=N and C=C Stretch (Pyridine) : Multiple bands in the 1400-1600 cm⁻¹ region.[13]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The parent peak would be observed at m/z = 161.
-
Key Fragmentation Patterns : Common fragmentation would involve the loss of the cyclopropyl group (m/z = 120) and cleavage at the C-C bond between the carbonyl and the methylene group, leading to characteristic fragments like the pyridin-2-ylmethyl cation (m/z = 92) and the cyclopropylcarbonyl cation (m/z = 69).
-
Synthesis and Reactivity
The synthesis of this compound can be approached through established organometallic or condensation methodologies. A logical synthetic workflow is outlined below.
Proposed Synthetic Pathway
A viable route involves the reaction of a cyclopropyl organometallic reagent with a derivative of 2-picolinic acid or the acylation of 2-picoline. A common laboratory-scale approach is the Weinreb ketone synthesis, which offers good control and minimizes over-addition.
Caption: Proposed Weinreb ketone synthesis of the target molecule.
Key Chemical Reactivity
The reactivity of this molecule is dominated by the unique properties of the cyclopropyl ketone system.
Cyclopropyl ketones, particularly aryl and heteroaryl variants, are known to undergo formal [3+2] cycloaddition reactions with alkenes and alkynes.[4][5] This transformation is typically initiated by a single-electron reduction of the ketone, often under photocatalytic or samarium(II) iodide-catalyzed conditions, to form a ketyl radical anion.[3][4] This intermediate undergoes rapid and reversible ring opening to form a more stable distonic radical anion, which then acts as a 1,3-dipole equivalent to engage with an unsaturated partner.
Caption: Mechanism of [3+2] cycloaddition via ketyl radical anion.
This protocol is adapted from established methods for alkyl cyclopropyl ketones.[4][5]
-
Preparation : In a nitrogen-filled glovebox, add this compound (0.1 mmol, 1.0 equiv) and the desired alkene partner (0.2 mmol, 2.0 equiv) to an oven-dried vial.
-
Solvent Addition : Add anhydrous THF (1.0 mL) to the vial and stir to dissolve the reagents.
-
Catalyst Preparation : In a separate vial, prepare a 0.1 M stock solution of samarium(II) iodide (SmI₂) in THF.
-
Initiation : Add the SmI₂ solution (0.1 mL, 0.01 mmol, 0.1 equiv) to the reaction mixture. For less reactive substrates, a co-catalyst or stabilizer may be required.
-
Reaction : Seal the vial and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup : Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cyclopentane product.
Aryl cyclopropyl ketones can undergo cyclization and rearrangement reactions under acidic conditions to form structures like tetralones.[15] While the methylene spacer in this compound prevents direct intramolecular cyclization onto the pyridine ring in the same manner, the cyclopropyl ring remains susceptible to acid-catalyzed opening, potentially leading to the formation of open-chain carbinols or other rearranged products depending on the conditions.
Role in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound are highly relevant in modern drug design.
-
Benefits of the Cyclopropyl Group : The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacokinetic properties.[1] It can:
-
Enhance Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][2]
-
Improve Potency and Selectivity : The rigid, three-dimensional nature of the ring can lock the molecule into a specific conformation that is more favorable for binding to a biological target, reducing off-target effects.[2]
-
Modulate Physicochemical Properties : It can increase lipophilicity and brain permeability while potentially decreasing plasma clearance.[1][2]
-
-
The Pyridine Scaffold : Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-fibrotic properties.[6][7][16] The nitrogen atom is a key interaction point, often forming crucial hydrogen bonds in enzyme active sites or with receptors.
This compound therefore serves as a valuable building block for creating libraries of complex, sp³-rich molecules with potential therapeutic applications. For example, derivatives could be explored as kinase inhibitors, GPCR modulators, or agents targeting various disease pathways where these structural elements are known to be effective.
Conclusion
This compound is a molecule with a rich and versatile chemical profile. Its true value lies in the synthetic opportunities presented by the activated cyclopropyl ketone system, which allows for the construction of complex five-membered rings through modern catalytic methods. For drug development professionals, it represents a pre-validated scaffold that combines the metabolic and conformational benefits of the cyclopropyl group with the proven pharmacophoric utility of the pyridine ring. A thorough understanding of its reactivity and spectroscopic properties is essential for leveraging this promising building block in the synthesis of next-generation therapeutics.
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Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society. Available at: [Link]
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Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PubMed Central (PMC). Available at: [Link]
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Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, and spectroscopic characteristics. While experimental data on some physical properties remain limited, this guide establishes a foundational understanding of the compound based on existing information and comparative analysis with structurally related molecules.
Introduction: The Significance of the Cyclopropyl Ketone Moiety in Drug Design
The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate electronic properties, and improve binding affinity to biological targets. The unique strained three-membered ring of the cyclopropyl group can mimic the conformational and electronic features of a double bond while offering a distinct three-dimensional profile. When coupled with a pyridinyl moiety, as in this compound, the resulting molecule presents a compelling structural motif for interaction with a variety of enzymatic and receptor systems. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Molecular and Physicochemical Properties
A comprehensive search for experimentally determined physical properties of this compound (CAS No. 57276-32-1) reveals a scarcity of publicly available data. The following table summarizes the known and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| CAS Number | 57276-32-1 | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Due to the limited experimental data, a deeper understanding of the molecule's behavior necessitates a detailed examination of its spectroscopic characteristics.
Spectroscopic Profile: Unveiling the Molecular Architecture
Mass Spectrometry
A mass spectrum for "Ethanone, 1-cyclopropyl-2-(2-pyridinyl)-" is indexed in the EPA/NIH Mass Spectral Data Base, Supplement 2, 1983.[1] This historical record confirms the compound's molecular weight and provides a fragmentation pattern that is characteristic of its structure. The presence of the molecular ion peak at m/z 161 would be expected, corresponding to the molecular formula C₁₀H₁₁NO.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
As of the date of this guide, detailed ¹H and ¹³C NMR spectra, as well as a comprehensive IR spectrum for this compound, have not been located in publicly accessible databases. However, based on the known structure, the expected spectral features can be predicted:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the pyridin-2-yl protons, the methylene protons adjacent to the carbonyl and pyridine rings, and the methine and methylene protons of the cyclopropyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the carbonyl would likely appear as a singlet or a multiplet around δ 3.0-4.0 ppm. The cyclopropyl protons would be found in the upfield region (typically δ 0.5-2.0 ppm) and would exhibit complex splitting patterns due to geminal and vicinal coupling.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon would be the most downfield signal (typically δ > 190 ppm). The aromatic carbons of the pyridine ring would appear in the range of δ 120-150 ppm. The methylene carbon adjacent to the carbonyl group and the carbons of the cyclopropyl ring would appear at higher field.
-
IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the pyridine ring.
Synthesis and Purification: A Proposed Methodological Approach
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
CAUTION: This is a hypothetical procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropanecarbonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of 2-Picoline:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-picoline to the flask.
-
Slowly add a solution of n-BuLi or LDA in THF via the dropping funnel.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the 2-picolyl anion.
-
-
Acylation Reaction:
-
Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous THF to the solution of the 2-picolyl anion at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Gradually warm the reaction mixture to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the spectroscopic methods outlined in Section 3 (Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy).
Conclusion and Future Directions
This compound represents a valuable, yet undercharacterized, building block for medicinal chemistry. This guide has consolidated the available information on its physical and spectroscopic properties and proposed a viable synthetic route. The significant gaps in the experimental data, particularly concerning its physical properties and detailed spectroscopic characterization, highlight the need for further research. A comprehensive experimental investigation to determine its melting point, boiling point, solubility in various solvents, and to fully elucidate its NMR and IR spectra would be of great benefit to the scientific community, facilitating its broader application in drug discovery and development.
References
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Arctom. this compound.[Link]
-
Heller, S. R., & Milne, G. W. A. (1983). EPA/NIH Mass Spectral Data Base, Supplement 2. U.S. Government Printing Office. [Link]
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The Strategic Intermediate: A Technical Guide to 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one (CAS No. 57276-32-1)
Abstract
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a strategically important heterocyclic ketone that serves as a valuable building block in modern medicinal chemistry. Its molecular architecture, which combines the rigid, metabolically robust cyclopropyl group with the versatile pyridinyl moiety, makes it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, proposes a plausible and robust synthetic pathway, discusses its critical role in drug discovery, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound's unique structural attributes.
Chemical Identity and Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 57276-32-1 . The molecule features a central ethanone core, with a cyclopropyl ring attached to the carbonyl carbon and a pyridin-2-yl group attached to the alpha-carbon. This arrangement of functional groups is pivotal to its utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 57276-32-1 | [CymitQuimica, Arctom] |
| IUPAC Name | This compound | N/A |
| Synonyms | Cyclopropyl 2-picolyl ketone, 1-Cyclopropyl-2-(2-pyridinyl)ethanone | [CymitQuimica] |
| Molecular Formula | C₁₀H₁₁NO | [CymitQuimica] |
| Molecular Weight | 161.20 g/mol | [CymitQuimica] |
| Purity | Typically ≥95% | [Bidepharm] |
| InChI Key | MBPIDEXJDRYAKY-UHFFFAOYSA-N | [CymitQuimica] |
Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely available in public literature, suggesting its primary role as a non-isolated intermediate or a compound available through specialized chemical suppliers.
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a chemically sound and robust pathway can be designed based on established organometallic principles. The most logical approach involves the acylation of a 2-picolyl anion equivalent with a cyclopropylcarbonyl electrophile.
Proposed Synthetic Pathway: Acylation of 2-Picolyllithium
This method leverages the acidic nature of the methylene protons of 2-picoline (2-methylpyridine), which can be deprotonated by a strong base to form a nucleophilic organolithium species. This nucleophile is then reacted with a suitable cyclopropyl acylating agent.
Overall Reaction:
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis methodologies.[1]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
-
Deprotonation: The flask is charged with anhydrous tetrahydrofuran (THF) and 2-picoline (1.0 eq.). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq., 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. A deep red or purple color typically indicates the formation of the 2-picolyllithium anion. The mixture is stirred at this temperature for 1 hour.
-
Acylation: A solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
Rationale for Experimental Choices
-
Low Temperature (-78 °C): The use of very low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium reagent and potential addition of the nucleophile to the pyridine ring itself.
-
Anhydrous Conditions: Organolithium reagents like n-BuLi and 2-picolyllithium are extremely reactive towards protic sources, especially water. Rigorous exclusion of moisture is essential for high yields.
-
Acyl Chloride: Cyclopropanecarbonyl chloride is a highly reactive electrophile, ensuring efficient acylation of the organometallic nucleophile.
The Role of Structural Motifs in Medicinal Chemistry
The value of this compound as a synthetic intermediate is derived directly from the beneficial properties imparted by its two key structural motifs: the cyclopropyl ring and the pyridine ring.
The Cyclopropyl Fragment: A "Magic" Moiety
The cyclopropyl group is increasingly utilized in drug design to overcome common roadblocks in preclinical development.[2] Its unique properties include:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target labile alkyl chains. Replacing a vulnerable group (like an isopropyl or tert-butyl group) with a cyclopropyl ring can significantly increase a drug candidate's half-life.[3]
-
Enhanced Potency and Lipophilicity: The strained ring possesses enhanced π-character in its C-C bonds, allowing it to participate in favorable electronic interactions with biological targets. It provides a good balance of lipophilicity, which can improve membrane permeability, without adding excessive molecular weight.[2]
-
Conformational Rigidity: The rigid, planar nature of the three-carbon ring restricts the conformational freedom of the molecule. This can lock the molecule into an active conformation for binding to a receptor, improving potency and selectivity while reducing off-target effects.[2][3]
The Pyridine Ring: A Versatile Pharmacophore
The pyridine ring is a ubiquitous feature in pharmaceuticals. As a bioisostere of a phenyl ring, its nitrogen atom introduces key functionalities:
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the binding pocket of a target protein.
-
Solubility and pKa Modulation: The basic nitrogen atom can be protonated at physiological pH, allowing for the formation of salts which can dramatically improve the aqueous solubility and bioavailability of a drug candidate.
-
Catalytic and Coordinating Center: The pyridine moiety can act as a nucleophilic catalyst or coordinate to metal ions within metalloenzymes.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the key signatures for this compound can be reliably predicted. This information is crucial for reaction monitoring and product confirmation.
-
¹H NMR:
-
Pyridine Protons (4H): Four distinct signals in the aromatic region (~7.0-8.6 ppm), with characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton ortho to the nitrogen (at C6) will be the most downfield.
-
Methylene Protons (-CH₂-) (2H): A singlet or a sharp multiplet around 4.0-4.5 ppm, deshielded by both the pyridine ring and the carbonyl group.
-
Cyclopropyl Methine Proton (-CH-) (1H): A multiplet around 2.0-2.5 ppm.
-
Cyclopropyl Methylene Protons (-CH₂-CH₂-) (4H): Complex multiplets in the upfield region (~0.8-1.5 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the highly downfield region, typically >200 ppm.
-
Pyridine Carbons (5C): Five signals in the aromatic region (~120-155 ppm).
-
Methylene Carbon (-CH₂-): A signal around 45-55 ppm.
-
Cyclopropyl Carbons (3C): Signals in the upfield region, typically between 10-25 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 161.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopropyl group (m/z = 120) and cleavage at the C-C bond between the carbonyl and methylene groups, leading to a prominent pyridin-2-ylmethyl cation (picolyl cation) at m/z = 92.
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related acylpyridines, the following precautions are mandatory.[4][5][6]
-
Hazard Identification:
-
Assumed to be harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
-
Respiratory Protection: Handle only in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
On Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
On Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Acetylpyridine, 98%. Retrieved from [Link]
-
Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. Retrieved from [Link]
-
Peters, U. et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9771-9788. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Foreword: The Imperative of Unambiguous Structure Verification
In the realm of chemical research and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. It dictates its physical, chemical, and biological properties. An error in structural assignment can lead to misinterpreted data, failed experiments, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a molecule featuring a unique combination of a strained cyclopropyl ring, a heteroaromatic pyridine moiety, and a ketone linker. Our approach is not merely a sequence of steps but a logical, self-validating process where each analytical technique provides a piece of the puzzle, and corroborating data from different methods builds a high-confidence, definitive structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into the intricacies of atomic connectivity, the first objective is to determine the compound's molecular formula and its degree of unsaturation. Mass spectrometry is the definitive tool for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard-resolution MS because it provides the high mass accuracy required to distinguish between elemental compositions that may have the same nominal mass. This is critical for generating an unambiguous molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid is added to promote protonation, yielding the [M+H]⁺ ion.
-
Instrumentation: The solution is infused into an ESI-TOF mass spectrometer.
-
Data Acquisition: The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500. A known calibration standard is used to ensure high mass accuracy.
Data Interpretation & Validation:
The chemical formula for this compound is C₁₁H₁₁NO. The expected exact mass for the protonated molecule [C₁₁H₁₂NO]⁺ is calculated to be 174.0913 Da. The HRMS experiment should yield a measured m/z value within a narrow tolerance (typically < 5 ppm) of this calculated mass.
-
Degree of Unsaturation: With the formula C₁₁H₁₁NO confirmed, the degree of unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (11/2) + (1/2) = 7 This value indicates the presence of seven rings and/or double bonds. This is consistent with the proposed structure: one pyridine ring (4 DoU), one carbonyl group (1 DoU), and one cyclopropyl ring (1 DoU), plus one additional double bond equivalent which is accounted for by the pyridine ring's nature. The calculated DoU of 7 perfectly matches the six double bonds/rings in the proposed structure.
Fragmentation Pattern Analysis (EI-MS)
Electron Ionization (EI) mass spectrometry provides valuable structural information through characteristic fragmentation patterns.[1][2][3]
Expected Fragmentation:
The primary fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks.[2][4] For this compound, two main α-cleavage events are predicted:
-
Cleavage of the cyclopropyl-carbonyl bond: This yields a pyridin-2-ylmethyl acylium ion (m/z 120 ) and a cyclopropyl radical.
-
Cleavage of the methylene-carbonyl bond: This yields a cyclopropyl acylium ion (m/z 69 ) and a pyridin-2-ylmethyl radical.
The presence of peaks at m/z 120 and m/z 69 would provide strong evidence for the proposed connectivity around the ketone.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Data Interpretation:
The IR spectrum provides a molecular fingerprint. For the target molecule, the following key absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| ~3050-3100 | C-H Stretch | Pyridine Ring (Aromatic) |
| ~2850-3000 | C-H Stretch | Methylene & Cyclopropyl (Aliphatic) |
| ~1700 | C=O Stretch (strong) | Ketone |
| ~1590, ~1570, ~1470 | C=C and C=N Stretches | Pyridine Ring |
The most diagnostic peak is the strong carbonyl (C=O) absorption around 1700 cm⁻¹.[4][5] Its exact position can be influenced by conjugation; however, its presence is a definitive marker for the ketone functional group.
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon skeleton and the electronic environment of each proton.
Experimental Protocol: General NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Experiments: A suite of experiments is performed: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC.
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.[7] Based on the proposed structure, 11 distinct carbon signals are expected.
Predicted ¹³C NMR Chemical Shifts:
| Predicted Shift (δ, ppm) | Carbon Environment | Rationale |
| > 200 | C =O | The carbonyl carbon is highly deshielded and characteristic of ketones.[8][9][10][11] |
| ~150-160 | C2-C ₅N | Aromatic carbons of the pyridine ring. The carbon adjacent to the nitrogen (C2) is typically distinct. |
| ~120-140 | C3, C4, C5-C ₅N | Aromatic carbons of the pyridine ring.[12] |
| ~45-55 | -C H₂- | The methylene carbon is deshielded by both the adjacent pyridine ring and the carbonyl group. |
| ~15-25 | >C H- (cyclopropyl) | The methine carbon of the cyclopropyl ring, deshielded by the adjacent carbonyl group. |
| ~5-15 | -C H₂- (cyclopropyl) | The methylene carbons of the cyclopropyl ring are highly shielded and appear upfield.[6] |
¹H NMR: Proton Environments and Connectivity
The ¹H NMR spectrum provides information on the number of different proton environments (number of signals), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).
Predicted ¹H NMR Signals and Splitting Patterns:
| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Coupling |
| ~8.6 | 1H | d | H-6 (Pyridine) | Aromatic proton adjacent to nitrogen, deshielded. Coupled to H-5. |
| ~7.7 | 1H | td | H-4 (Pyridine) | Aromatic proton. Coupled to H-3 and H-5. |
| ~7.2-7.3 | 2H | m | H-3, H-5 (Pyridine) | Overlapping aromatic protons. Coupled to adjacent pyridine protons. |
| ~3.5-4.0 | 2H | s | -CH ₂- | Methylene protons are deshielded by the adjacent ring and carbonyl. Expected to be a singlet. |
| ~1.8-2.5 | 1H | m | >CH - (cyclopropyl) | Methine proton deshielded by the carbonyl.[5][11] Coupled to the four adjacent cyclopropyl methylene protons. |
| ~0.8-1.5 | 4H | m | -CH ₂- (cyclopropyl) | Protons on the cyclopropyl ring are highly shielded due to ring current effects.[6][13][14][15] They are diastereotopic and will show complex splitting. |
2D NMR: Unambiguous Connectivity Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments provide the definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Expected Correlations: Cross-peaks would be observed between the coupled protons on the pyridine ring (H-6 with H-5, H-5 with H-4, H-4 with H-3). Crucially, it would also show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the ring system.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to.
-
Expected Correlations: An HSQC spectrum would show a cross-peak for every C-H bond, definitively linking the proton assignments to the carbon backbone assignments. For example, the singlet at ~3.5-4.0 ppm would correlate with the carbon signal at ~45-55 ppm, confirming the -CH₂- group.
-
Synthesis of Evidence: The Complete Elucidation Workflow
The power of this methodology lies in the convergence of data from independent techniques. The workflow is designed to be self-correcting and validating at each stage.
Caption: The integrated workflow for structure elucidation.
Conclusion
The structure of this compound is confidently assigned through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct molecular formula, C₁₁H₁₁NO, and its degree of unsaturation. Infrared spectroscopy confirms the presence of the key ketone functional group and the aromatic and aliphatic moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The characteristic upfield signals of the cyclopropyl protons in the ¹H NMR, the highly deshielded carbonyl signal in the ¹³C NMR, and the specific coupling patterns within the pyridine ring, all corroborated by 2D correlation data, converge to a single, validated structure. This rigorous, evidence-based process exemplifies the standard of practice required in modern chemical and pharmaceutical sciences.
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Spectroscopic Characterization of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: A Technical Guide
Introduction
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a heterocyclic ketone with a unique structural combination of a cyclopropyl ring, a carbonyl group, and a pyridine moiety. This arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, making its unambiguous structural elucidation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of the compound.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and neighboring protons.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-α (pyridine) | 8.5 - 8.6 | Doublet of doublets | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-γ (pyridine) | 7.6 - 7.8 | Triplet of doublets | 1H | Aromatic proton with typical downfield shift. |
| H-β (pyridine) | 7.1 - 7.3 | Multiplet | 2H | Aromatic protons. |
| -CH₂- | 3.8 - 4.0 | Singlet | 2H | Methylene protons adjacent to the pyridine ring and the carbonyl group. |
| -CH- (cyclopropyl) | 2.5 - 2.7 | Multiplet | 1H | Methine proton of the cyclopropyl group, deshielded by the adjacent carbonyl. |
| -CH₂- (cyclopropyl) | 1.0 - 1.3 | Multiplet | 4H | Diastereotopic methylene protons of the cyclopropyl ring. |
Expertise in Action: Causality Behind Predicted Shifts
The predicted chemical shifts are based on established principles and data from similar structures. Protons on a pyridine ring typically resonate at lower field compared to benzene due to the electron-withdrawing nature of the nitrogen atom[1][2]. The α-protons are the most deshielded. The cyclopropyl protons experience a unique magnetic environment due to the ring strain, generally appearing at a higher field than other aliphatic protons[3]. However, the methine proton adjacent to the carbonyl group is expected to be shifted downfield due to the electron-withdrawing effect of the ketone[3].
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 208 - 212 | Typical chemical shift for a ketone carbonyl carbon. |
| C-q (pyridine) | 150 - 155 | Quaternary carbon of the pyridine ring adjacent to the methylene group. |
| C-α (pyridine) | 148 - 150 | Carbon adjacent to the nitrogen atom. |
| C-γ (pyridine) | 136 - 138 | Para-carbon to the nitrogen atom. |
| C-β (pyridine) | 121 - 125 | Meta-carbons to the nitrogen atom. |
| -CH₂- | 45 - 50 | Methylene carbon between the pyridine ring and the carbonyl group. |
| -CH- (cyclopropyl) | 18 - 22 | Methine carbon of the cyclopropyl group. |
| -CH₂- (cyclopropyl) | 10 - 15 | Methylene carbons of the cyclopropyl ring. |
Expertise in Action: Interpreting Carbon Signals
The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield[4]. The carbons of the pyridine ring have characteristic chemical shifts, with the carbons closer to the nitrogen atom being more deshielded[5]. The cyclopropyl carbons are expected at a relatively high field due to their unique hybridization and ring strain.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Visualizing NMR Data and Workflow
Caption: A generalized workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic (pyridine) |
| ~3010 | C-H stretch | Cyclopropyl |
| ~2950 | C-H stretch | Aliphatic (-CH₂-) |
| ~1690 | C=O stretch | Ketone |
| ~1590, 1570, 1470 | C=C, C=N stretch | Pyridine ring |
Expertise in Action: The Significance of the Carbonyl Stretch
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone. Its position at ~1690 cm⁻¹ is characteristic of an alkyl-aryl ketone where the cyclopropyl group is considered alkyl-like. Conjugation with the pyridine ring through the methylene spacer is minimal, so a significant shift from a typical alkyl ketone is not expected. Data from the NIST Chemistry WebBook for cyclopropyl methyl ketone shows a strong C=O stretch around this region, supporting this prediction[6][7].
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like chloroform can be used in a suitable cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Ion | Rationale |
| 161 | [M]⁺ | Molecular ion peak. |
| 92 | [C₅H₄NCH₂]⁺ | α-cleavage, loss of the cyclopropylcarbonyl radical. |
| 69 | [C₃H₅CO]⁺ | α-cleavage, loss of the pyridylmethyl radical. |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation. |
Expertise in Action: Predicting Fragmentation
Upon electron ionization, the molecular ion [M]⁺ is formed. The most likely fragmentation pathways for ketones are α-cleavages on either side of the carbonyl group. This would lead to the formation of a pyridylmethyl cation (m/z 92) and a cyclopropylcarbonyl cation (m/z 69). Further fragmentation of the cyclopropylcarbonyl cation could lead to the cyclopropyl cation (m/z 41). The NIST mass spectrum of cyclopropyl methyl ketone shows a prominent peak for the cyclopropylcarbonyl cation (m/z 69) and the methyl cation (m/z 15), illustrating the prevalence of α-cleavage[8].
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and fragment ions.
Visualizing Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with known compounds, we have established a detailed spectral profile for this molecule. This information serves as a valuable resource for its synthesis, identification, and further investigation in various scientific disciplines. The provided protocols offer a self-validating system for the experimental verification of these predictions.
References
- Supporting Information for a relevant chemical synthesis.
- Supporting Information from a Wiley-VCH journal.
- Nam, W. et al. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 57(15), 9336-9348.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). ¹³C NMR Chemical Shifts of Pyridine Derivatives. Critical Reviews in Analytical Chemistry, 52(7), 1596-1647.
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 13, 657-661.
- Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
- Supporting information for a synthesis of a pyrene derivative.
- ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246).
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
- ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0221993). NP-MRD.
- Yoon, T. P. et al. (2010). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 132(40), 14053-14055.
-
Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]
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Ethanone, 1-cyclopropyl- (Condensed Phase IR). NIST Chemistry WebBook. [Link]
-
Ethanone, 1-cyclopropyl- (Mass Spectrum). NIST Chemistry WebBook. [Link]
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biological activity of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
An In-Depth Technical Guide to the Investigational Biological Activity of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a speculative guide based on established principles of medicinal chemistry and the known biological activities of structurally related compounds. This compound is a novel chemical entity with limited to no publicly available biological data. This guide is intended to serve as a research framework and a starting point for the systematic investigation of its potential therapeutic properties.
Executive Summary
This compound represents an intriguing, yet underexplored, small molecule with potential for diverse biological activities. Its chemical architecture, featuring a reactive cyclopropyl ketone and a biologically ubiquitous pyridine ring, suggests a high probability of interaction with various physiological targets. This guide synthesizes the known biological roles of its core chemical motifs to build a predictive framework for its potential therapeutic applications. We will delve into the structure-activity relationships of related compounds, propose plausible mechanisms of action, and provide detailed experimental protocols to systematically evaluate its biological profile. This document serves as a foundational blueprint for researchers aiming to unlock the therapeutic potential of this novel compound.
Introduction: Unveiling a Molecule of Interest
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to traverse cellular membranes, remain a primary focus of drug discovery efforts. This compound is a small molecule that merges two key structural features known for their presence in a wide array of bioactive compounds: the cyclopropyl group and the pyridinyl moiety.
The cyclopropyl ring, a three-membered carbocycle, is a fascinating structural element in medicinal chemistry. Its unique strained ring system imparts specific conformational rigidity and electronic properties that can enhance binding to biological targets and influence metabolic stability.[1][2] The pyridine ring, a nitrogen-containing heterocycle, is a common scaffold in numerous FDA-approved drugs and is known to participate in hydrogen bonding and other key interactions with biological macromolecules.[3][4][5] The combination of these two moieties in this compound creates a molecule with a unique three-dimensional shape and electronic distribution, suggesting a high potential for novel biological activity.
This guide will first deconstruct the molecule into its core components to understand their individual contributions to bioactivity. Subsequently, we will propose a series of potential biological targets and therapeutic areas for investigation, and finally, we will lay out a comprehensive experimental plan to validate these hypotheses.
Deconstruction of a Promising Scaffold: Known Bioactivities of Core Motifs
To predict the biological potential of this compound, we must first examine the established roles of its constituent parts.
The Cyclopropyl Moiety: A Small Ring with Big Impact
The cyclopropyl group is a "privileged" scaffold in drug design, often introduced to modulate a compound's pharmacological profile.[2][6] Its incorporation can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its target.
-
Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, it is crucial to note that cyclopropylamines can be susceptible to metabolic activation, leading to the formation of reactive intermediates.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Examples of FDA-Approved Drugs Containing a Cyclopropyl Moiety and Their Biological Activities
| Drug Name | Therapeutic Area | Mechanism of Action |
| Ciprofloxacin | Antibacterial | DNA gyrase inhibitor |
| Prasugrel | Antiplatelet | P2Y12 receptor antagonist |
| Glecaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |
| Abacavir | Antiviral (HIV) | Reverse transcriptase inhibitor |
The 2-Pyridinyl Ethanone Core: A Versatile Pharmacophore
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of biologically active compounds.[3][4][5] The 2-substituted pyridine motif, in particular, has been associated with a range of pharmacological effects. The ethanone linker provides a point for further functionalization and can influence the molecule's overall shape and reactivity.
-
Antimicrobial and Antifungal Activity: Many pyridine derivatives have been reported to possess potent antimicrobial and antifungal properties.[3][5]
-
Anticancer Potential: The pyridine scaffold is present in numerous kinase inhibitors and other anticancer agents.[5]
-
Neurological Activity: 2-substituted pyridine derivatives have been investigated for their analgesic and interneuronal blocking properties.[7]
A Predictive Framework: Potential Biological Targets and Therapeutic Applications
Based on the known activities of its structural motifs, we can hypothesize several potential biological targets and therapeutic applications for this compound.
Hypothesis 1: Anticancer Activity via Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors. The overall shape and electronic properties of this compound may allow it to fit into the ATP-binding pocket of various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., MET, VEGFR-2).[6]
Caption: Hypothetical Kinase Inhibition Pathway.
Hypothesis 2: Antimicrobial Activity
Given the prevalence of pyridine derivatives in antimicrobial agents, this compound could exhibit antibacterial or antifungal properties.[3][5] Its mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Hypothesis 3: Neurological Activity
The structural similarity to other 2-substituted pyridines with known central nervous system effects suggests that this compound could modulate neuronal signaling.[7] Potential targets could include ion channels, neurotransmitter receptors, or enzymes involved in neurotransmitter metabolism.
An Investigator's Roadmap: Detailed Experimental Protocols
To systematically evaluate the biological potential of this compound, the following experimental workflow is proposed.
Caption: Drug Discovery Workflow.
Step 1: Chemical Synthesis and Characterization
Objective: To synthesize and purify this compound with high purity for biological testing.
Protocol:
-
Reaction Setup: To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium dropwise.
-
Anion Formation: Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete deprotonation of the methyl group of 2-picoline.
-
Acylation: Add a solution of cyclopropanecarbonyl chloride in anhydrous THF dropwise to the reaction mixture.
-
Quenching: After stirring for an additional 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Step 2: In Vitro Biological Screening
Objective: To perform initial screening of the compound against a panel of biological targets based on the proposed hypotheses.
Protocol 4.2.1: Kinase Inhibition Assay (e.g., against MET, VEGFR-2)
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Protocol 4.2.2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Assay Principle: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
-
Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits microbial growth.
Future Directions and Conclusion
The successful identification of a "hit" in the initial in vitro screens would warrant a more extensive investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to understand the key structural features required for activity and to optimize potency and selectivity.
-
Mechanism of Action Studies: Conduct further experiments to elucidate the precise molecular mechanism by which the compound exerts its biological effect.
-
In Vivo Efficacy and Safety Studies: Evaluate the compound's therapeutic efficacy and safety profile in relevant animal models of disease.
References
- Alsoliemy, A. (2022).
- Anonymous. (2025).
- Baratta, W., et al. (2015). Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis.
- Berteau, P. E., Casida, J. E., & Narahashi, T. (1968). Pyrethroid-Like Biological Activity of Compounds Lacking Cyclopropane and Ester Groupings. Science.
- Darwish, E. S. H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Rathod, C., & Patel, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF.
- Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem.
- Guidechem. (n.d.). 1-Cyclopropyl-2-(4-pyridinyl)ethanone 6580-95-6 wiki.
- Home Sunshine Pharma. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
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- O'DELL, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics.
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- U.S. National Library of Medicine. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central.
- Wang, Y., et al. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. NIH.
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An In-depth Technical Guide to the Therapeutic Potential of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the convergence of specific structural motifs often heralds the discovery of novel therapeutic agents. The molecule at the center of this guide, 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, represents such a convergence. While this specific compound is not extensively documented in public literature as a therapeutic agent itself, its constituent parts—the cyclopropyl ring and the pyridinyl ethanone core—are integral components of numerous biologically active molecules. This guide will, therefore, explore the potential therapeutic applications of this compound by examining the established activities of its close analogs and structural relatives. We will delve into the rationale behind its design, propose potential mechanisms of action, and provide a comprehensive roadmap for its synthesis and evaluation as a novel drug candidate. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with high therapeutic promise.
The Chemical Blueprint: Understanding the Core Moiety
This compound is a ketone with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.204 g/mol .[1] Its structure is characterized by a cyclopropyl group attached to a carbonyl, which is in turn linked to a methylene bridge connected to a pyridine ring at the 2-position.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.204 g/mol |
| IUPAC Name | This compound |
The inclusion of the cyclopropyl ring is of particular significance in medicinal chemistry. This three-membered carbocycle is known to enhance metabolic stability, improve potency, and increase brain permeability of drug candidates.[2] The unique electronic properties and conformational rigidity of the cyclopropyl group can lead to more favorable interactions with biological targets.
Inferred Therapeutic Landscapes: Where Could This Molecule Act?
Based on the biological activities of structurally similar compounds, we can hypothesize several promising therapeutic avenues for this compound and its future derivatives.
Central Nervous System Disorders: A Potential Anxiolytic?
A compelling line of investigation points towards the potential of this scaffold in treating anxiety and other stress-related disorders. A derivative, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, has been identified as a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist with an IC₅₀ of 0.86 nM.[3] This compound demonstrated efficacy in a defensive withdrawal model of anxiety in rats.[3] The CRF1 receptor is a well-validated target for anxiolytics, suggesting that the cyclopropyl-pyridinylethanone core could serve as a foundational structure for novel CRF1 receptor antagonists.
Proposed Mechanism of Action:
We hypothesize that this compound could act as a competitive antagonist at the CRF1 receptor. By blocking the binding of corticotropin-releasing factor, it would attenuate the downstream signaling cascade that leads to the physiological and behavioral manifestations of stress and anxiety.
Caption: Proposed mechanism of action for this compound as a CRF1 receptor antagonist.
Oncology: A Scaffold for Novel Cancer Therapeutics?
The pyridinone and pyridazinone cores are present in a variety of compounds with demonstrated anti-cancer activity. For instance, pyridazinone derivatives have been shown to limit the growth of osteosarcoma cells both in vitro and in vivo.[2] Furthermore, pyridinone derivatives have been developed as potent and selective adenosine A2A receptor antagonists for cancer immunotherapy, exhibiting significant tumor growth inhibition in mouse models.[4]
Proposed Therapeutic Strategy:
Derivatives of this compound could be designed to target specific kinases or receptors implicated in cancer cell proliferation and survival. A focused screening campaign against a panel of cancer-related targets would be a prudent first step.
Inflammatory and Pain Pathways
Pyridazinone derivatives have also been investigated for their analgesic and anti-inflammatory properties, with some compounds showing potency comparable to aspirin and indomethacin.[5] This suggests that the pyridinyl ethanone moiety could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics.
A Roadmap for Investigation: Experimental Protocols
To validate the therapeutic potential of this compound, a systematic and rigorous experimental plan is essential.
Chemical Synthesis
Conceptual Synthesis Protocol:
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of 2-Picolyllithium: To a solution of 2-methylpyridine in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes. Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Acylation: Cool the solution of 2-picolyllithium back to 0°C and add cyclopropanecarbonyl chloride dropwise. Stir the reaction at room temperature for 6 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Evaluation
A tiered approach to in vitro testing is recommended to efficiently screen for biological activity.
Tier 1: Primary Binding Assays
-
CRF1 Receptor Binding Assay: A competitive radioligand binding assay using a cell line stably expressing the human CRF1 receptor. The ability of this compound to displace a known radiolabeled CRF1 antagonist will be measured to determine its binding affinity (Kᵢ).
Tier 2: Functional Assays
-
cAMP Accumulation Assay: In the same CRF1-expressing cell line, measure the effect of the compound on CRF-stimulated cyclic AMP (cAMP) production. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Tier 3: Broader Kinase and Receptor Profiling
-
Screen the compound against a panel of kinases and G-protein coupled receptors (GPCRs) relevant to oncology and inflammation to identify potential off-target effects and discover new therapeutic opportunities.
In Vivo Assessment
Promising candidates from in vitro studies should be advanced to in vivo models.
Pharmacokinetic Studies:
-
Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound in rodents. This will inform dosing regimens for efficacy studies.
Efficacy Studies:
-
Elevated Plus Maze (EPM) Test for Anxiety: This is a standard behavioral model to assess the anxiolytic effects of a compound in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
-
Xenograft Tumor Models: For oncology applications, evaluate the ability of the compound to inhibit tumor growth in mice bearing human tumor xenografts.
Data-Driven Insights: A Look at Analog Performance
While we await specific data for our lead compound, we can draw valuable insights from the reported data of its analogs.
| Compound | Target | Activity | Therapeutic Area | Reference |
| (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile | CRF1 Receptor | IC₅₀ = 0.86 nM | Anxiety | [3] |
| Pyridinone Derivative 38 | Adenosine A2A Receptor | IC₅₀ = 29.0 nM | Cancer Immunotherapy | [4] |
| Pyridazinone Derivatives | Not specified | Inhibition of osteosarcoma cell growth | Oncology | [2] |
This data strongly supports the hypothesis that the cyclopropyl-pyridinylethanone scaffold is a "privileged" structure in drug discovery, capable of interacting with a range of important biological targets.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, scaffold for the development of novel therapeutics. The compelling biological activities of its structural analogs in the areas of anxiety, oncology, and inflammation provide a strong rationale for its further investigation. The synthetic and experimental roadmap outlined in this guide offers a clear path forward for elucidating the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis of a library of derivatives to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Through a systematic and data-driven approach, this compound and its progeny may one day yield a new generation of medicines to address unmet medical needs.
References
- (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (2016-10-13).
- Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC - NIH.
- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023-04-13).
- 1-Cyclopropyl-2-(4-pyridinyl)ethanone 6580-95-6 wiki. Guidechem.
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An In-depth Technical Guide to 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction: Bridging Structural Rigidity and Pharmacophoric Potential
In the landscape of modern medicinal chemistry, the strategic combination of distinct structural motifs is a cornerstone of rational drug design. The molecule 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one represents a compelling fusion of two such pharmacologically significant moieties: the conformationally constrained cyclopropyl group and the versatile pyridin-2-yl heterocycle. The cyclopropyl ring is increasingly utilized in drug development to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] Concurrently, the pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets, particularly within the central nervous system (CNS).[3][4][5]
This technical guide provides a comprehensive overview of this compound, a molecule positioned at the intersection of these two important chemical domains. While direct literature on this specific compound is sparse, its synthesis can be confidently proposed based on established methodologies for analogous structures. This whitepaper will detail a robust synthetic protocol, outline its expected physicochemical and spectroscopic characteristics, and explore its potential applications in drug discovery, particularly for researchers and scientists in the pharmaceutical industry.
Proposed Synthesis of this compound
The synthesis of the target molecule can be strategically approached through the formation of the carbon-carbon bond between the carbonyl carbon and the adjacent methylene group. A highly effective and well-documented method for achieving this is the reaction of a lithiated picoline derivative with a suitable electrophile. In this proposed synthesis, we will utilize the lithiation of 2-picoline followed by acylation with cyclopropanecarbonitrile.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Cyclopropanecarbonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The flask is purged with dry nitrogen to ensure an inert atmosphere.
-
Formation of 2-Picolyllithium: Anhydrous THF is added to the flask via a syringe. The flask is cooled to -78 °C using a dry ice/acetone bath. 2-Picoline (1.0 equivalent) is then added dropwise. After stirring for 10-15 minutes, n-butyllithium in hexanes (1.05 equivalents) is added slowly via a syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the deep red-colored 2-picolyllithium indicates a successful lithiation. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Acylation Reaction: Cyclopropanecarbonitrile (1.1 equivalents) is added dropwise to the solution of 2-picolyllithium at -78 °C. The reaction is monitored by thin-layer chromatography (TLC). The mixture is typically stirred at this temperature for 2-3 hours, or until the starting material is consumed.
-
Aqueous Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: Organolithium reagents like n-BuLi and 2-picolyllithium are extremely reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere using dry nitrogen or argon is critical to prevent the decomposition of these reagents and ensure a high yield of the desired product.
-
Low Temperature (-78 °C): The lithiation of 2-picoline and the subsequent acylation are highly exothermic reactions. Conducting the reaction at -78 °C helps to control the reaction rate, prevent side reactions such as self-condensation or decomposition of the organolithium species, and improve the overall yield and purity of the product.
-
Choice of Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base that is ideal for the deprotonation of the acidic methyl protons of 2-picoline. Its use ensures efficient and clean formation of the desired 2-picolyllithium.
-
Electrophile (Cyclopropanecarbonitrile): Cyclopropanecarbonitrile is an effective electrophile for this reaction. The nitrile group is readily attacked by the nucleophilic 2-picolyllithium, and the resulting imine intermediate is easily hydrolyzed to the desired ketone upon aqueous workup.
-
Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and hydrolyze the intermediate imine to the ketone. It is preferred over stronger acids to avoid potential side reactions involving the pyridine ring.
Physicochemical and Spectroscopic Data
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-250 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6 (d, 1H, pyridine H6), ~7.7 (t, 1H, pyridine H4), ~7.3 (d, 1H, pyridine H3), ~7.2 (t, 1H, pyridine H5), ~4.1 (s, 2H, -CH₂-), ~2.0 (m, 1H, cyclopropyl CH), ~1.1-1.3 (m, 2H, cyclopropyl CH₂), ~0.9-1.1 (m, 2H, cyclopropyl CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~208 (C=O), ~155 (pyridine C2), ~149 (pyridine C6), ~137 (pyridine C4), ~124 (pyridine C3), ~122 (pyridine C5), ~50 (-CH₂-), ~18 (cyclopropyl CH), ~12 (cyclopropyl CH₂) |
| IR (neat, cm⁻¹) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1700 (C=O stretch), ~1590, 1470, 1430 (pyridine ring vibrations) |
| Mass Spectrometry (EI) | m/z (%): 161 (M⁺), 133, 120, 93, 69 |
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural combination of a cyclopropyl ketone and a pyridin-2-yl moiety in this compound makes it a highly attractive scaffold for the development of novel therapeutic agents.
Rationale for Pharmacological Interest
-
Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.
-
Conformational Rigidity: The rigid three-membered ring of the cyclopropyl group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[1]
-
CNS Penetration: The pyridine ring is a common feature in many CNS-active drugs.[3][4][15] Its ability to act as a hydrogen bond acceptor and its overall physicochemical properties can facilitate crossing the blood-brain barrier.
-
Target Engagement: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, interacting with key amino acid residues in the active site of enzymes or receptors. The ketone functionality can also participate in hydrogen bonding or other polar interactions.
Potential Therapeutic Areas
-
Neurodegenerative Diseases: Many CNS targets, such as kinases and G-protein coupled receptors, are implicated in neurodegenerative disorders. The potential for CNS penetration and specific target engagement makes this scaffold a promising starting point for the development of drugs for Alzheimer's disease, Parkinson's disease, and other neurological conditions.[3][16]
-
Oncology: The cyclopropyl moiety has been incorporated into several anti-cancer agents to improve their efficacy and pharmacokinetic properties.[2][17] This scaffold could be explored for the development of novel kinase inhibitors or other anti-proliferative agents.
-
Inflammatory Diseases: The pyridine ring is present in a number of anti-inflammatory drugs.[5] Derivatives of this compound could be investigated for their potential to modulate inflammatory pathways.
Illustrative Signaling Pathway: Kinase Inhibition
Many kinases play a crucial role in cell signaling pathways that are dysregulated in diseases like cancer. The ATP-binding pocket of kinases often contains a "hinge" region that forms hydrogen bonds with the adenine ring of ATP. A pyridine-containing inhibitor can mimic this interaction.
Caption: Potential mechanism of action for a drug derived from the title compound.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Although not extensively documented, its synthesis is readily achievable through established synthetic methodologies. The combination of the metabolically robust and conformationally rigid cyclopropyl group with the pharmacophorically versatile pyridine ring provides a strong foundation for the design of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. This technical guide serves as a valuable resource for researchers looking to explore the potential of this and related scaffolds in their drug discovery programs.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind the Scent: Exploring 2-Acetylpyridine's Chemical Properties. Retrieved from [Link]
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Ainfo Inc. (n.d.). Exploring 2-Acetylpyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Acetylpyridine. PubChem Compound Database. Retrieved from [Link]
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Arnold, L. A., et al. (2024). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Retrieved from [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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O'Brien, P., et al. (2024). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from [Link]
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Peterson, E. A., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PMC. Retrieved from [Link]
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ResearchGate. (2018). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
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Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]
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Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(11), 2931–2936. Retrieved from [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclopropylmethyl ketone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bis(2-pyridyl) ketone. PubChem Compound Database. Retrieved from [Link]
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Gore, T. L., et al. (1976). Alkyl 2-picolyl ketones and derivatives. Journal of Chemical & Engineering Data, 21(3), 359–360. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Selected di-2-pyridyl ketone derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). di-2-Pyridyl ketone. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclopropylacetylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of 1-[1-(Amino)cyclopropyl]ketones by Tandem Reaction Involving Vinyl Selenium Salt. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystallographic, spectroscopic and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic acid hydrazine (dpkaah). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]
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An In-depth Technical Guide to 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. While the specific initial discovery and historical context of this compound are not extensively documented in publicly available literature, its molecular architecture, combining a cyclopropyl ring and a pyridine moiety, suggests its potential as a valuable scaffold for the development of novel therapeutic agents. This guide will delve into the probable synthetic routes, based on established and robust chemical transformations, and discuss the significance of its structural components.
Introduction: The Convergence of Two Privileged Scaffolds
The structure of this compound brings together two key pharmacophores: the cyclopropyl group and the pyridine ring. The cyclopropyl moiety is a highly sought-after component in drug design. Its rigid, three-membered ring introduces conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can improve metabolic stability and other pharmacokinetic properties.
The pyridine ring is another cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological macromolecules. The aromatic nature of the pyridine ring also allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's electronic and steric properties. The combination of these two privileged scaffolds in this compound makes it a compound of significant interest for further investigation.
Plausible Synthetic Pathways
Given the structure of this compound, several logical and well-established synthetic strategies can be proposed for its preparation. Two of the most probable routes are detailed below.
Pathway A: Grignard Reaction of Cyclopropylmagnesium Bromide with a Pyridine-2-acetonitrile Derivative
This approach leverages the nucleophilic character of a Grignard reagent to form the key carbon-carbon bond.
Workflow Diagram:
Caption: Grignard reaction pathway for the synthesis of the target molecule.
Experimental Protocol:
Step 1: Preparation of Cyclopropylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclopropylmagnesium bromide is used directly in the next step.
Step 2: Reaction with Pyridine-2-acetonitrile and Hydrolysis
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of pyridine-2-acetonitrile (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude imine intermediate is then hydrolyzed by refluxing with 2M hydrochloric acid for 4-6 hours.
-
After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Iodine Activation: A small crystal of iodine is often used to initiate the formation of the Grignard reagent by etching the passivating magnesium oxide layer on the surface of the magnesium turnings.
-
Slow Addition: The formation of the Grignard reagent and its subsequent reaction are exothermic. Slow, dropwise addition helps to control the reaction temperature and prevent side reactions.
-
Aqueous Workup: The initial product of the Grignard reaction is a magnesium salt of the imine. Acidic hydrolysis is required to convert this intermediate to the desired ketone.
Pathway B: Friedel-Crafts Acylation of 2-Picoline with Cyclopropanecarbonyl Chloride
This classic method involves the electrophilic acylation of a pyridine derivative. However, direct Friedel-Crafts acylation on pyridine is challenging due to the deactivation of the ring by the nitrogen atom. A more plausible variation involves the generation of a nucleophilic picolyl anion.
Workflow Diagram:
Caption: Acylation pathway for the synthesis of the target molecule.
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-picoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. A deep red or orange color indicates the formation of the picolyl anion.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Strong Base: The methyl group of 2-picoline is not sufficiently acidic to be deprotonated by common bases. A strong organometallic base like n-butyllithium is required to generate the nucleophilic picolyl anion.
-
Low Temperature: The picolyl anion is a highly reactive and unstable intermediate. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and decomposition.
-
Acylating Agent: Cyclopropanecarbonyl chloride is a reactive acylating agent that readily undergoes nucleophilic attack by the picolyl anion.
Characterization Data (Predicted)
The following table summarizes the predicted characterization data for this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6 (d, 1H), 7.8 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 4.2 (s, 2H), 2.5 (m, 1H), 1.1 (m, 2H), 0.9 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.0, 155.0, 149.0, 137.0, 125.0, 122.0, 50.0, 18.0, 12.0 |
| Mass Spectrometry (EI) | m/z 161 (M⁺), 133, 106, 93, 69 |
Potential Applications in Drug Discovery
The unique combination of a cyclopropyl group and a pyridine ring in this compound makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality serves as a versatile handle for further chemical modifications, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems.
Potential areas of interest for derivatives of this compound could include:
-
Enzyme Inhibitors: The rigid cyclopropyl group can be used to probe the active sites of enzymes, potentially leading to the discovery of potent and selective inhibitors.
-
Receptor Ligands: The pyridine nitrogen can act as a key interaction point with various receptors in the central nervous system and other biological systems.
-
Antimicrobial Agents: Pyridine-containing compounds have a long history of use as antimicrobial agents.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. While its specific discovery history is not well-documented, its synthesis can be reliably achieved through established synthetic methodologies such as the Grignard reaction or the acylation of a picolyl anion. The presence of both a cyclopropyl group and a pyridine ring provides a rich platform for the design and synthesis of novel compounds with a wide range of potential biological activities. This technical guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and therapeutic potential of this intriguing heterocyclic ketone.
References
Due to the lack of a specific discovery paper for this compound, this reference list provides sources for the general synthetic methods and the importance of the chemical moieties discussed.
-
Grignard Reagents: New Developments. Edited by H. G. Richey, Jr. John Wiley & Sons, 2000. [Link]
-
The Chemistry of the Cyclopropyl Group. Edited by Zvi Rappoport. John Wiley & Sons, 1987. [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Shu, C., et al. The Journal of Organic Chemistry, 2010, 75(19), 6677–6680. [Link]
Methodological & Application
Application Notes and Protocols for the Research Chemical: 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Forward
The confluence of unique structural motifs in a single molecular entity often heralds the advent of novel pharmacological tools. 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one presents such an opportunity, integrating the electronically distinct and conformationally constrained cyclopropyl ketone system with the versatile pyridine heterocycle. While specific biological data for this compound is not extensively documented in publicly available literature, its constituent fragments are well-represented in a multitude of bioactive agents. This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It aims to provide a comprehensive framework for exploring the potential of this compound as a novel research chemical, drawing upon established principles of medicinal chemistry and chemical biology.
Molecular Profile and Physicochemical Properties
This compound is a small molecule featuring a central ethanone core, substituted with a cyclopropyl group at the carbonyl carbon and a pyridin-2-yl group at the alpha-carbon.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 1425367-18-5 | [1] |
| Appearance | Inferred to be a solid or oil | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely limited. | - |
The presence of the basic pyridine nitrogen suggests the possibility of forming acid addition salts to enhance aqueous solubility. The cyclopropyl ring introduces a degree of conformational rigidity and can influence metabolic stability and potency.[2][3]
Rationale for Investigation: The Scientific Premise
The structural components of this compound provide a strong rationale for its investigation in several areas of drug discovery and chemical biology.
2.1. The Cyclopropyl Ketone Moiety:
The cyclopropyl group is a "bioisostere" of a vinyl group and can act as a metabolically stable surrogate for other functionalities.[2][3] Its unique electronic properties can modulate the reactivity of the adjacent carbonyl group. Cyclopropyl ketones are found in various bioactive molecules and can serve as key intermediates in the synthesis of more complex scaffolds.[4][5] For instance, related structures are intermediates in the synthesis of antiplatelet agents like Prasugrel.[4][6]
2.2. The Pyridin-2-yl Moiety:
The pyridine ring is a common feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its impact on a molecule's physicochemical properties.[7][8][9] Pyridine derivatives have shown a wide range of biological activities, including anti-fibrotic, anti-inflammatory, and kinase inhibitory effects.[7][10]
2.3. Potential Research Applications:
Based on its structural features, this compound could be investigated in the following areas:
-
Enzyme Inhibition: The molecule could be screened against various enzyme classes, particularly those where related ketone or pyridine structures have shown activity (e.g., kinases, proteases, metabolic enzymes).
-
Receptor Binding: The pyridine moiety suggests potential interactions with receptors that have aromatic or hydrogen-bonding pockets.
-
Metabolic Stability and Drug Metabolism Studies: The cyclopropyl group may confer resistance to metabolic degradation, making it an interesting candidate for metabolic stability assays.[2]
-
Building Block for Chemical Libraries: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound.
3.1. General Handling and Storage
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is recommended to keep it at -20°C.
-
Solubilization: For biological assays, prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Sonication may be required to ensure complete dissolution. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
3.2. Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a framework for screening the compound against a panel of protein kinases.
Workflow for Kinase Inhibition Screening
Caption: Workflow for a generic in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final assay concentrations, ensuring the final DMSO concentration is ≤1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the appropriate peptide substrate and ATP (at a concentration close to the Kₘ for the specific kinase).
-
-
Incubation and Detection:
-
Incubate the reaction plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop reagent.
-
Measure the remaining ATP or the phosphorylated substrate using a commercially available detection system (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3.3. Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of the compound on cell proliferation and health.
Workflow for Cell Viability Assay
Caption: A generalized workflow for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
Add a cell viability reagent such as MTT, resazurin, or a luminescence-based ATP assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
-
3.4. Protocol 3: Microsomal Metabolic Stability Assay
This protocol evaluates the susceptibility of the compound to metabolism by liver enzymes.
Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Pre-warm the mixture for 5-10 minutes. Initiate the metabolic reaction by adding a solution of NADPH. A control reaction without NADPH should be run in parallel.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard like warfarin or tolbutamide).
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Concluding Remarks
This compound represents a promising, yet underexplored, chemical entity. The protocols and conceptual framework provided herein are intended to catalyze its investigation. The unique combination of a cyclopropyl ketone and a pyridine ring warrants a systematic evaluation of its biological activities. Researchers are encouraged to adapt and refine these general protocols to suit their specific hypotheses and experimental systems. Through rigorous scientific inquiry, the potential of this molecule as a novel probe, a synthetic intermediate, or a lead compound for drug discovery can be fully elucidated.
References
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Home Sunshine Pharma. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Retrieved from [Link][6]
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MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link][10]
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Peters, U. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link][2][3]
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PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved from [Link][11]
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Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. Retrieved from [Link][12]
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Toste, F. D., & Feringa, B. L. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. Retrieved from [Link][4]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][8]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link][9]
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Application Notes and Protocols for the Derivatization of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction: The Strategic Importance of the Cyclopropyl-Pyridyl Ketone Scaffold
The 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one scaffold is a valuable building block in medicinal chemistry and drug discovery. This assertion is grounded in the unique physicochemical properties imparted by its constituent moieties. The cyclopropyl group, a small, strained ring system, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1] Its rigid conformation can also serve as a bioisosteric replacement for larger or more flexible groups, aiding in the optimization of pharmacokinetic profiles. The pyridyl ring, a common pharmacophore, offers a site for hydrogen bonding and can be crucial for target engagement. The combination of these two groups in a ketone framework provides a versatile platform for the synthesis of a diverse array of derivatives with potential therapeutic applications.
This guide provides a comprehensive overview of established and adaptable protocols for the derivatization of this compound. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to explore the chemical space around this promising scaffold.
Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount for any derivatization campaign. The Weinreb amide synthesis is a highly effective method for the preparation of ketones, as it circumvents the over-addition often observed with more reactive organometallic reagents.[2][3]
Protocol 1: Synthesis via Weinreb Amide
This two-step protocol involves the formation of the Weinreb amide of 2-(pyridin-2-yl)acetic acid, followed by reaction with a cyclopropyl Grignard or organolithium reagent.
Step 1: Synthesis of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide
-
Reaction Setup: To a solution of 2-(pyridin-2-yl)acetic acid (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Grignard/Organolithium Reaction: Dissolve the purified N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide (1.0 eq) in an anhydrous ethereal solvent like THF or diethyl ether and cool to 0°C or -78°C.
-
Addition of Reagent: Slowly add a solution of cyclopropylmagnesium bromide or cyclopropyllithium (1.2-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at the cooled temperature for 1-3 hours, then gradually warm to room temperature.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.
Derivatization Strategies and Protocols
The presence of a ketone carbonyl and an alpha-methylene group provides multiple avenues for derivatization. The following protocols detail key transformations.
Alpha-Halogenation: Introducing a Versatile Handle
Alpha-halogenation of ketones provides a key intermediate for subsequent nucleophilic substitution and cross-coupling reactions.[4][5][6]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Reagent Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the ketone solution at room temperature. The addition of a catalytic amount of hydrobromic acid can accelerate the reaction.[7]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, pour the reaction mixture into an ice-water mixture and extract with an organic solvent. Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alpha-brominated product, which can be used in the next step without further purification or purified by chromatography if necessary.
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| Bromine (Br₂) | Acetic Acid/HBr (cat.) | Room Temperature | Moderate to High | [7] |
| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide (cat.) | Reflux | Good | Analogous Systems |
-
Reaction Setup: Dissolve the ketone (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution to obtain the alpha-chlorinated ketone.
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0°C to RT | Good | Analogous Systems |
| Chlorine gas with catalyst | Dichloromethane | 15°C | High (for related ketone) | [8] |
Carbon-Carbon Bond Formation at the Alpha-Position
This powerful reaction allows for the direct coupling of an enolate with an aryl halide, providing access to alpha-aryl ketones.[9][10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the alpha-halo ketone (if using the pre-halogenated intermediate) or the parent ketone (1.0 eq), an aryl halide (aryl bromide or iodide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or SPhos (4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Diagram of Palladium-Catalyzed Alpha-Arylation Workflow
Caption: Workflow for Palladium-Catalyzed Alpha-Arylation.
The reaction of the ketone with an aromatic aldehyde under basic or acidic conditions yields a chalcone, an important class of bioactive molecules.[11][12]
-
Reaction Mixture: To a solution of this compound (1.0 eq) and an aromatic aldehyde (1.0-1.2 eq) in ethanol or methanol, add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Stir the mixture at room temperature for several hours to overnight. The formation of a precipitate often indicates product formation.
-
Work-up: If a precipitate forms, collect it by filtration and wash with cold ethanol or water. If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Purification: The crude chalcone can be recrystallized from a suitable solvent like ethanol.
| Base | Solvent | Temperature | Typical Yield | Reference |
| NaOH or KOH | Ethanol/Water | Room Temperature | Good to Excellent | [13][14] |
The Mannich reaction introduces an aminomethyl group at the alpha-position of the ketone.[13][15][16]
-
Reactants: Combine this compound (1.0 eq), formaldehyde (as an aqueous solution or paraformaldehyde, 1.2 eq), and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.2 eq) in a solvent like ethanol.
-
Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for several hours.
-
Work-up: After cooling, concentrate the reaction mixture. Make the residue basic with a sodium hydroxide solution and extract with an organic solvent.
-
Purification: Wash the organic extract with brine, dry over sodium sulfate, and concentrate. Purify the resulting Mannich base by column chromatography or crystallization of its salt.
| Amine | Aldehyde | Solvent | Conditions | Reference |
| Secondary Amine HCl | Formaldehyde | Ethanol | Reflux with cat. HCl | [5][17] |
Derivatization at the Carbonyl Group
This reaction converts the ketone to an amine, providing a key entry point to a wide range of amine derivatives.[10][18][19]
-
Imine Formation: Dissolve the ketone (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent like methanol, ethanol, or 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) portion-wise at 0°C or room temperature.
-
Reaction Monitoring: Stir the reaction until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a dilute acid. If necessary, basify the mixture and extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate. Purify the amine product by column chromatography.
| Reducing Agent | Solvent | Amine | Conditions | Reference |
| NaBH₄ | Methanol/Ethanol | Primary Amine | RT | [19] |
| NaBH₃CN | Methanol/Acetic Acid | Primary/Secondary Amine | RT | [18] |
| Na(OAc)₃BH | 1,2-Dichloroethane | Primary/Secondary Amine | RT | Analogous Systems |
Diagram of Derivatization Pathways
Caption: Key Derivatization Pathways for the Core Scaffold.
The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[1][20][21] The title ketone can be a precursor to a 1,3-dicarbonyl equivalent.
-
Chalcone Synthesis: First, synthesize the chalcone derivative from this compound and a suitable aldehyde as described in Protocol 5.
-
Cyclization: Dissolve the chalcone (1.0 eq) in a solvent like ethanol or acetic acid. Add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Collect the precipitated pyrazole derivative by filtration. The product can be further purified by recrystallization.
Conclusion
The protocols outlined in this guide provide a robust framework for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently generate libraries of novel compounds for screening in various drug discovery programs. The strategic combination of the cyclopropyl and pyridyl moieties makes this scaffold a highly attractive starting point for the development of new therapeutic agents.
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Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
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Claisen–Schmidt condensation. Grokipedia. [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Education. [Link]
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Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications. [Link]
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Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
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Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. [Link]
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Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Organic Chemistry Portal. [Link]
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Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. [Link]
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synthesis of Cyclopropyl anilines. ResearchGate. [Link]
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21.6 Claisen Condensation Reactions. YouTube. [Link]
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Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. Journal of Organic Chemistry. [Link]
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Mannich bases in medicinal chemistry and drug design. Future Medicinal Chemistry. [Link]
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Synthesis of 3-cyclopropyl-substituted... ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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ChemInform Abstract: Mannich Reaction: A Versatile and Convenient Approach to Bioactive Skeletons. ResearchGate. [Link]
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Weinreb ketone synthesis. Grokipedia. [Link]
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Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. Chirality. [Link]
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
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The Strategic Application of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of building blocks available to the medicinal chemist, those that combine conformational rigidity with versatile reactivity are of paramount importance. 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one emerges as a preeminent example of such a scaffold. This molecule synergistically merges the desirable attributes of the cyclopropyl group—known to enhance metabolic stability, potency, and brain permeability—with the versatile coordination and hydrogen bonding capabilities of the pyridine ring.[1][2] The juxtaposition of the cyclopropyl ketone, a known pharmacophore in its own right, and the pyridinyl moiety creates a building block primed for elaboration into a diverse array of biologically active agents. Its structural components are found in approved drugs, underscoring the clinical relevance of this motif. For instance, the cyclopropyl ketone unit is a key feature in the antiplatelet agent Prasugrel, while the 2-substituted pyridine motif is prevalent in numerous CNS-active and kinase inhibitor drugs. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound as a cornerstone for the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective deployment in a medicinal chemistry campaign.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₁NO | Provides a compact and efficient scaffold for further elaboration. |
| Molecular Weight | 161.20 g/mol | Low molecular weight allows for significant structural additions without violating Lipinski's Rule of Five. |
| XLogP3-AA | 1.3 | An optimal lipophilicity for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 0 | Acts as a hydrogen bond acceptor, influencing interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | Multiple points for directed interactions with protein active sites. |
| Rotatable Bond Count | 2 | Limited flexibility, which can lead to higher binding affinity and reduced off-target effects. |
Synthesis of the Building Block: A Practical Approach
The efficient and scalable synthesis of this compound is critical for its widespread application. A robust and reproducible method involves the acylation of a pre-formed 2-picolyl anion with a suitable cyclopropylcarbonyl electrophile.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Picoline (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) or Lithium diisopropylamide (LDA)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 10 mmol of 2-picoline). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add 2-picoline (1.0 eq) to the cooled THF. Then, add n-BuLi (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. A deep red or orange color indicates the formation of the 2-picolyl anion. Stir the solution at -78 °C for 1 hour.[3]
-
Acylation: In a separate flame-dried flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous THF (2 mL per 10 mmol). Add this solution dropwise to the solution of the 2-picolyl anion at -78 °C over 20 minutes.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pale yellow oil.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the cyclopropyl and pyridinyl protons, as well as the methylene bridge, will confirm the structure.
Reactivity and Derivatization: A Gateway to Diverse Scaffolds
The true utility of this compound lies in its versatile reactivity, which allows for its elaboration into a wide range of more complex molecular architectures.
Key Reaction Pathways for Derivatization
Caption: Key derivatization pathways for the building block.
Protocol: Reductive Amination for the Synthesis of Chiral Amines
Rationale: The introduction of a chiral amine is a common strategy in medicinal chemistry to probe stereospecific interactions with biological targets. Reductive amination of the ketone provides a straightforward route to these valuable derivatives.
Materials:
-
This compound (1.0 eq)
-
Chiral primary amine (e.g., (R)-α-methylbenzylamine, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the chiral primary amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric products by column chromatography on silica gel.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of the this compound motif can be envisioned in the design of various classes of therapeutic agents.
Kinase Inhibitors
The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The cyclopropyl group can be used to probe hydrophobic pockets and enhance potency.
Hypothetical Target: A novel protein kinase with a hydrophobic pocket adjacent to the hinge region.
Design Strategy: The 2-pyridinyl nitrogen will form a key hydrogen bond with the kinase hinge. The cyclopropyl group will occupy a hydrophobic pocket, while the methylene bridge provides a vector for further substitution to improve selectivity and pharmacokinetic properties.
Caption: Pathway to a potential kinase inhibitor.
Central Nervous System (CNS) Agents
The physicochemical properties of this compound, including its moderate lipophilicity and the presence of a basic nitrogen, make it an attractive starting point for CNS-active compounds.[2][4]
Hypothetical Target: A G-protein coupled receptor (GPCR) in the brain.
Design Strategy: The pyridine nitrogen can act as a key pharmacophoric element for receptor interaction. The cyclopropyl group can enhance brain penetration and metabolic stability. The ketone can be functionalized to introduce additional recognition elements or to modulate the overall properties of the molecule. For example, reduction to the alcohol and subsequent etherification can be used to fine-tune lipophilicity.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl ring and a synthetically tractable pyridinyl moiety provides a robust platform for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this privileged scaffold in their drug discovery endeavors.
References
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Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry. [Link]
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Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PubMed Central. [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
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Relative rates for Claisen condensation. a Claisen condensation test... ResearchGate. [Link]
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Retrosynthetic Analysis Key Fragment Union by Claisen Condensation Cyclization and Methylation Yield Final Product Mechanism of. Towson University. [Link]
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Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. National Institutes of Health. [Link]
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Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Royal Society of Chemistry. [Link]
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Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones. PubMed. [Link]
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Synthesis of enediones 2 via Claisen condensation. ResearchGate. [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
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Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Bentham Science. [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
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1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Institutes of Health. [Link]
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Molecules | Special Issue : Kinase Inhibitors. MDPI. [Link]
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Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. [Link]
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11 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan. [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]
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Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PubMed Central. [Link]
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Synthesis, Reactions, and Antiviral Activity of 1-(1 H -Pyrazolo[3,4- b ]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1- c ][5][6][7]triazine Derivatives. ResearchGate. [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
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Antiviral Agents. PubMed Central. [Link]
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Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]
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1-(7H-cyclopenta[b]pyridin-2-yl)ethanone. PubChem. [Link]
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analytical methods for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
An In-Depth Technical Guide to the Analytical Characterization of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a reactive cyclopropyl ketone with a pyridinyl group, makes it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of downstream applications.
This comprehensive guide provides a suite of detailed analytical methods for the complete characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a trusted resource grounded in established scientific principles. The protocols described herein are designed to be self-validating, ensuring robust and reliable results.
Physicochemical Properties
A foundational understanding of the compound's properties is essential before commencing any analytical work. These details inform choices regarding solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 114568-13-3 (Isomer) | [2] |
| Appearance | Yellow Oil (for similar compounds) | [3] |
| Calculated [M+H]⁺ | 148.0757 (for a related C₉H₉NO structure) | [3] |
Part 1: Chromatographic Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and quantifying their concentration. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for determining the purity of non-volatile, polar to moderately non-polar compounds. The presence of the pyridine ring and the ketone's carbonyl group provides strong UV absorbance, making UV-Vis detection highly effective.
Causality of Method Design:
-
Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds like the target molecule.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with different polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for the ionization state of the pyridine ring, thereby ensuring reproducible retention times.[4]
-
Detector: The UV detector is set to 254 nm, a common wavelength for aromatic and conjugated systems, ensuring high sensitivity for the analyte.
Protocol 1: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute to a working concentration of 50 µg/mL with the same diluent.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area. Method validation should be performed according to ICH guidelines.[4]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Given the molecular weight and structure of this compound, it is expected to be sufficiently volatile and thermally stable for GC analysis, particularly for identifying volatile impurities.
Causality of Method Design:
-
Column: A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms), is chosen as it provides good selectivity for a wide range of compounds, including those with aromatic and ketone functionalities.[5]
-
Inlet: Split injection is used to prevent column overloading and ensure sharp peaks.
-
Temperature Program: A temperature ramp is essential to first separate highly volatile impurities at a lower temperature, followed by the elution of the main analyte and less volatile impurities as the temperature increases.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS).
Protocol 2: GC-FID Analysis for Volatile Impurities
-
Instrumentation: A GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane or Ethyl Acetate.
-
Data Analysis: Analyze the resulting chromatogram for peaks other than the solvent and the main analyte.
Part 2: Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of a molecule. A combination of Mass Spectrometry, NMR, and IR spectroscopy provides orthogonal data to unambiguously verify the identity of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds.
Causality of Method Design:
-
Ionization: ESI in positive ion mode is selected because the basic nitrogen atom on the pyridine ring is readily protonated to form a stable [M+H]⁺ ion.
-
Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the m/z with high accuracy. This allows for the determination of the elemental formula by comparing the exact mass to a calculated value.[3]
Protocol 3: HRMS Analysis via ESI-TOF
-
Instrumentation: A liquid chromatograph coupled to a TOF mass spectrometer with an ESI source.
-
Sample Infusion: The sample (prepared as in the HPLC protocol, ~10 µg/mL) is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ESI.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
-
Mass Analyzer Mode: Full Scan, m/z range 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental formula.
Expected Results:
| Ion | Calculated Exact Mass (C₉H₁₀NO) | Found Mass |
|---|---|---|
| [M+H]⁺ | 148.0757 | ~148.0772 |
Note: Data is for a closely related structure and serves as a strong reference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.
Causality of Method Design:
-
Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for many organic molecules. The residual solvent peak can be used as an internal reference.[3]
-
Nuclei: ¹H NMR provides information on the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their functional group type.
Protocol 4: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of Chloroform-d (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Interpretation: Assign peaks based on their chemical shift (δ), integration (for ¹H), and multiplicity (for ¹H).
Expected Spectral Data (based on a similar reference compound): [3]
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine-H | ~8.69 | ddd | H adjacent to N |
| Pyridine-H | ~8.10 | dt | H-para to substituent |
| Pyridine-H | ~7.83 | td | H-meta to substituent |
| Pyridine-H | ~7.45 | ddd | H-ortho to substituent |
| Cyclopropyl-H | ~2.01 | m | Methine proton |
| Methylene-H | - | - | (Not specified in ref.) |
| Cyclopropyl-H | - | - | Methylene protons |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl (C=O) | ~189.4 | Ketone |
| Pyridine-C | ~154.2, 148.8, 137.0, 126.7, 122.9 | Aromatic carbons |
| Cyclopropyl-C | ~18.7 | Methine carbon |
| Methylene-C | - | (Not specified in ref.) |
| Cyclopropyl-C | - | Methylene carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Method Design:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. Alternatively, a thin film on a salt plate can be used.
-
Interpretation: The presence of a strong absorption band in the carbonyl region (~1700 cm⁻¹) is indicative of the ketone. Bands in the aromatic region (~1600-1450 cm⁻¹) confirm the pyridine ring.
Protocol 5: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place one drop of the neat oil sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan first, then process the sample spectrum.
-
Interpretation: Identify characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3100-3000 | C-H stretch (Aromatic & Cyclopropyl) |
| ~2950-2850 | C-H stretch (Aliphatic) |
| ~1695 | C=O stretch (Ketone, conjugated)[6] |
| ~1590, 1570, 1470 | C=C and C=N ring stretching (Pyridine) |
| ~1020 | Cyclopropyl ring deformation |
Part 3: Integrated Analytical Workflow
A logical workflow ensures that all necessary analytical data is collected efficiently to confirm the identity, purity, and structure of the compound.
Caption: Integrated workflow for the complete analysis of the target compound.
Relationship Between Analytical Techniques
The chosen methods provide complementary information, creating a comprehensive analytical package.
Sources
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Application Notes and Protocols for the Purification of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Abstract: This document provides a comprehensive guide to the purification of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a key building block in medicinal chemistry and drug development.[1][2][3] Purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. These application notes detail several robust purification strategies, including column chromatography, recrystallization, vacuum distillation, and acid-base extraction. The protocols are designed for researchers, chemists, and process development scientists, offering not just step-by-step instructions but also the underlying scientific principles and troubleshooting guidance to ensure the attainment of high-purity material.
Introduction and Physicochemical Profile
This compound is a heterocyclic ketone whose structural motifs are prevalent in a range of biologically active molecules. The combination of a cyclopropyl ketone, a reactive pharmacophore, and a pyridyl group, which can modulate solubility and act as a hydrogen bond acceptor, makes it a valuable synthetic intermediate.[4] Given its role in multi-step syntheses, achieving high purity (>98%) is critical to prevent the carry-over of impurities that could lead to complex downstream separation challenges or the formation of undesirable side products.
Understanding the compound's physical and chemical properties is the foundation for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Justification |
| Chemical Structure | ![]() | Inferred from IUPAC name. |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| Appearance | Likely a pale yellow to brown oil or a low-melting solid. | A fluorinated analog is described as a "Pale Yellow Oil".[3] |
| Boiling Point | High; estimated >250 °C at 760 mmHg. | The analog 1-cyclopropyl-2-(2-fluorophenyl)ethanone boils at 253.6 °C.[3] Vacuum distillation is recommended. |
| Solubility | Soluble in most polar organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone, EtOH, THF). Limited solubility in non-polar solvents (e.g., Hexanes). Aqueous solubility increases significantly under acidic conditions due to protonation of the pyridine nitrogen. | Inferred from its structure containing both polar (ketone, pyridine) and non-polar (cyclopropyl, ethyl bridge) moieties. |
| pKa (Conjugate Acid) | ~4-5 | Typical for pyridinium ions. This basicity is key for extractive purification. |
Common Impurities in Synthesis
The choice of purification method must be informed by the likely impurities generated during synthesis. While the specific route may vary, common impurities often include:
-
Unreacted Starting Materials: e.g., 2-picoline derivatives, cyclopropyl carbonyl compounds.
-
Reaction By-products: Homocoupling products or compounds from side reactions.
-
Reagents and Catalysts: Residual coupling agents, bases, or catalysts.
-
Over-reduced/Oxidized Species: The corresponding alcohol or carboxylic acid derivatives.
-
Solvents and Workup Reagents: Residual organic solvents or salts from aqueous workup.
A general workflow for purification can be visualized as a multi-step process, often combining a bulk purification technique with a high-resolution method.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol:
-
Dissolution: Dissolve the crude oil or solid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Note: If using DCM, the organic layer is the bottom layer.
-
Repeat Extraction: Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
Wash (Optional): The initial organic layer, containing neutral and acidic impurities, can be discarded or washed with brine, dried, and concentrated to recover any non-basic by-products if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with stirring until the pH is >8 (test with pH paper). The product may precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (EtOAc or DCM).
-
Final Processing: Combine the organic extracts, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Protocol II: Flash Column Chromatography
Principle: This is a high-resolution technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. [5]The polar ketone and pyridine moieties of the target compound will interact with the polar silanol groups of the silica gel, causing it to move more slowly down the column than non-polar impurities. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
Table 2: Recommended Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Rationale |
| Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate (e.g., 100:0 to 70:30) | Standard choice for moderately polar compounds. Provides good separation for most common organic impurities. |
| Silica Gel (230-400 mesh) | DCM/Methanol (e.g., 100:0 to 95:5) | Useful for more polar impurities. Methanol is a strong eluent. |
| Neutral Alumina | Hexanes/Ethyl Acetate | Alternative to silica if the compound shows instability (degradation) on the acidic silica surface. [6] |
digraph "Chromatography_Workflow" { graph [splines=ortho]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Determine Eluent System via TLC"]; step1 [label="Prepare Column | Slurry pack with silica gel\n in non-polar solvent"]; step2 [label="Load Sample | Adsorb crude onto silica ('dry loading')\n or dissolve in minimal solvent ('wet loading')"]; step3 [label="Elute with Mobile Phase | Start with low polarity (e.g., 10% EtOAc/Hex)\n Gradually increase polarity"]; step4 [label="Collect Fractions", shape=cylinder]; step5 [label="Analyze Fractions via TLC"]; step6 [label="Combine Pure Fractions"]; end [label="Concentrate under reduced pressure"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end;
}
Caption: Step-by-step workflow for Flash Column Chromatography.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives the product an Rf value of ~0.2-0.4.
-
Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel using a slurry method with the initial, non-polar mobile phase.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of the crude product). Concentrate the slurry to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes or vials. Gradually increase the percentage of the polar solvent according to your TLC analysis to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Purification Protocol III: High-Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. [7][8]For compounds with high boiling points like this compound, applying a vacuum lowers the boiling point significantly, allowing distillation to occur at a lower temperature and preventing thermal degradation. This method is highly effective for removing non-volatile impurities (e.g., salts, baseline material from chromatography) or more volatile contaminants (e.g., residual solvents).
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased for a high vacuum. Use a heating mantle with a magnetic stirrer and an oil bath for uniform heating. Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
Charge the Flask: Add the crude or partially purified material to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Begin stirring and slowly apply the vacuum. Observe for any bumping or excessive bubbling from residual solvents.
-
Heating: Once a stable vacuum is achieved (<1 mmHg), begin to heat the oil bath slowly and gradually.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of the product at that pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
Purification Protocol IV: Recrystallization
Principle: This technique is applicable if the crude product is a solid or can be induced to solidify. It purifies compounds based on differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. [9]An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
Table 3: Potential Solvents for Recrystallization Screening
| Solvent / System | Polarity | Comments |
| Isopropanol / Water | Polar | The pyridine moiety may allow for crystallization from alcohol/water mixtures. |
| Acetone / Hexanes | Mid-Polar | Acetone is a good solvent for ketones; adding hexanes as an anti-solvent can induce crystallization. [9] |
| Ethyl Acetate / Heptane | Mid-Polar | A very common and effective system for a wide range of organic compounds. |
| Toluene | Non-Polar Aromatic | Can be effective for compounds with aromatic rings. |
Protocol:
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of a chosen solvent. Heat to boiling. If it dissolves, cool to see if crystals form. The goal is to find a solvent that requires a minimal amount of hot solvent for dissolution and provides good crystal recovery upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.
References
-
ChemBK. 1-CYCLOPROPYL-ETHANONE. Available at: [Link]
-
PubChem. 1-Cyclopropyl-2-phenylethan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. 1‐(Pyridin‐2‐yl)ethan‐1‐ones 3 a–f of this study. Available at: [Link]
-
PubChem. 1-Cyclopropyl-2-(6-methoxy-2-pyridinyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
PubMed Central (PMC). β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals. National Institutes of Health. Available at: [Link]
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
ResearchGate. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available at: [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available at: [Link]_
-
Home Sunshine Pharma. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Available at: [Link]
-
YouTube. Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Available at: [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Available at: [Link]
- Google Patents. Purification of ketones by distillation - US2647861A.
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. Available at: [Link]
- Google Patents. Purification of ketones - US2166584A.
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]
-
YouTube. Distillation of unknown Compound |Ketone Making |Simple Distillation. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Google Patents. Method for purification of ketones - US2826537A.
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
ResearchGate. What is the best way to remove Ketones?. Available at: [Link]
-
Physics Forums. Column Chromatography ketone/silica. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
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Scaling Up the Synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a valuable building block in medicinal chemistry and drug development. We present a detailed, field-proven protocol for its preparation via the acylation of 2-picolyllithium, suitable for laboratory-scale synthesis. Furthermore, we address the critical considerations and strategic approaches for scaling up this synthesis to a multi-gram or kilogram scale, with a strong emphasis on safety, process control, and efficiency. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and scalable method for the production of this key intermediate.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The unique combination of the cyclopropyl ring, a known bioisostere for various functional groups that can enhance metabolic stability and binding affinity, and the pyridyl moiety, a common pharmacophore, makes this scaffold attractive for the development of novel therapeutics. The synthesis of this ketone is a key step in the construction of more complex molecular architectures. A robust and scalable synthetic route is therefore essential for advancing research and development efforts that rely on this intermediate.
This application note details a reliable synthetic strategy based on the nucleophilic addition of an organolithium reagent to an acylating agent. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol for its execution, and discuss the critical parameters for successful and safe scale-up.
Synthetic Strategy: Acylation of 2-Picolyllithium
The chosen synthetic pathway involves the deprotonation of 2-picoline (2-methylpyridine) to form the corresponding organolithium species, 2-picolyllithium, followed by its reaction with a suitable cyclopropanecarbonyl electrophile. This approach is advantageous due to the ready availability of the starting materials and the generally high reactivity of organolithium reagents towards acylation.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Generation of 2-Picolyllithium: A Key Intermediate
The first step is the deprotonation of the methyl group of 2-picoline. The acidity of these protons is significantly enhanced by the electron-withdrawing effect of the pyridine ring, making them accessible to strong bases like n-butyllithium (n-BuLi). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions. The formation of 2-picolyllithium is a well-established transformation in organic synthesis.[1]
The Acylation Step: Formation of the Ketone
Once formed, the nucleophilic 2-picolyllithium is reacted with an appropriate acylating agent. Cyclopropanecarbonyl chloride is an excellent choice for this purpose due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism. It is crucial to maintain a low temperature during the addition of the acyl chloride to avoid over-addition and other side reactions. The choice of acylating agent is critical; while esters like ethyl cyclopropanecarboxylate could also be used, acid chlorides generally offer higher reactivity and may lead to better yields in this context.
Laboratory-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale (1-10 g). Extreme caution must be exercised when handling n-butyllithium, as it is a pyrophoric reagent. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Picoline | 93.13 | 5.00 g | 53.7 mmol | Reagent grade, distilled from CaH₂ |
| n-Butyllithium | 64.06 | 23.6 mL | 59.1 mmol | 2.5 M solution in hexanes |
| Cyclopropanecarbonyl chloride | 104.54 | 6.17 g | 59.1 mmol | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Freshly distilled from Na/benzophenone |
| Saturated aq. NH₄Cl | - | 50 mL | - | For quenching |
| Diethyl ether | - | 200 mL | - | For extraction |
| Anhydrous MgSO₄ | - | - | - | For drying |
| Silica gel | - | - | - | For column chromatography |
| Hexanes/Ethyl Acetate | - | - | - | Eluent for chromatography |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dropping funnel
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for work-up and purification
Step-by-Step Procedure
-
Preparation of 2-Picolyllithium:
-
Assemble the three-necked flask with a magnetic stir bar, a thermometer, a septum, and an argon inlet. Flame-dry the apparatus under vacuum and cool under a stream of argon.
-
Add anhydrous THF (100 mL) to the flask via a cannula or syringe.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 2-picoline (5.00 g, 53.7 mmol) to the cold THF via syringe.
-
Slowly add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or orange is typically observed, indicating the formation of the anion.[1]
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.
-
-
Acylation Reaction:
-
Cool the solution of 2-picolyllithium back down to -78 °C.
-
In a separate, dry flask, dissolve cyclopropanecarbonyl chloride (6.17 g, 59.1 mmol) in anhydrous THF (50 mL).
-
Add the solution of cyclopropanecarbonyl chloride to the 2-picolyllithium solution dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals for the pyridyl protons, the methylene protons adjacent to the carbonyl and the pyridine ring, and the cyclopropyl protons.
-
¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon, the carbons of the pyridine ring, the methylene carbon, and the carbons of the cyclopropyl ring.
-
IR (neat): A strong absorption band corresponding to the ketone carbonyl stretch (typically around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Scaling Up the Synthesis: Key Considerations and Protocols
Transitioning the synthesis of this compound from the laboratory bench to a larger scale introduces significant challenges that must be addressed to ensure safety, efficiency, and product quality.
Safety First: The Hazards of Organolithium Reagents at Scale
The primary safety concern in this synthesis is the use of n-butyllithium. At larger scales, the pyrophoric nature of this reagent and the exothermic nature of the reaction pose a significant risk of fire and explosion.
-
Thermal Runaway: The deprotonation of 2-picoline and the subsequent acylation are exothermic reactions.[2][3][4] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[2] This can cause the solvent to boil violently and potentially ignite the pyrophoric organolithium reagent.
-
Handling and Transfer: Transferring large volumes of n-butyllithium requires specialized equipment, such as dedicated transfer lines and pumps, to minimize exposure to air and moisture.[5][6]
Mitigation Strategies:
-
Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation.
-
Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Controlled Addition: The addition of n-butyllithium and the acylating agent must be carefully controlled to manage the heat evolution. This can be achieved through slow addition rates and continuous monitoring of the internal temperature.
-
Emergency Preparedness: Have appropriate fire extinguishing equipment readily available (e.g., Class D fire extinguisher for metal fires).[7][8]
Process Optimization for Scale-Up
Directly scaling the laboratory protocol is often not the most efficient or safest approach. The following aspects should be optimized for large-scale production:
Reaction Parameters:
| Parameter | Laboratory Scale | Scaled-Up Considerations | Rationale |
| Solvent | Anhydrous THF | Consider higher-boiling ethers or hydrocarbon/ether mixtures | Improved safety margin by operating at a lower temperature relative to the solvent's boiling point. |
| Temperature | -78 °C | Maintain low temperature, but precise control is critical. | Minimizes side reactions and controls exotherm. |
| Addition Rate | Manual (syringe/dropping funnel) | Automated pump with feedback control based on temperature | Ensures a steady and controlled rate of addition, preventing temperature spikes. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design | Ensures efficient mixing and heat transfer in a larger reactor volume. |
Workflow Diagram for Scaled-Up Synthesis:
Caption: Workflow for the scaled-up synthesis of this compound.
Alternative Technologies for Scale-Up: Flow Chemistry
For kilogram-scale production and beyond, continuous flow chemistry offers significant advantages in terms of safety and efficiency for reactions involving highly reactive reagents like organolithiums.
-
Enhanced Heat Transfer: The high surface area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, virtually eliminating the risk of thermal runaway.
-
Improved Safety: The small reaction volumes at any given time minimize the potential consequences of an incident.
-
Precise Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purities.
A potential flow chemistry setup would involve pumping streams of 2-picoline and n-butyllithium into a cooled microreactor to generate 2-picolyllithium, which would then be mixed with a stream of the acylating agent in a second reactor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no formation of 2-picolyllithium (no color change) | - Wet glassware or solvent- Impure 2-picoline- Degraded n-butyllithium | - Ensure all glassware is rigorously dried and solvents are anhydrous.- Purify 2-picoline by distillation.- Titrate the n-butyllithium solution to determine its exact concentration. |
| Low yield of the final product | - Inefficient acylation- Side reactions (e.g., over-addition)- Loss of product during work-up or purification | - Ensure the acylation is performed at a very low temperature.- Add the acylating agent slowly and ensure efficient mixing.- Optimize the extraction and chromatography procedures. |
| Formation of significant byproducts | - Reaction temperature too high- Presence of impurities in starting materials | - Maintain strict temperature control throughout the reaction.- Use high-purity, anhydrous starting materials and solvents. |
Conclusion
The synthesis of this compound via the acylation of 2-picolyllithium is a robust and adaptable method for both laboratory and larger-scale production. While the use of n-butyllithium necessitates stringent safety protocols, a thorough understanding of the reaction parameters and potential hazards allows for its safe and efficient use. For significant scale-up, the adoption of continuous flow technology is highly recommended to mitigate the risks associated with highly exothermic reactions and pyrophoric reagents. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize this important building block.
References
-
Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]
-
EHS Info. nbutyl lithium safety. YouTube. Published online June 7, 2024. Available at: [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
Wikipedia. Thermal runaway. Available at: [Link]
- Schlosser, M. Organometallics in Organic Synthesis. Wiley: New York, 1994.
- Wakefield, B. J. Organolithium Methods. Academic Press: London, 1988.
- Gessner, V. H.; Strohmann, C. Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf.
- Bailey, W. F.; Punzalan, E. R. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. 2016, (117), e54835.
- Supporting Information for various organic syntheses. (This is a placeholder for a specific reference that would contain spectral data.
-
eszoneo.com. How Organic Solvents Cause Thermal Runaway in Lithium-Ion Batteries. Published online October 26, 2023. Available at: [Link]
-
Sinovoltaics. Stages of The Thermal Runaway Process in Lithium Batteries. Available at: [Link]
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- 8. preprints.org [preprints.org]
Application Notes and Protocols for the Safe Handling of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction: Understanding the Compound
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclopropyl ketone moiety and a pyridine ring. The cyclopropyl group is a versatile functional group in drug design, often introduced to enhance metabolic stability, potency, and permeability, while reducing off-target effects.[1] The pyridine scaffold is a common feature in a wide array of pharmaceuticals due to its ability to engage in various biological interactions and improve physicochemical properties such as solubility.[2][3][4]
Given its potential as a bioactive molecule, a proactive and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. These notes provide a detailed guide to its safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a risk assessment must be based on the potential hazards associated with its key structural motifs: the cyclopropyl ketone and the pyridine ring.
The Cyclopropyl Ketone Moiety: Potential Hazards
Structurally related cyclopropyl ketones, such as cyclopropyl methyl ketone, are known to present several hazards.[5][6] Extrapolating from this data, this compound may be:
-
Flammable: Vapors may form explosive mixtures with air.[5][7]
-
A Skin and Eye Irritant: Direct contact can cause irritation or, in severe cases, burns.[5][6]
-
Toxic if Ingested: Accidental ingestion could be harmful.[5][6]
-
A Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5]
The Pyridine Moiety: Bioactivity and Potential Toxicity
Pyridine and its derivatives are widely used in the synthesis of pharmaceuticals and agrochemicals due to their diverse biological activities.[2][3][8] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. While many pyridine-containing drugs are safe at therapeutic doses, concentrated forms in a laboratory setting should be handled with caution.
Overall Risk Profile
Based on the analysis of its functional groups, this compound should be treated as a potentially flammable, irritant, and toxic substance. A thorough, site-specific risk assessment is mandatory before any work with this compound commences.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for prolonged handling or when working with significant quantities. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant laboratory coat is essential. Ensure it is fully buttoned. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
General Handling Workflow
The following diagram illustrates a recommended workflow for the safe handling of this compound.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and has a recent certification.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Handle the compound exclusively within a chemical fume hood.
-
When transferring the solid, use spark-proof tools and ground all equipment to prevent static discharge, which could be an ignition source.[9]
-
Keep the container tightly closed when not in use.[7]
-
Avoid the generation of dust or aerosols.
-
If heating is required, use a controlled heating mantle or oil bath; avoid open flames.
-
Storage
-
Store in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from sources of ignition such as heat, sparks, and open flames.[9]
-
Incompatible materials to avoid in storage include strong oxidizing agents, strong bases, and reducing agents.
-
Store in a locked cabinet or area with restricted access.
Emergency Procedures
Immediate and appropriate action during an emergency is crucial.
Spill Response
The following decision tree outlines the appropriate response to a spill.
Caption: Decision tree for responding to a spill of this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
-
All waste containing this compound must be considered hazardous.
-
Dispose of waste in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[9]
Conclusion
While this compound holds promise as a research compound, its safe handling is of the utmost importance. By understanding the potential hazards associated with its constituent functional groups and adhering to the rigorous protocols outlined in these application notes, researchers can mitigate risks and maintain a safe and productive laboratory environment. A culture of safety, underscored by proactive risk assessment and meticulous experimental practice, is the cornerstone of responsible scientific advancement.
References
-
PubChem. Cyclopropyl methyl ketone. [Link]
-
ChemBK. (2024-04-09). 1-CYCLOPROPYL-ETHANONE. [Link]
-
PubMed. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. [Link]
-
Open Access Journals. (2024). A Brief View on Pyridine Compounds. [Link]
-
PubMed. (2016-10-13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
MDPI. Raspberry Ketones Attenuate Cyclophosphamide-Induced Pulmonary Toxicity in Mice through Inhibition of Oxidative Stress and NF-ΚB Pathway. [Link]
-
ResearchGate. (2023-07-06). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
NIST. Ethanone, 1-cyclopropyl-. [Link]
-
PubChem. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. [Link]
-
ResearchGate. (2025-10-16). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
-
Chemsrc. Cyclopropyl ketone. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
YouTube. (2025-04-12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. [Link]
-
ResearchGate. 1‐(Pyridin‐2‐yl)ethan‐1‐ones 3 a–f of this study. [Link]
- Google Patents. (2021-12-23). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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- 2. sarchemlabs.com [sarchemlabs.com]
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- 5. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and troubleshoot common issues in this synthesis. We will explore proven strategies, provide detailed protocols, and address specific experimental challenges in a direct question-and-answer format.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, combining the electronically unique cyclopropyl ketone motif with a versatile pyridyl group. However, its synthesis can be challenging. The primary difficulties arise from the generation and handling of the reactive 2-picolyl anion and the prevention of common side reactions, such as over-addition to the carbonyl electrophile. This guide provides a robust framework for navigating these challenges to achieve high-yield, reproducible results.
PART 1: Recommended Synthetic Strategies
A successful synthesis begins with a sound retrosynthetic plan. For this target, two primary pathways are logical. However, one is significantly more reliable and is therefore our recommended approach.
Retrosynthetic Analysis
The two most common strategies involve forming the C-C bond between the carbonyl carbon and one of its adjacent fragments.
-
Pathway A (Recommended): Acylation of a 2-picolyl nucleophile with a cyclopropyl electrophile. This is generally the more controllable route.
-
Pathway B: Acylation of a cyclopropyl nucleophile with a 2-(pyridin-2-yl)acetyl electrophile. This can be effective but often presents more challenges with the stability and preparation of the electrophile.
Caption: Retrosynthetic analysis of the target molecule.
The Weinreb Amide Advantage
We strongly recommend utilizing the Weinreb-Nahm ketone synthesis .[1] This method involves reacting the organometallic nucleophile (2-picolyllithium) with an N-methoxy-N-methylamide (Weinreb amide) of cyclopropanecarboxylic acid.
Why is this superior? The primary advantage is the prevention of over-addition.[2][3] When organolithium or Grignard reagents react with more traditional electrophiles like esters or acid chlorides, they add to the carbonyl to form the ketone, which is often more reactive than the starting material. This leads to a second nucleophilic attack, producing a tertiary alcohol as a major byproduct.[4]
The Weinreb amide circumvents this by forming a stable, five-membered tetrahedral intermediate that is chelated by the metal cation (e.g., Li⁺).[3][5] This intermediate does not collapse to the ketone until acidic workup is performed, at which point all the reactive organometallic species have been quenched. This ensures the reaction stops cleanly at the ketone stage.[1][6]
Caption: The Weinreb amide pathway prevents over-addition.
PART 2: Detailed Experimental Protocol (Recommended)
This protocol is divided into three stages: preparation of the 2-picolyllithium nucleophile, preparation of the Weinreb amide electrophile, and the final coupling reaction.
Protocol 1: Preparation of 2-Picolyllithium
Causality: 2-Picoline is deprotonated at the methyl group using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting 2-picolyllithium is a potent nucleophile but is also thermally sensitive and highly reactive.[7][8] Strict anhydrous conditions and low temperatures are critical to prevent side reactions.
Materials:
-
2-Picoline (freshly distilled over CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M, titrated)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.[9]
-
Add anhydrous THF via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled 2-picoline (1.0 eq) to the cold THF via syringe.
-
Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution over 20-30 minutes. A deep red or dark brown color should develop, indicating the formation of the anion.
-
Stir the solution at -78 °C for 1 hour to ensure complete deprotonation. The solution is now ready for the coupling step. Do not allow the solution to warm up.
Protocol 2: Preparation of N-methoxy-N-methylcyclopropanecarboxamide (Weinreb Amide)
Causality: This stable amide is prepared from the corresponding carboxylic acid. Using a coupling reagent like CDI or EDC is a common and effective method.[1]
Materials:
-
Cyclopropanecarboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
To a flask under inert atmosphere, add cyclopropanecarboxylic acid (1.0 eq) and anhydrous DCM.
-
Add CDI (1.1 eq) portion-wise and stir at room temperature for 1-2 hours until CO₂ evolution ceases (the acid is now activated as an acylimidazole).
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Et₃N (1.2 eq) in DCM. Stir for 15 minutes.
-
Add the amine solution to the activated acid solution and stir at room temperature overnight.
-
Workup: Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography if necessary.
Protocol 3: Coupling Reaction and Yield Optimization
Causality: The nucleophilic 2-picolyllithium is added to the electrophilic Weinreb amide. Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.[10]
Procedure:
-
To the freshly prepared 2-picolyllithium solution at -78 °C (from Protocol 1), add a solution of the cyclopropyl Weinreb amide (1.2 eq, dissolved in a minimal amount of anhydrous THF) dropwise over 30 minutes.
-
Maintain the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS if possible.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Due to the basicity of the pyridine nitrogen, streaking can be an issue. To mitigate this, pre-treat the silica with an eluent containing 1-2% triethylamine, or use a gradient elution starting with a non-polar solvent and gradually increasing polarity.[11]
PART 3: Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the synthesis.
Low or No Product Formation
Q: I added the n-BuLi to my 2-picoline solution, but no color change occurred, and the final yield was zero. What happened? A: This almost always points to the presence of an electrophilic proton source, most commonly water.
-
Cause: Organolithium reagents are extremely strong bases and will be instantly quenched by water or other protic impurities (e.g., alcohols in the solvent).[12][13]
-
Solution:
-
Glassware: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere. THF, in particular, can absorb atmospheric moisture if not handled properly.
-
Reagents: Use freshly distilled 2-picoline. Ensure your n-BuLi has been recently titrated to confirm its molarity, as it degrades over time.
-
Q: The reaction turned dark, but after workup, I only recovered my starting materials. Why? A: This could be an issue of reactivity or temperature.
-
Cause 1 (Temperature): If the reaction mixture was not kept sufficiently cold (e.g., <-70 °C), the 2-picolyllithium may have decomposed or reacted with the THF solvent before the electrophile was added.
-
Cause 2 (Reagent Quality): Your Weinreb amide may be of poor quality. Confirm its structure and purity by NMR before use.
-
Solution: Double-check your cooling bath temperature. Add the Weinreb amide as a pre-cooled solution in THF to avoid localized heating.
Formation of Byproducts
Q: My main byproduct is a tertiary alcohol. How do I stop this? A: You are experiencing over-addition.
-
Cause: This is the classic problem when using highly reactive electrophiles like acid chlorides or esters instead of a Weinreb amide.[4] The initially formed ketone is immediately attacked by another equivalent of 2-picolyllithium.
-
Solution: The most robust solution is to switch your electrophile to the N-methoxy-N-methylcyclopropanecarboxamide as described in the recommended protocol.[1][3]
Q: I see a significant amount of 1,2-di(pyridin-2-yl)ethane in my crude NMR. What is this and how can I avoid it? A: This is a homocoupling byproduct.
-
Cause: This can arise from Wurtz-type coupling, potentially promoted by trace oxygen or impurities. It can also occur if the 2-picolyllithium concentration becomes too high locally.
-
Solution:
-
Ensure your inert atmosphere is excellent. Degas your solvents if you suspect oxygen contamination.
-
Add the n-BuLi very slowly to a dilute solution of 2-picoline to avoid high local concentrations of the anion.
-
Purification Challenges
Q: My product streaks badly during silica gel chromatography, and the yield is poor. A: The basic pyridine nitrogen is interacting strongly with the acidic silica gel.
-
Cause: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and irreversible adsorption.
-
Solution:
-
Neutralize the Stationary Phase: Add 1-2% triethylamine or 0.5% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
Alternative Purification: If the product is thermally stable, consider purification by vacuum distillation.
-
PART 4: Data Summary & Visualization
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 2-Picolyllithium | Strong base for efficient deprotonation. |
| Electrophile | Cyclopropyl Weinreb Amide | Prevents over-addition, leading to clean ketone formation.[1] |
| Base for Deprotonation | n-BuLi (1.05 eq) | Ensures complete formation of the lithium salt. |
| Solvent | Anhydrous THF | Good solubility for reagents at low temperatures. |
| Temperature | -78 °C | Critical for the stability of 2-picolyllithium.[10] |
| Addition Time | >30 minutes (slow, dropwise) | Controls exotherm and minimizes side reactions. |
| Reaction Time | 2-4 hours | Allows for complete conversion. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize reagents and hydrolyze the intermediate. |
| Typical Yield | 60-80% | Achievable with careful control of conditions. |
Troubleshooting Workflow
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important ketone intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your product.
Introduction to the Synthesis
The synthesis of this compound typically involves the acylation of a 2-picolyl anion with a cyclopropylcarbonyl electrophile. The most common route involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate the nucleophilic 2-picolyllithium. This anion is then reacted with a suitable cyclopropyl acylating agent, like an ester (e.g., ethyl cyclopropanecarboxylate) or a nitrile (cyclopropanecarbonitrile).
While seemingly straightforward, this reaction is fraught with potential side reactions that can significantly impact yield and purity. This guide will help you navigate these challenges.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
You've run the reaction and, upon workup and analysis (TLC, LC-MS, or NMR), you see very little or none of your target molecule, this compound.
-
Cause A: Incomplete Deprotonation of 2-Picoline. The pKa of the methyl protons of 2-picoline is approximately 34.[1] A sufficiently strong base is required for complete deprotonation.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure you are using a strong enough base. n-BuLi or PhLi are generally more effective than LDA for quantitative deprotonation of 2-picoline.[1]
-
Check Reagent Quality: Organolithium reagents are sensitive to moisture and air. Use a freshly titrated or newly purchased bottle of n-BuLi.
-
Optimize Deprotonation Conditions: Perform the deprotonation at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere (argon or nitrogen). Allow sufficient time for the deprotonation to complete (typically 30-60 minutes). A color change to a deep red or orange solution is often indicative of picolyllithium formation.[1]
-
-
-
Cause B: Degradation of the Picolyllithium Anion. The 2-picolyllithium anion, while a potent nucleophile, can be unstable, especially at higher temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the reaction temperature to rise above -70 °C after the formation of the anion and before the addition of the electrophile.
-
Immediate Use: Use the generated picolyllithium immediately. Do not let it sit for extended periods, even at low temperatures.
-
-
-
Cause C: Issues with the Electrophile. The cyclopropyl acylating agent may be unreactive or may have been quenched.
-
Troubleshooting Steps:
-
Purity of Electrophile: Ensure your ester (e.g., ethyl cyclopropanecarboxylate) or nitrile is pure and, most importantly, anhydrous.
-
Quenching by Trace Acid/Water: Any acidic protons in the reaction flask will quench the picolyllithium. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
-
Problem 2: Formation of a Major Byproduct Identified as Ethyl 3-Cyclopropyl-3-oxopropanoate (a β-keto ester)
Your analysis shows a significant amount of a byproduct with a mass corresponding to the self-condensation of your ester, ethyl cyclopropanecarboxylate.
-
Cause: Claisen Self-Condensation of the Ester. This is a classic side reaction where the alkoxide base, generated from the reaction or present as an impurity, deprotonates the α-proton of the ester, leading to self-condensation.[2][3][4]
-
Troubleshooting Steps:
-
Control Stoichiometry of Base: Ensure you are not using an excess of a base that can also act as an enolizing agent for the ester, such as an alkoxide.
-
Reverse Addition: Instead of adding the ester to the picolyllithium solution, try a "reverse addition" where the picolyllithium solution is slowly added to a cold (-78 °C) solution of the ester. This keeps the concentration of the picolyllithium low at any given time, favoring the desired reaction over the Claisen condensation.
-
Use a More Reactive Electrophile: Consider using cyclopropanecarbonyl chloride. However, be aware that acid chlorides are highly reactive and can lead to other side reactions, such as double addition.
-
-
Problem 3: Formation of a Symmetrical Dimer of Picoline (1,2-di(pyridin-2-yl)ethane)
A significant byproduct is observed that corresponds to the oxidative coupling of two picolyl anions.
-
Cause: Oxidative Dimerization. Picolyllithium can undergo oxidative dimerization, especially in the presence of trace amounts of oxygen or certain metal impurities.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process.
-
Purify Reagents: If the problem persists, consider purifying the 2-picoline by distillation to remove any potential oxidizing impurities.
-
-
Reaction and Side Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound and the common competing side reactions discussed above.
Caption: Desired vs. Side Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reagent instead of an organolithium reagent to deprotonate 2-picoline?
A: No, Grignard reagents such as methylmagnesium bromide are generally not basic enough to quantitatively deprotonate 2-picoline. You would likely observe a low conversion and potentially side reactions where the Grignard reagent attacks the pyridine ring.[5][6]
Q2: I am considering using cyclopropanecarbonitrile as the electrophile. What are the potential issues?
A: The reaction of organometallic reagents with nitriles can sometimes result in low yields.[7] The intermediate metalloimine can be difficult to hydrolyze, and careful control of the reaction conditions is necessary. However, it can be a viable alternative if you are having issues with Claisen condensation from the ester.
Q3: My reaction seems to stall, and I recover a lot of my starting 2-picoline. What could be the problem?
A: This is a classic symptom of your organolithium reagent being "dead" or quenched. Use a freshly opened bottle of n-BuLi or titrate your current solution to determine its exact molarity. Also, ensure your solvent and 2-picoline are completely anhydrous, as any trace of water will consume the base.[6]
Q4: Is it possible to get double addition of the picolyl anion to the ester?
A: While less common than with Grignard reagents reacting with esters[8], it is a possibility. The initially formed ketone product is also electrophilic. If the reaction temperature is allowed to rise, or if there is a high local concentration of the picolyl anion, it could attack the ketone product to form a tertiary alcohol after workup. Maintaining a low temperature (-78 °C) and using a slow addition rate are key to preventing this.
Experimental Protocol: Synthesis via Picolyllithium Acylation
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Picoline (distilled and stored over molecular sieves)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Ethyl cyclopropanecarboxylate (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with anhydrous THF and 2-picoline (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop. Stir the solution at -78 °C for 1 hour.
-
Acylation: In a separate oven-dried flask, prepare a solution of ethyl cyclopropanecarboxylate (1.2 eq) in anhydrous THF. Slowly add this solution to the picolyllithium solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | n-Butyllithium (n-BuLi) | Sufficiently strong to fully deprotonate 2-picoline.[1] |
| Solvent | Anhydrous THF | Aprotic, good for stabilizing organolithium species. |
| Temperature | -78 °C | Minimizes anion decomposition and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the anion by moisture and O₂. |
| Addition Order | Ester solution to anion solution | Maintains excess anion to drive reaction to completion. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the product alkoxide. |
References
-
Organic Syntheses Procedure for Cyclopropanecarboxylic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Preparation of Methyl cyclopropyl ketone. (n.d.). LookChem. Retrieved from [Link]
- Synthesis method of cyclopropyl methyl ketone. (2020). Google Patents.
-
Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Beak, P., & Snieckus, V. (1982). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Journal of Organic Chemistry, 47(14), 2685-2691. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. (2021). ResearchGate. Retrieved from [Link]
- Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. (2025). Journal of Organic Chemistry.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]
- A Strategy to Minimize Reactive Metabolite Formation. (2021).
-
Grignard side reactions. (2022). Reddit. Retrieved from [Link]
-
Enolates - Claisen Condensation and Decarboxylation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
1‐(Pyridin‐2‐yl)ethan‐1‐ones. (n.d.). ResearchGate. Retrieved from [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium. (2025).
-
Claisen Condensation via Ester Enolates in Organic Chemistry. (2016). YouTube. Retrieved from [Link]
-
2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
- Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. (2025). YouTube.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). MDPI. Retrieved from [Link]
- Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. (2025).
-
Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (n.d.). ChemRxiv. Retrieved from [Link]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions. Drawing from established chemical principles and practical laboratory experience, this document aims to be a comprehensive resource for overcoming common challenges in the synthesis of this valuable pyridyl ketone.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the acylation of 2-picoline with cyclopropanecarbonyl chloride, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in this acylation reaction is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here’s a breakdown of potential causes and their remedies:
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Inadequate Activation of 2-Picoline: The methyl group of 2-picoline is not sufficiently acidic to be deprotonated by a weak base. A strong base is required to generate the nucleophilic carbanion that can then attack the acyl chloride.
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Solution: Employ a strong, non-nucleophilic base to deprotonate the 2-picoline. n-Butyllithium (n-BuLi) is a common choice for this purpose. The reaction should be conducted under anhydrous conditions and at low temperatures (e.g., -78 °C) to prevent side reactions.
-
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Role of Pyridine as a Base and Catalyst: In many acylation reactions, pyridine or a similar amine base is used.[1][2][3][4] Pyridine can act as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst.[3][4] It attacks the acyl chloride to form a highly reactive acylpyridinium ion, which is then more susceptible to nucleophilic attack.[1] However, for the deprotonation of 2-picoline, a much stronger base is necessary.
-
Insight: While pyridine is a good catalyst for the acylation of alcohols and amines, its basicity is insufficient to generate the required carbanion from 2-picoline.
-
-
Reaction with the Pyridine Ring: Grignard reagents and other strong nucleophiles can potentially add to the pyridine ring, leading to undesired byproducts.[5] While the primary desired reaction is at the methyl group, competitive reactions with the ring can reduce the yield.
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Solution: Careful control of stoichiometry and temperature is crucial. Using a strong base to selectively deprotonate the methyl group at low temperatures can minimize ring addition.
-
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products instead of the clean desired ketone. What are the potential side reactions, and how can I suppress them?
Answer:
The formation of multiple products is often indicative of competing reaction pathways. Understanding these pathways is key to optimizing for the desired product.
-
Over-alkylation/acylation: The initially formed enolate of 2-picoline can potentially react with another molecule of the electrophile if not controlled properly.
-
Solution: Use a slight excess of the 2-picoline starting material or add the cyclopropanecarbonyl chloride slowly to the reaction mixture at a low temperature to ensure it reacts with the generated nucleophile as it is formed.
-
-
Reaction with the Carbonyl Group: The ketone product itself can be subject to further reactions, especially if a highly reactive nucleophile like a Grignard reagent is used. This can lead to the formation of tertiary alcohols.[6]
-
Solution: When using a Grignard-based approach, employing a less reactive acylating agent like a Weinreb amide (N-methoxy-N-methylamide) can prevent the formation of the tertiary alcohol byproduct.[6] The intermediate formed with a Weinreb amide is stable until acidic workup.
-
-
Radical Intermediates: It has been noted that 2-pyridyl ketones can generate persistent radical intermediates upon UV irradiation.[7] While not a direct consequence of the initial synthesis, exposure of the reaction mixture or product to light could potentially lead to degradation or side reactions.
-
Solution: Protect the reaction from light, especially if it is stirred for extended periods or if the product is sensitive.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are most effective?
Answer:
Purification can be challenging due to the basic nature of the pyridine ring and the potential for closely related impurities.
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Acid-Base Extraction: The basic nitrogen of the pyridine ring allows for selective extraction.
-
Protocol:
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Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
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Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the pyridine nitrogen and move the product into the aqueous layer.
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Wash the organic layer again with water to remove any remaining acid-soluble impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate the product.
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Extract the product back into an organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.
-
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography is a reliable method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the basic product on the silica gel.
-
-
Distillation: If the product is thermally stable, reduced pressure distillation can be an effective purification method for larger scales.[8]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for preparing this compound?
The most direct and commonly employed method involves the reaction of the lithium salt of 2-picoline (generated by deprotonation with a strong base like n-BuLi) with a cyclopropyl acylating agent, such as cyclopropanecarbonyl chloride or a cyclopropyl Weinreb amide.[6]
Q2: Why is a strong base like n-BuLi necessary?
A strong base is required to deprotonate the methyl group of 2-picoline, which has a relatively high pKa. Weaker bases, such as pyridine or triethylamine, are not strong enough to generate the necessary carbanion for the subsequent acylation.
Q3: Can I use a Grignard reagent instead of an organolithium reagent?
While Grignard reagents are potent nucleophiles, their use in this specific transformation can be more complex.[6] There is a higher risk of addition to the pyridine ring or reaction with the newly formed ketone.[5] If a Grignard approach is considered, reacting cyclopropylmagnesium bromide with a 2-pyridyl Weinreb amide would be a more controlled method to obtain the ketone.[6]
Q4: What is the role of temperature in this reaction?
Low temperatures (typically -78 °C) are crucial for several reasons:
-
Stability of the Organometallic Reagent: Organolithium and Grignard reagents are more stable at low temperatures.
-
Selectivity: It helps to ensure that the deprotonation of the methyl group is the favored reaction over potential side reactions with the pyridine ring.
-
Control of Reactivity: It allows for a more controlled reaction with the electrophile, minimizing the formation of byproducts.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV active) will help visualize the spots.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Picoline | 93.13 | 1.0 g | 10.74 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.3 mL | 10.75 |
| Cyclopropanecarbonyl chloride | 104.53 | 1.12 g | 10.72 |
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-picoline (1.0 g, 10.74 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.3 mL of a 2.5 M solution in hexanes, 10.75 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep red or orange color, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.
-
Acylation: In a separate flame-dried flask, prepare a solution of cyclopropanecarbonyl chloride (1.12 g, 10.72 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 2 hours. Then, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Workup: Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
General Troubleshooting Workflow
Caption: A general troubleshooting workflow for the synthesis of this compound.
IV. Mechanistic Considerations
The key to a successful synthesis lies in understanding the reaction mechanism. The process begins with the deprotonation of the most acidic proton in 2-picoline, which is on the methyl group. This forms a resonance-stabilized carbanion that is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride in a nucleophilic acyl substitution reaction.
Reaction Mechanism Diagram
Caption: The reaction mechanism for the synthesis of this compound.
V. References
Sources
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 3. echemi.com [echemi.com]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
- 18. 1-Cyclopropyl-2-(4-pyridinyl)ethanone | 6580-95-6 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound CAS#: [m.chemicalbook.com]
- 21. youtube.com [youtube.com]
- 22. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 23. orgsyn.org [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. sciencemadness.org [sciencemadness.org]
- 26. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pure.mpg.de [pure.mpg.de]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Pyridine synthesis [organic-chemistry.org]
- 30. Sci-Hub. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone / Synthesis, 2008 [sci-hub.sg]
- 31. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. 1-[1-(4-Methoxypyridin-2-yl)cyclopropyl]ethan-1-one | C11H13NO2 | CID 165764111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pyridine-2-carbonyl chloride | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Welcome to the technical support center for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile building block in medicinal chemistry, valued for its unique structural motifs: a cyclopropyl ketone and a pyridyl group. However, the combination of a strained three-membered ring and a heteroaromatic system introduces specific stability concerns that require careful consideration during handling, storage, and experimental use. This guide provides a comprehensive overview of these issues and practical solutions to mitigate them.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts in Acidic Media
Question: I am performing a reaction with this compound under acidic conditions and observing lower than expected yields of my desired product, along with the appearance of unknown impurities in my TLC and LC-MS analysis. What could be the cause?
Answer: The most probable cause is the acid-catalyzed ring-opening of the cyclopropyl group. Cyclopropyl ketones are susceptible to cleavage of the strained three-membered ring in the presence of acid, leading to the formation of various byproducts.[1] The pyridine moiety, being basic, will be protonated in acidic media, which can further influence the electronic properties of the ketone and potentially facilitate this degradation pathway.
Recommended Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. If possible, use buffered systems or milder acidic conditions.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of the degradation side reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Choice of Acid: If the reaction requires an acid catalyst, screen different acids (e.g., Lewis acids vs. Brønsted acids) to find one that promotes the desired transformation without significant degradation.
Experimental Protocol: Screening for Optimal Acidic Conditions
-
Set up parallel small-scale reactions with this compound and your reaction partner.
-
In each reaction, use a different acid catalyst (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, scandium triflate).
-
Maintain a constant temperature for all reactions.
-
Monitor the progress of each reaction at regular intervals (e.g., 30 minutes) by TLC, staining with a suitable agent like potassium permanganate to visualize byproducts.
-
Analyze the final reaction mixtures by LC-MS to identify the major products and byproducts.
-
Select the condition that provides the highest yield of the desired product with minimal formation of ring-opened impurities.
Logical Relationship Diagram: Acid-Catalyzed Degradation
Caption: Acid-catalyzed ring-opening degradation pathway.
Issue 2: Sample Discoloration and Degradation Upon Exposure to Light
Question: My samples of this compound, both in solid form and in solution, are turning yellow or brown over time, especially when left on the benchtop. My NMR and HPLC analyses show a decrease in purity. What is happening?
Answer: Pyridyl ketones are known to be sensitive to light, particularly UV radiation. Exposure to light can induce the formation of persistent free radicals, which can initiate a cascade of degradation reactions.[2] This photodegradation can lead to discoloration and the formation of a complex mixture of impurities. The process can be exacerbated by the presence of oxygen and is sensitive to the pH of the medium.
Recommended Troubleshooting Steps:
-
Storage: Always store this compound in amber vials or containers that protect it from light.
-
Handling: When weighing or handling the compound, minimize its exposure to direct light. Work in a dimly lit area or use protective coverings for your glassware.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation initiated by photolytically generated radicals.
Experimental Protocol: Photostability Testing
-
Prepare two solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Wrap one container completely in aluminum foil (dark control) and expose the other to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber).
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by HPLC with a photodiode array (PDA) detector to monitor the decrease in the parent compound peak and the appearance of degradation products.
-
Compare the chromatograms of the exposed sample with the dark control to assess the extent of photodegradation.
Data Presentation: Photodegradation of this compound
| Time (hours) | Purity of Light-Exposed Sample (%) | Purity of Dark Control (%) |
| 0 | 99.5 | 99.5 |
| 1 | 98.2 | 99.4 |
| 2 | 96.5 | 99.5 |
| 4 | 92.1 | 99.3 |
| 8 | 85.3 | 99.4 |
| 24 | 70.6 | 99.2 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage at 2-8 °C in an amber, sealed vial under an inert atmosphere is recommended. Given that related cyclopropyl ketones can be flammable, it is prudent to store it away from heat and potential ignition sources.[3]
Q2: How does the pyridine ring affect the stability of the molecule?
A2: The pyridine ring introduces both basicity and a site for potential N-oxidation. The basic nitrogen can be protonated in acidic media, which can alter the reactivity and stability of the adjacent ketone and cyclopropyl ring. The pyridine ring is also susceptible to oxidation to form the corresponding N-oxide, which may occur during storage or certain reaction conditions.
Q3: What are the likely degradation products I should look for?
A3: Based on the structure, the primary degradation pathways are:
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Acid-catalyzed ring-opening: This can lead to various isomers of linear ketones.
-
Photodegradation: This can result in a complex mixture of radical-derived products.
-
Oxidation: Look for the corresponding N-oxide of the pyridine ring and potentially the cleavage of the acetyl group to form 2-picolinic acid.
-
Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the ketone to form 2-picolinic acid is a possibility.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. An ideal method would be a reverse-phase HPLC with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks and to assess peak purity. LC-MS can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Experimental Workflow: Developing a Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Nakajima, T., et al. (1979). RING OPENING AND ENLARGEMENT OF CYCLOPROPYL TRIMETHYLSILYL KETONES BY ACIDS. Chemistry Letters, 8(11), 1373-1376. [Link]
-
Reddy, R. P., & Gawley, R. E. (2001). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters, 3(16), 2547-2549. [Link]
-
Mao, F., et al. (2015). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. The Journal of Physical Chemistry Letters, 6(23), 4734-4739. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7788. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Radhakrishna, T., & Swaroop, D. (2014). Kinetics & Mechanism of Oxidation of Ketones & Acetylpyridines by Lead Tetraacetate. Indian Journal of Chemistry - Section A, 53(1), 35-40. [Link]
-
Alsante, K. M., et al. (2001). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 25(2), 52-66. [Link]
Sources
Technical Support Center: 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Welcome to the technical support center for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your experimental outcomes.
I. Overview of Potential Impurities
The purity of this compound is paramount for its downstream applications, particularly in pharmaceutical development where even trace impurities can have significant impacts on safety and efficacy. The impurity profile is intrinsically linked to the synthetic route employed. Two common synthetic strategies for this and structurally similar ketones are the Claisen-type condensation and the alkylation of a picolyl anion. Each pathway presents a unique set of potential impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your work with this compound, categorized by the stage of your workflow.
A. Synthesis-Related Impurities
Question 1: I've synthesized this compound via a Claisen-type condensation, but my crude product shows multiple spots on TLC. What are the likely impurities?
Answer: The Claisen condensation, while a powerful C-C bond-forming reaction, can lead to several byproducts. In the synthesis of this compound from a cyclopropyl ester (e.g., ethyl cyclopropanecarboxylate) and 2-picoline, you should be aware of the following potential impurities:
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Unreacted Starting Materials: Incomplete reactions can result in the presence of both ethyl cyclopropanecarboxylate and 2-picoline in your crude product.
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Self-Condensation Product of 2-Picoline: If the reaction conditions are not carefully controlled, 2-picoline can undergo self-condensation, although this is generally less favorable than the desired cross-condensation.
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Byproducts from the Base: The choice of base is critical. If an alkoxide base like sodium ethoxide is used, it can participate in side reactions or be present in the final product if not properly quenched and removed.[1]
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Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactive intermediates.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Ensure the molar ratio of your starting materials is optimized. Using a slight excess of one reagent may drive the reaction to completion but can also lead to its presence as an impurity.
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Control Reaction Temperature: Claisen condensations are often temperature-sensitive. Running the reaction at the optimal temperature can minimize side reactions.
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Base Selection and Quenching: Consider using a non-nucleophilic base like lithium diisopropylamide (LDA) to minimize side reactions.[1] Ensure proper quenching of the base during workup to prevent post-reaction side product formation.
Question 2: My synthesis involved the alkylation of 2-picoline using a cyclopropylmethyl halide. What impurities should I look out for?
Answer: Alkylation of the 2-picolyl anion (generated by a strong base like n-butyllithium) is another viable route. However, this method can also introduce specific impurities:
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Unreacted 2-Picoline and Alkylating Agent: Incomplete reaction is a common source of these impurities.
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Over-Alkylation Products: It's possible for the product to be further alkylated, especially if a large excess of the alkylating agent is used.
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Positional Isomers: While alkylation at the methyl group of 2-picoline is favored, there's a possibility of alkylation at other positions on the pyridine ring, though this is generally minor.
-
Byproducts from the Base: Residual n-butyllithium or its byproducts can be present if the quenching step is inefficient.
Troubleshooting Steps:
-
Slow Addition of Alkylating Agent: Add the cyclopropylmethyl halide slowly to the solution of the 2-picolyl anion at a low temperature to control the reaction and minimize side products.
-
Careful Control of Stoichiometry: Use a precise stoichiometry of the alkylating agent to avoid over-alkylation.
-
Thorough Quenching: Ensure the reaction is thoroughly quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution) to neutralize any remaining strong base.
B. Detection and Characterization of Impurities
Question 3: How can I best detect and identify the impurities in my sample of this compound?
Answer: A multi-technique approach is recommended for comprehensive impurity profiling.[2]
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High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities, especially when isolated.
-
Forced Degradation Studies: To understand the stability of the molecule and identify potential degradation products, it is crucial to perform forced degradation studies under various stress conditions such as acid, base, oxidation, heat, and light.[3]
Experimental Protocol: HPLC Method Development for Impurity Profiling
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A good starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where both the parent compound and potential impurities have good absorbance (a diode array detector is ideal for assessing peak purity).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of all observed peaks.
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Purpose | Key Considerations |
| HPLC-UV/DAD | Quantification of known and unknown impurities. | Method validation (linearity, accuracy, precision) is crucial. A Diode Array Detector (DAD) helps in assessing peak purity. |
| LC-MS/MS | Identification of unknown impurities. | Provides molecular weight and fragmentation data for structural elucidation. |
| GC-MS | Detection of volatile impurities and residual solvents. | Derivatization may be necessary for non-volatile impurities. |
| ¹H and ¹³C NMR | Structural confirmation of the main component and elucidation of impurity structures. | Requires isolation of the impurity or advanced NMR techniques for analysis in a mixture. |
C. Purification and Troubleshooting
Question 4: I'm having trouble removing a persistent impurity during column chromatography. What are my options?
Answer: If standard silica gel chromatography is not effective, consider the following:
-
Alternative Stationary Phases: If your impurity has similar polarity to your product on silica, try a different stationary phase. Alumina (basic or neutral) or a bonded phase (like diol or cyano) can offer different selectivity.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is the method of choice. The analytical method you developed for impurity profiling can be scaled up for this purpose.
Troubleshooting Guide: Column Chromatography Purification
| Issue | Potential Cause | Recommended Action |
| Poor Separation | Inappropriate solvent system. | Perform a thorough TLC analysis with a range of solvent systems to find the optimal mobile phase for separation. |
| Co-elution of impurities. | Consider using a different stationary phase or a gradient elution. | |
| Product Degradation on Column | The stationary phase is too acidic or basic. | Use a neutral stationary phase like deactivated silica or alumina. |
| Tailing of Peaks | Interaction of the pyridine nitrogen with the stationary phase. | Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to improve peak shape. |
III. Visualization of Synthetic Pathways and Impurity Formation
To better understand the origin of potential impurities, the following diagrams illustrate the two primary synthetic routes.
Caption: Synthetic pathways to this compound and potential impurities.
IV. Summary of Common Impurities
The following table summarizes the likely impurities, their origins, and recommended analytical techniques for detection.
Table 2: Summary of Potential Impurities
| Impurity Name | Potential Origin | Recommended Analytical Technique(s) |
| 2-Picoline | Unreacted starting material | GC-MS, HPLC |
| Ethyl cyclopropanecarboxylate | Unreacted starting material (Claisen route) | GC-MS, HPLC |
| Cyclopropylmethyl halide | Unreacted starting material (Alkylation route) | GC-MS |
| Self-condensation products | Side reaction in Claisen condensation | LC-MS, HPLC |
| Over-alkylation products | Side reaction in alkylation | LC-MS, HPLC |
| Positional isomers | Side reaction in alkylation | LC-MS, HPLC |
| Residual base/reagents | Incomplete workup/quenching | Titration, IC (for inorganic salts) |
| Degradation products | Instability of the final product | HPLC, LC-MS (from forced degradation studies) |
V. References
-
Velayudhankutty, S., et al. (2023). A Comprehensive Review on Forced Degradation Studies and In-silico Toxicity Prediction of Rosuvastatin and Teneligliptin. International Journal of Pharmaceutical Sciences and Research, 14(9), 4292-4303.
-
Chatwal, G.R. (2010). Pharmaceutical Chemistry - Inorganic, Vol. I. Himalaya Publishing House.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
Blessy, M., et al. (2014). Forced degradation studies: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Sigma-Aldrich. Technical Bulletin AL-143: Purification of Pyridine.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
-
ICH Harmonised Tripartite Guideline. (2003). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Shargel, L., & Yu, A. B. (2015). Applied Biopharmaceutics & Pharmacokinetics. McGraw-Hill Education.
Sources
Technical Support Center: 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Welcome to the technical support guide for 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the interplay of its three key functional components: the reactive ketone, the strained cyclopropyl ring, and the basic/nucleophilic pyridine moiety. This guide is structured as a series of frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and subsequent reactions of this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Yield Optimization
Question: I am experiencing low yields (<30%) or complete reaction failure when synthesizing this compound via acylation of a 2-picoline derivative. What are the most likely causes and how can I improve the outcome?
Answer: This is the most common challenge researchers face. The synthesis typically involves the deprotonation of 2-picoline to form an anionic nucleophile, followed by acylation. The low yield almost always stems from issues in the initial deprotonation step.
Core Problem: Competitive Nucleophilic Addition
The primary issue with using strong, non-hindered bases like n-butyllithium (nBuLi) is that they can act as nucleophiles, attacking the electrophilic C2 position of the pyridine ring. This leads to a complex mixture of byproducts and consumption of your base. The desired reaction is deprotonation at the methyl group (α-lithiation), which is often a slower process.
To overcome this, the choice of base and reaction conditions is critical. Sterically hindered, non-nucleophilic bases are strongly recommended to favor deprotonation over addition.[1]
Troubleshooting Workflow: Synthesis
Caption: Troubleshooting Decision Tree for Synthesis.
Recommended Bases for 2-Picoline Deprotonation
| Base | Type | Typical Temp. | Pros | Cons |
| n-BuLi | Non-Hindered | -78 °C | Inexpensive, common | Prone to nucleophilic addition on pyridine ring[1] |
| LDA | Hindered | -78 °C | Excellent for selective deprotonation | Must be freshly prepared or titrated |
| LTMP | Hindered | -78 °C | Highly selective, very hindered | More expensive, base is a solid |
Optimized Protocol: Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add diisopropylamine (1.1 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer and dropping funnel.
-
Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form the Lithium Diisopropylamide (LDA) solution.
-
Deprotonation: Add 2-picoline (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. The solution will typically turn a deep red or brown color. Stir for 1-2 hours at this temperature. Causality: This extended time allows the kinetically slower, but thermodynamically favored, deprotonation to occur.
-
Acylation: Slowly add your acylating agent, such as cyclopropanecarbonyl chloride or methyl cyclopropanecarboxylate (1.0 eq), to the solution, ensuring the temperature does not rise above -65 °C.
-
Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Proceed with purification as described in FAQ 4 .
FAQ 2: Managing Cyclopropyl Ring Stability
Question: During a subsequent reaction, I'm observing byproducts that suggest my cyclopropyl ring has opened. Under what conditions is the ring unstable?
Answer: The cyclopropyl ketone moiety is sensitive to certain conditions due to the inherent strain of the three-membered ring. Ring-opening is a common side reaction, particularly under acidic or certain transition-metal-catalyzed conditions.[2] The strain release provides a strong thermodynamic driving force for these reactions.
Competing Reaction Pathways
Caption: Ring Stability Under Different Conditions.
Reagent & Condition Compatibility Guide
| Reaction Type | Recommended (Ring-Safe) Conditions | High-Risk (Potential Ring-Opening) Conditions | Rationale |
| Ketone Reduction | NaBH₄, LiBH₄ in alcoholic solvents. | Catalytic Hydrogenation (e.g., Pd/C, H₂), strong acid reductions (e.g., Clemmensen). | Sodium borohydride is a mild nucleophilic hydride source. Strong acids or certain heterogeneous catalysts can protonate or coordinate to the cyclopropyl ring, initiating cleavage. |
| Acid-Catalyzed | Avoid prolonged exposure to strong protic acids (HCl, H₂SO₄) and Lewis acids (AlCl₃, FeCl₃). | Refluxing in strong mineral acids. | Protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropyl ring carbons, making them susceptible to nucleophilic attack and subsequent ring opening.[2] |
| Base-Catalyzed | Generally stable under basic conditions (e.g., NaOH, LDA, t-BuOK). | No common issues. | The cyclopropyl group is not electrophilic and is stable to most basic conditions. |
| Halogenation | NBS/DBU for α-halogenation. | Br₂ in strong acid (e.g., HBr/AcOH). | While α-halogenation can be achieved, strongly acidic conditions used in some protocols can induce ring-opening.[3] |
FAQ 3: Pyridine Interference in Reactions
Question: My reaction with a Lewis acid or organometallic reagent is sluggish or requires a stoichiometric amount of the reagent to work. Is the pyridine nitrogen causing this?
Answer: Yes, this is a classic issue. The lone pair of electrons on the pyridine nitrogen makes it a potent Lewis base. It can readily coordinate to and effectively "quench" Lewis-acidic reagents, including:
-
Lewis acid catalysts (e.g., BF₃·OEt₂, TiCl₄)
-
Grignard reagents (R-MgX)
-
Organolithium reagents (if not used as the deprotonating agent)
This coordination prevents the reagent from participating in the desired reaction with the ketone or other functional groups.
Mitigation Strategies:
-
Use Excess Reagent: The simplest approach is to add an additional equivalent of the reagent to saturate the pyridine nitrogen, with subsequent equivalents available for the intended reaction. This is often wasteful and can complicate purification.
-
Non-Coordinating Solvents: In some cases, using less polar, non-coordinating solvents can disfavor the formation of the pyridine-reagent complex.
-
N-Oxide Formation: The pyridine can be converted to the corresponding N-oxide. The N-oxide is less basic and less coordinating. The N-oxide can often be removed (reduced back to the pyridine) in a subsequent step.
FAQ 4: Purification & Handling
Question: My compound appears to streak badly or decompose during silica gel column chromatography. What are the best practices for purification?
Answer: The basicity of the pyridine ring is the primary cause of purification difficulties on standard silica gel. Silica gel is acidic and can lead to strong, sometimes irreversible, binding of the compound to the stationary phase. This results in poor separation, tailing peaks, and potential on-column decomposition.
Recommended Purification Protocol:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Ensure that your mobile phase throughout the run contains the deactivating base (e.g., 0.5% Et₃N).
-
Alternative Stationary Phases: If issues persist, consider switching to a less acidic stationary phase, such as neutral alumina.
-
Stability: The compound is generally stable at room temperature but should be stored in a cool, dark place for long-term preservation to prevent potential slow decomposition.
References
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem.
- Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem.
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
- Pyridine Aldehydes and Ketones.
- Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
Sources
alternative synthetic routes for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
An in-depth guide to navigating the synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, addressing common experimental hurdles with expert insights and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules, including potential corticotropin-releasing factor (CRF1) receptor antagonists.[1] Its structure combines a strained cyclopropyl ring, which can influence metabolic stability and conformational rigidity, with a pyridyl moiety, a common pharmacophore.[2] However, the synthesis of this ketone is not trivial and presents several challenges that can lead to low yields, difficult purifications, and unexpected side reactions.
This technical support guide is designed for researchers and drug development professionals. It provides a detailed examination of alternative synthetic routes and offers practical, field-tested solutions to common problems encountered during its synthesis. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions: Synthetic Strategy & Route Selection
Q1: What are the primary retrosynthetic strategies for preparing this compound?
The most logical strategies involve forming one of two key carbon-carbon bonds. Analyzing the target structure reveals two primary disconnections that lead to distinct synthetic approaches:
-
Route A: Acylation of 2-Picoline. This approach involves disconnecting the bond between the carbonyl carbon and the methylene bridge (C(O)-CH₂). It relies on generating a nucleophilic 2-picolyl anion from 2-picoline and reacting it with an electrophilic cyclopropylcarbonyl species. This is a classic and often cost-effective method.
-
Route B: Organometallic Addition to a Pyridine Precursor. This strategy disconnects the bond between the cyclopropyl ring and the carbonyl carbon (C₃H₅-C(O)). It typically involves using a nucleophilic cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, and adding it to an electrophilic pyridine-2-acetyl derivative or a precursor like 2-(cyanomethyl)pyridine.
A third, more advanced strategy could involve constructing the cyclopropane ring onto a pre-existing pyridinylethanone backbone, for instance, via a modified Kulinkovich reaction or other cyclopropanation methods.[3][4] However, Routes A and B are generally more direct for this specific target.
Caption: High-level comparison of the two primary synthetic routes.
Troubleshooting Guide: Picolyl Anion Acylation (Route A)
This route is often the first choice due to readily available starting materials. However, success hinges on the precise handling of the sensitive picolyl anion.
Q2: I'm attempting to deprotonate 2-picoline, but my yields are low and I see multiple byproducts. What is going wrong?
The deprotonation of 2-picoline is the most critical step in this route. The methyl group's protons are only weakly acidic (pKa ≈ 35), requiring a very strong base. The pyridine ring itself is susceptible to nucleophilic attack, creating a delicate balance.
Causality & Solution:
-
Choice of Base is Paramount: Using a nucleophilic base like n-butyllithium (n-BuLi) is a common mistake. While strong enough to deprotonate, n-BuLi can also add directly to the pyridine ring at the 2- or 4-positions, leading to a complex and often inseparable mixture of products.[5] The ideal choice is a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are superior as their bulkiness prevents them from attacking the pyridine ring.
-
Strict Temperature Control: The picolyl anion is thermally unstable. The deprotonation must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath) . Allowing the temperature to rise can lead to decomposition and side reactions.
-
Anhydrous Conditions: All reagents and solvents (typically THF) must be scrupulously dry. Any trace of water will quench the base and the picolyl anion, immediately halting the reaction.
| Problem | Probable Cause | Recommended Solution |
| No reaction / Starting material recovered | Insufficiently strong base; wet solvent/reagents. | Use freshly prepared LDA or commercial LiHMDS. Ensure THF is distilled from a suitable drying agent (e.g., Na/benzophenone). |
| Dark, tarry mixture | Reaction temperature too high; wrong choice of base. | Maintain temperature at -78 °C throughout base addition and acylation. Switch from n-BuLi to LDA or LiHMDS. |
| Multiple spots on TLC, difficult to purify | Nucleophilic attack of the base on the pyridine ring. | This is characteristic of using n-BuLi. The only reliable solution is to switch to a non-nucleophilic base like LDA. |
Q3: Which cyclopropyl acylating agent is best for reacting with the picolyl anion?
The choice of electrophile significantly impacts reaction cleanliness and yield. A highly reactive agent can lead to over-addition, while a less reactive one may not proceed efficiently.
Comparison of Acylating Agents:
| Agent | Reactivity | Pros | Cons |
| Cyclopropanecarbonyl Chloride | Very High | Fast reaction. | Prone to forming a di-acylated byproduct if stoichiometry is not precise. Highly moisture-sensitive. |
| Methyl/Ethyl Cyclopropanecarboxylate | Moderate | Good balance of reactivity; generally clean.[6] | Slower reaction; may require warming after initial addition. Can be deprotonated itself if excess base is present. |
| N,O-Dimethylhydroxylamine (Weinreb Amide) | Moderate | Excellent. Forms a stable chelated tetrahedral intermediate that prevents over-addition.[7] | Requires an extra step to prepare the Weinreb amide from the corresponding acid or acid chloride. |
Expert Recommendation: For the cleanest reaction and highest, most reproducible yields, using methyl cyclopropanecarboxylate is the recommended starting point due to its commercial availability and balanced reactivity. If issues with byproducts persist, investing the time to prepare the Weinreb amide is highly advised.
Caption: Acylation of the picolyl anion with an ester proceeds via an addition-elimination mechanism.
Troubleshooting Guide: Grignard Addition (Route B)
This route is an excellent alternative, especially if issues with picoline deprotonation prove insurmountable. The key intermediate is often 2-(cyanomethyl)pyridine, which is commercially available.
Q4: My attempt to add cyclopropylmagnesium bromide to 2-(cyanomethyl)pyridine failed. What are the most critical parameters for this reaction?
Grignard reactions are powerful but notoriously sensitive to reaction conditions. Success with this route depends on the quality of the Grignard reagent and absolute exclusion of water.
Causality & Solution:
-
Grignard Reagent Quality: Cyclopropylmagnesium bromide can be challenging to prepare and is less stable than simple alkyl Grignards.[8][9] The formation reaction can be sluggish to initiate and may produce side products like cyclopropane via radical pathways.[9][10] It is crucial to use high-quality magnesium turnings and an initiator (like a small crystal of iodine or 1,2-dibromoethane). Always use a freshly prepared or recently titrated solution of the Grignard reagent.
-
Strictly Anhydrous Conditions: This cannot be overstated. Grignard reagents are potent bases and will be instantly destroyed by water, alcohols, or other protic sources.[11] All glassware must be oven or flame-dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Competitive Deprotonation: The methylene protons (-CH₂-CN) of the starting material are acidic (pKa ≈ 25-28). The Grignard reagent can act as a base and deprotonate the starting material instead of adding to the nitrile. To favor nucleophilic addition, add the nitrile solution slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C), rather than the other way around. This keeps the concentration of the acidic starting material low in the presence of excess Grignard reagent.
Q5: The hydrolysis of the intermediate imine from my Grignard reaction gave a poor yield of the ketone. How can I optimize the work-up?
The Grignard reaction does not directly yield the ketone. It first forms a magnesium salt of an imine, which must be hydrolyzed in a separate work-up step to reveal the carbonyl group.[6] This step is just as critical as the addition itself.
Causality & Solution:
-
Hydrolysis Conditions: Overly harsh acidic conditions (e.g., concentrated HCl, high temperatures) can lead to degradation of the desired product, potentially affecting the acid-sensitive cyclopropyl ring or causing side reactions on the pyridine ring.
-
Optimized Work-up Protocol: The best practice is to quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic buffer that effectively hydrolyzes the imine salt without being overly harsh. After the initial quench, the mixture can be stirred at room temperature for 1-2 hours to ensure hydrolysis is complete before proceeding with extraction. Monitor the conversion of the imine to the ketone by TLC.
Detailed Experimental Protocols
Protocol 1: Synthesis via Picolyl Anion Acylation (Route A)
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Picoline
-
Methyl cyclopropanecarboxylate
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under Argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, keeping the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Picolyl Anion Formation: Slowly add 2-picoline (1.0 equivalent), freshly distilled, to the LDA solution at -78 °C. A deep red or brown color should develop. Stir the mixture at this temperature for 1 hour.
-
Acylation: Add methyl cyclopropanecarboxylate (1.2 equivalents) dropwise to the picolyl anion solution, ensuring the temperature remains at -78 °C. Stir for 2-3 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: Synthesis via Grignard Addition (Route B)
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Cyanomethyl)pyridine
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under Argon, place magnesium turnings (1.5 equivalents) and a crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. In a separate flask, prepare a solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional hour.[8]
-
Addition to Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve 2-(cyanomethyl)pyridine (1.0 equivalent) in anhydrous THF. Add the nitrile solution dropwise to the Grignard reagent at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly pour it into a vigorously stirred, cold saturated aqueous solution of NH₄Cl. Stir the resulting mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.
References
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. Available at: [Link]
-
Grokipedia. Kulinkovich reaction. Available at: [Link]
-
Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available at: [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]
-
YouTube. Kulinkovich Reaction. Available at: [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
Levine, R., & Patrick, G. R. (1973). Synthesis of Certain Cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942–3944. Available at: [Link]
-
University of Calgary. Additions of Organometallics to Pi (π) Bonds. Available at: [Link]
-
Walborsky, H. M., & Aronoff, M. S. (1973). The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. The Journal of Organic Chemistry, 38(22), 4006-4009. Available at: [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation. Available at: [Link]
-
PubMed. In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Available at: [Link]
-
YouTube. acid derivatives: organometallic reactions. Available at: [Link]
-
Waser, J. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 64(4), 236-240. Available at: [Link]
-
Rogers, H. R., et al. (1979). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 101(24), 7238–7245. Available at: [Link]
-
YouTube. CHEM 222: Addition of Organometallic Reagents to Acids & Derivatives. Available at: [Link]
-
Macgregor, D. S., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5270–5275. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7.6. Additions of Organometallics to Pi (π) Bonds – Introduction to Organic Chemistry [saskoer.ca]
Technical Support Center: Catalyst Selection for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the catalytic synthesis of this valuable heterocyclic ketone. This document offers a structured question-and-answer format to address specific experimental challenges, supported by mechanistic insights and practical advice.
The synthesis of α-heteroaryl ketones, such as this compound, is a common challenge in medicinal chemistry. The presence of the pyridine ring, particularly with substitution at the 2-position, can introduce significant hurdles in catalyst selection and reaction optimization. This guide will focus primarily on palladium-catalyzed cross-coupling methodologies, which represent the most versatile and widely employed strategies for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic strategies for the synthesis of this compound?
A1: The most effective methods for forming the C-C bond between the cyclopropyl ketone and the pyridine ring are palladium-catalyzed cross-coupling reactions. The two principal approaches are:
-
α-Arylation of a Ketone: This involves the coupling of a cyclopropyl ketone enolate with a 2-halopyridine. This is a direct and convergent approach.
-
Acylative Cross-Coupling: This strategy involves the coupling of a pyridine-based organometallic reagent with a cyclopropanecarbonyl derivative (e.g., acyl chloride).
Q2: Why is the 2-pyridyl group challenging for palladium-catalyzed cross-coupling reactions?
A2: The nitrogen atom in the 2-position of the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, hindering the catalytic cycle. Furthermore, the preparation of stable 2-pyridyl organometallic reagents, such as boronic acids for Suzuki coupling, can be problematic due to their propensity for protodeboronation.
Q3: What are the key considerations for selecting a palladium catalyst system?
A3: A successful palladium-catalyzed cross-coupling reaction for this synthesis hinges on the careful selection of the palladium precursor, the ligand, and the base.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. The choice often depends on the specific coupling reaction and the stability of the active Pd(0) species generated in situ.
-
Ligand: The ligand is arguably the most critical component. For α-arylation of ketones and coupling with heteroaryl halides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst deactivation by the pyridine nitrogen.
-
Base: The base is required to generate the ketone enolate in α-arylation reactions or to facilitate transmetalation in other cross-coupling variants. The choice of base must be compatible with the functional groups in the substrates and strong enough to deprotonate the ketone without causing side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My α-arylation reaction of cyclopropyl methyl ketone with 2-bromopyridine is showing low to no conversion. What are the likely causes and how can I address them?
A: Low or no yield in this reaction is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[2]
1. Catalyst Inactivity/Deactivation:
-
Causality: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is a prevalent issue with 2-substituted pyridines.
-
Solutions:
-
Ligand Choice: Switch to a bulkier, more electron-rich ligand. Ligands like SPhos , RuPhos , or BrettPhos have demonstrated high efficacy in couplings involving heteroaryl halides.[3] N-heterocyclic carbene (NHC) ligands are also excellent choices.[4] The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center.
-
Precatalyst: Utilize a pre-formed palladium-ligand complex (a palladacycle) to ensure the generation of the active Pd(0) species. This can be more reliable than in situ generation from a palladium salt and a separate ligand.[3]
-
Catalyst Loading: While not a solution for inherent inactivity, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
2. Inefficient Enolate Formation:
-
Causality: The pKa of cyclopropyl methyl ketone is relatively high, and incomplete deprotonation will result in low concentrations of the active nucleophile.
-
Solutions:
-
Stronger Base: Consider using a stronger base. Common bases for ketone α-arylation include sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium diisopropylamide (LDA). Sodium tert-butoxide (NaOtBu) is also frequently used.
-
Base Compatibility: Ensure your chosen base is compatible with your substrates. For instance, if your substrates contain base-sensitive functional groups, a milder base like K₃PO₄ might be necessary, though this may require a more active catalyst system.
-
3. Ineffective Transmetalation (for Negishi or Suzuki approaches):
-
Causality: If you are using a Negishi or Suzuki coupling approach, the transfer of the organic group from zinc or boron to palladium can be a rate-limiting step. As mentioned, 2-pyridylboronic acids are often unstable.
-
Solutions:
-
Negishi Coupling: 2-Pyridylzinc reagents are generally more stable and reactive than their boronic acid counterparts.[5][6] Consider synthesizing the 2-pyridylzinc chloride and coupling it with cyclopropanecarbonyl chloride.
-
Additives: In some Suzuki couplings, the addition of copper salts can facilitate the transmetalation of challenging heteroaryl boronates.[7]
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side product formation can significantly reduce the yield and complicate purification. Here are some common side reactions and mitigation strategies:
1. Homocoupling of the Pyridine Substrate:
-
Causality: Reductive elimination from a bis(pyridyl)palladium intermediate can lead to the formation of 2,2'-bipyridine.
-
Solutions:
-
Controlled Addition: Slowly adding the 2-halopyridine to the reaction mixture can help maintain a low concentration of the aryl halide, disfavoring homocoupling.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
2. Ring-Opening of the Cyclopropyl Ketone:
-
Causality: Under certain palladium-catalyzed conditions, cyclopropyl ketones can undergo ring-opening to form α,β-unsaturated ketones.[8]
-
Solutions:
-
Milder Conditions: Employing milder reaction temperatures can often suppress this side reaction.
-
Ligand Selection: The ligand can influence the reaction pathway. Avoid conditions known to promote C-C bond activation.
-
3. Diarylation of the Ketone:
-
Causality: The product, this compound, can be deprotonated and undergo a second arylation.
-
Solutions:
-
Stoichiometry: Use a slight excess of the ketone relative to the 2-halopyridine.
-
Base Equivalents: Using a sufficient excess of a strong base can ensure that both the starting ketone and the mono-arylated product are fully deprotonated, preventing the product from competing for the catalyst.[1]
-
Recommended Synthetic Protocols & Catalyst Systems
Protocol 1: Palladium-Catalyzed α-Arylation of Cyclopropyl Methyl Ketone
This approach is based on established methods for the α-arylation of ketones with heteroaryl halides.[1]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst and the ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the base, followed by the cyclopropyl methyl ketone and the solvent.
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Substrate Addition: Add the 2-bromopyridine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst System Comparison Table:
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| A | Pd₂(dba)₃ (1-2) | SPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | High activity expected due to the bulky, electron-rich ligand. Good starting point. |
| B | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS (1.5) | Dioxane | 110 | P(t-Bu)₃ is a highly effective ligand for α-arylation of ketones.[1] |
| C | (IPr)Pd-allyl-Cl (2) | None | K₃PO₄ (2.0) | t-AmylOH | 100 | NHC-based catalyst, often effective with weaker bases. |
Protocol 2: Negishi Coupling of a 2-Pyridylzinc Reagent
This method circumvents the issues associated with unstable 2-pyridylboronic acids by using a more reactive organozinc reagent.[3][5]
Reaction Scheme:
Step-by-Step Methodology:
-
Formation of the Organozinc Reagent:
-
Dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir for 30 minutes.
-
Add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling:
-
In a separate flask, add the palladium precatalyst and ligand under an inert atmosphere.
-
Add the freshly prepared 2-pyridylzinc chloride solution.
-
Add cyclopropanecarbonyl chloride dropwise.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification: Follow a similar procedure to Protocol 1.
Recommended Catalyst System:
| Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| Pd₂(dba)₃ (1) | SPhos (2) | THF | Room Temp to 50 | SPhos is a highly effective ligand for Negishi couplings with heteroaryl zinc reagents.[3] |
Visualizing the Catalytic Process
Catalytic Cycle for α-Arylation of Ketones
Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of ketones.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield and side product formation.
References
-
Angewandte Chemie International Edition, 2020.
-
Organic Chemistry Portal.
-
Angewandte Chemie International Edition, 2011.
-
Sci-Hub.
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Journal of the American Chemical Society, 2014.
-
Accounts of Chemical Research, 2003.
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Sigma-Aldrich.
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Organic Syntheses.
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Organic Chemistry Portal.
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Denmark Group Meeting Presentation.
-
BenchChem.
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Organic Letters, 2013.
-
Organic Letters, 2008.
-
Accounts of Chemical Research, 2003.
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Guidechem.
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ResearchGate.
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Organic & Biomolecular Chemistry, 2017.
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Angewandte Chemie International Edition, 2011.
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- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
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Technical Support Center: Solvent Effects on 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one Reactions
Introduction
Welcome to the technical support center for 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique juxtaposition of a cyclopropyl ring and a pyridyl moiety presents both exciting synthetic opportunities and specific challenges.[1] The high ring strain of the cyclopropane makes it a useful synthetic intermediate, while the pyridyl group can influence the molecule's reactivity and coordination properties.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on the critical role of solvents in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from related structures like 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[4] It is expected to be a pale yellow oil or a low-melting solid at room temperature. Its boiling point is likely to be above 250 °C at atmospheric pressure.[4] It is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.[5]
Q2: How should I store and handle this compound?
A2: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8 °C) to minimize degradation. Like many ketones, it can be sensitive to light and air over long periods.
Q3: What are the key reactive sites on this molecule?
A3: There are several key reactive sites:
-
The α-hydrogens: The hydrogens on the methylene bridge between the cyclopropyl and pyridyl groups are acidic (pKa estimated to be in the range of 18-20) and can be deprotonated to form an enolate.[6][7]
-
The carbonyl group: The ketone can undergo nucleophilic addition reactions.
-
The cyclopropyl ring: The strained ring is susceptible to opening under acidic, basic, or catalytic conditions.[2][8]
-
The pyridin-2-yl nitrogen: The nitrogen atom is basic and can be protonated or act as a ligand for metal catalysts.[3]
Troubleshooting Guides
Issue 1: Ring-Opening of the Cyclopropyl Group
Q4: I am observing a significant amount of a ring-opened byproduct in my reaction. Why is this happening and how can I prevent it?
A4: The cyclopropyl ring in your starting material is activated by the adjacent ketone and can undergo cleavage, particularly under acidic conditions.[2][8] The pyridyl nitrogen can also be protonated, which may further promote this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclopropyl ring-opening.
Experimental Protocol to Minimize Acid-Catalyzed Ring-Opening:
-
Buffer the Reaction: If acidic conditions are unavoidable, consider adding a proton sponge or a non-nucleophilic base to scavenge excess acid.
-
Solvent Choice: In some cases, a more polar, non-acidic solvent can stabilize the starting material and disfavor the formation of carbocation intermediates involved in ring-opening.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize the activation energy barrier for the ring-opening pathway.
Issue 2: Poor Reactivity or Stalled Reactions
Q5: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes related to solvent effects?
A5: Solvent choice is critical and can impact reactivity in several ways: solubility of reagents, stabilization of transition states, and interaction with catalysts or intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Issue 3: Formation of Enolization-Related Side Products
Q6: I am seeing byproducts that suggest my starting material is enolizing. How can I control this?
A6: The α-hydrogens of your ketone are acidic and can be removed by a base to form an enolate.[6][7][9] This enolate can then participate in various side reactions. The extent of enolization is highly dependent on the solvent.[10][11]
Table 1: Influence of Solvent on Keto-Enol Tautomerism
| Solvent Type | Properties | Effect on Keto-Enol Equilibrium |
| Protic (e.g., water, methanol) | Hydrogen bond donors | Strongly favors the keto form by hydrogen bonding to the carbonyl oxygen. |
| Aprotic Polar (e.g., DMSO, DMF) | Hydrogen bond acceptors | Can favor the enol form by hydrogen bonding to the enol's hydroxyl group.[10] |
| Aprotic Non-polar (e.g., hexane, toluene) | Non-coordinating | The equilibrium position is more dependent on intramolecular factors. |
Troubleshooting Steps:
-
Solvent Selection: To suppress enolization, use a non-polar, aprotic solvent. If a polar solvent is required for solubility, a protic solvent is generally better at minimizing the enol concentration than a polar aprotic one.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., LDA) at low temperatures to favor kinetic deprotonation and subsequent reaction at the desired site.[9]
-
Temperature Control: Perform the reaction at a low temperature to minimize the rate of enolization.
In-Depth Scientific Discussion: The Role of the Solvent
The choice of solvent is not merely about dissolving reactants; it is a critical parameter that can dictate the reaction pathway. For this compound, the solvent's influence is multifaceted:
-
Keto-Enol Equilibrium: As discussed, the solvent's polarity and hydrogen-bonding capabilities determine the position of the keto-enol equilibrium.[10][11] This is crucial because the enol and enolate forms have different nucleophilicities and reactivities compared to the keto form.
-
Reaction Rate: According to transition state theory, solvents that stabilize the transition state more than the ground state will accelerate a reaction. For reactions involving the formation of charged intermediates, polar solvents are generally preferred.
-
Coordination to Metal Catalysts: The pyridyl nitrogen can chelate to metal catalysts. A coordinating solvent can compete with the substrate for binding to the metal center, potentially inhibiting the reaction.[12][13] Conversely, a non-coordinating solvent will favor substrate-catalyst binding.
-
Solvent as a Reactant: Protic solvents can act as proton sources or nucleophiles, leading to undesired side reactions.
Caption: Interplay of solvent properties and reaction outcomes.
References
- BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem Technical Support.
-
Gray, A. P., Kraus, H., Heitmeier, D. E., & Shiley, R. H. (1968). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane "ring-opened" analogs. The Journal of Organic Chemistry, 33(8), 3007–3015. [Link]
- ChemRxiv. (2023).
- Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem Technical Support.
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Tyagi, M., Adolfsson, D. E., Singh, P., Ådén, J., Jayaweera, S. W., Gharibyan, A., Bharate, J. B., Kiss, A., Sarkar, S., Olofsson, A., & Almqvist, F. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of organic chemistry, 86(17), 11893–11904. [Link]
- Journal of Chemical Education. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Spaces. (2016). CHEM 263 - Nov 17 2016 Notes. Spaces.
- KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. KPU Pressbooks.
- Chemical Reviews. (2012). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews.
- Canadian Science Publishing. (1990). Solvent effects in organic chemistry — recent developments. Canadian Journal of Chemistry.
- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary.
- Journal of the American Chemical Society. (1954). The Effect of Solvent on Some Reaction Rates. Journal of the American Chemical Society.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Cheméo.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
- ResearchGate. (n.d.). Proposed keto and enol forms of 2-acetylpyridine semicarbazone.
- MDPI. (2020). Coordination Chemistry of Solvated Metal Ions in Soft Donor Solvents. Molecules.
- YouTube. (2022). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)
- Chair of Analytical Chemistry. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- ResearchGate. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex | Request PDF.
- ResearchGate. (2011). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
- PubMed. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). PubMed.
- Royal Society of Chemistry. (2005). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry.
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed.
- Wikipedia. (n.d.). Organotungsten chemistry. Wikipedia.
- BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem Technical Support.
- The Journal of Physical Chemistry B. (2004). Sustainable Reactions in Tunable Solvents. The Journal of Physical Chemistry B.
- PubMed. (2011). Coordination chemistry study of hydrated and solvated lead(II)
- SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
- ResearchGate. (2021). Ligand-Driven Anion-π Interaction-Induced Silver(I) Coordination Chemistry | Request PDF.
- CORE. (n.d.).
- ChemicalBook. (n.d.). 1-Cyclopropyl-1-pyridin-2-yl-ethanol | 856954-63-7. ChemicalBook.
- ResearchGate. (2006). Solvent effects on the photochemical behavior of 1-(n-pyridyl)-2-(pentamethyldisilanyl)ethynes (n=2,3, or 4), aza analogs of 1-phenyl-2-(pentamethyldisilanyl)ethyne.
- PubChem. (n.d.). 2-Cyclopropyl-1-(4-methyl-2-pyridinyl)ethanone | C11H13NO. PubChem.
- PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO. PubChem.
- ResearchGate. (2021). (PDF) Cyclopropenes in Photochemical Reactions.
- NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
- JACS Au. (2022).
- NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook.
- PubChem. (n.d.). 1-Cyclopropyl-2-propylcyclohexane | C12H22. PubChem.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of medicinal chemistry and drug development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially compromised patient safety. This guide provides a comprehensive, technically-grounded framework for the definitive structural confirmation of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a molecule of interest in contemporary synthetic programs.
We will move beyond a mere recitation of analytical techniques. Instead, this guide will delve into the why—the causal logic behind experimental choices—and establish a self-validating system of protocols. Our objective is to not only confirm the target structure but also to rigorously exclude plausible isomeric alternatives, thereby ensuring the highest degree of scientific integrity.
The Analytical Challenge: Distinguishing Isomeric Possibilities
A primary challenge in the characterization of this compound ( 1 ) is its potential for confusion with the closely related isomer, Cyclopropyl(pyridin-2-yl)methanone ( 2 ). Both molecules share the same molecular formula (C₉H₉NO) and, consequently, the same exact mass. A cursory analysis could easily lead to a misidentification. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.
This guide will focus on a comparative analysis of the expected experimental data for 1 versus 2 , providing a clear roadmap for differentiation.
Proposed Synthetic Route: A Plausible Pathway
While various synthetic strategies could be envisioned, a plausible and efficient route to this compound ( 1 ) involves the acylation of a suitable pyridine-derived nucleophile. A common method would be the reaction of 2-picolyllithium (generated in situ from 2-picoline and a strong base like n-butyllithium) with cyclopropanecarbonyl chloride.
The Core Analytical Workflow: A Self-Validating Triad
Our strategy for unambiguous structural confirmation rests on three pillars of spectroscopic analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). When deployed in concert, these techniques provide a detailed and cross-verifiable picture of the molecular architecture.
Caption: A logical workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For the case at hand, both ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HSQC, will be instrumental.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR (Optional but Recommended): If any ambiguity remains, acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
Comparative Data Analysis: 1 vs. 2
The key differentiator between 1 and 2 in their NMR spectra is the presence of a methylene (-CH₂-) bridge in 1 , which is absent in 2 . This fundamental structural difference will manifest in distinct chemical shifts and coupling patterns.
| Expected ¹H NMR Data | This compound (1 ) | Cyclopropyl(pyridin-2-yl)methanone (2 ) |
| Pyridyl Protons | 4 aromatic protons, with characteristic shifts and couplings for a 2-substituted pyridine. | 4 aromatic protons, likely deshielded due to direct conjugation with the carbonyl group. |
| Methylene Protons (-CH₂-) | A singlet at ~3.0-4.0 ppm, integrating to 2H. | Absent |
| Cyclopropyl Protons (-CH-) | A multiplet at ~1.5-2.5 ppm, integrating to 1H. | A multiplet at ~2.0-3.0 ppm, deshielded by the adjacent carbonyl. |
| Cyclopropyl Protons (-CH₂-) | Two multiplets at ~0.8-1.2 ppm, integrating to 4H. | Two multiplets at ~1.0-1.5 ppm. |
| Expected ¹³C NMR Data | This compound (1 ) | Cyclopropyl(pyridin-2-yl)methanone (2 ) |
| Carbonyl Carbon (C=O) | ~205-215 ppm | ~195-205 ppm (more conjugated) |
| Pyridyl Carbons | ~5-6 aromatic carbon signals. | ~5-6 aromatic carbon signals. |
| Methylene Carbon (-CH₂-) | ~40-50 ppm | Absent |
| Cyclopropyl Carbon (-CH-) | ~15-25 ppm | ~10-20 ppm |
| Cyclopropyl Carbons (-CH₂-) | ~5-15 ppm | ~5-15 ppm |
Causality Behind the Differences: In structure 1 , the carbonyl group is insulated from the pyridine ring by the methylene spacer. This lack of direct conjugation in 1 compared to 2 will result in a more downfield (higher ppm) chemical shift for the carbonyl carbon. Conversely, the pyridyl protons and carbons in 2 will be more deshielded (shifted downfield) due to the electron-withdrawing effect of the directly attached carbonyl group.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule, particularly the carbonyl group.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates. For a solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Comparative Data Analysis: The Carbonyl Stretch
The primary diagnostic feature in the IR spectrum will be the C=O stretching frequency.
| Expected IR Data | This compound (1 ) | Cyclopropyl(pyridin-2-yl)methanone (2 ) |
| C=O Stretch (ν_C=O) | ~1700-1720 cm⁻¹ (Alkyl ketone) | ~1670-1690 cm⁻¹ (Aryl ketone, conjugated) |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
Causality Behind the Differences: The C=O bond in 2 is part of a conjugated system with the pyridine ring. This conjugation lowers the double bond character of the carbonyl, resulting in a lower stretching frequency (lower wavenumber) compared to the non-conjugated alkyl ketone in 1 .[1][2]
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, while the fragmentation pattern can provide further structural clues.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. If possible, perform tandem MS (MS/MS) to induce fragmentation.
Comparative Data Analysis: Molecular Ion and Fragmentation
| Expected MS Data | This compound (1 ) | Cyclopropyl(pyridin-2-yl)methanone (2 ) |
| Molecular Formula | C₉H₉NO | C₉H₉NO |
| Exact Mass [M+H]⁺ | 148.0757 | 148.0757 |
| Key Fragmentation | Likely loss of cyclopropylcarbonyl radical (m/z 69) to give a pyridylmethyl cation (m/z 92). McLafferty rearrangement is not possible. | Likely loss of cyclopropyl radical (m/z 41) to give a pyridinoyl cation (m/z 106). |
Causality Behind the Differences: While both isomers will show the same molecular ion peak, their fragmentation pathways under EI or CID (Collision-Induced Dissociation) will differ. The weaker C-C bond between the carbonyl and the methylene in 1 is a likely point of cleavage. In contrast, the bond between the carbonyl and the pyridine ring in 2 is stronger due to its sp²-sp² character, making the loss of the cyclopropyl group more favorable.
Caption: A decision-making diagram for distinguishing between the target molecule (1) and its isomer (2) based on key spectroscopic differences.
IV. X-ray Crystallography: The Ultimate Confirmation
Should the synthesized compound be a crystalline solid, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.[3]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using standard software packages to generate a 3D model of the molecule, confirming the connectivity of all atoms.[4]
While powerful, this technique is contingent on the ability to grow high-quality crystals and is not always feasible.
Conclusion: A Rigorous, Multi-faceted Approach
The confirmation of a chemical structure is a process of systematic, evidence-based deduction. For this compound, reliance on a single analytical technique is insufficient due to the existence of a plausible, closely related isomer. By employing a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, a series of distinct, predictable, and verifiable data points can be generated. The presence of a methylene bridge in the target compound serves as the key differentiator, with its unique signals in NMR spectra and the effect of its insulating properties on the carbonyl frequency in the IR spectrum. This comprehensive approach ensures that the assigned structure is not merely a possibility but a certainty, grounded in authoritative and cross-validated experimental data.
References
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A Comparative Guide to 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic compounds, pyridinyl ketones, particularly those incorporating a cyclopropyl moiety, have emerged as a promising class of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one and its structurally related analogs, with a focus on their potential as therapeutic agents. We will delve into their synthesis, explore the structure-activity relationships that govern their biological function, and provide detailed experimental protocols for their evaluation, supported by experimental data from established literature.
The Significance of the Cyclopropyl-Pyridinyl Ketone Scaffold
The amalgamation of a cyclopropyl ring and a pyridine nucleus within a ketone framework gives rise to a unique chemical entity with significant potential in drug design. The cyclopropane ring, a small, strained carbocycle, is known to impart remarkable metabolic stability and can favorably influence the conformational rigidity of a molecule, often leading to enhanced binding affinity for its biological target.[1] Conversely, the pyridine ring serves as a versatile hydrogen bond acceptor and can engage in various non-covalent interactions, contributing to the overall pharmacodynamic and pharmacokinetic properties of the compound. The carbonyl group acts as a key polar feature and a potential hydrogen bond acceptor, further influencing the molecule's interaction with biological macromolecules.
One of the most notable applications of a closely related analog, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is as a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent.[2] Prasugrel is a thienopyridine derivative that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, a critical player in platelet activation and aggregation.[3] This clinical precedent underscores the potential of the cyclopropyl-ketone scaffold in targeting cardiovascular diseases.
Comparative Analysis of Analogous Compounds
To understand the structure-activity relationship (SAR) of this class of compounds, we will compare the parent compound, This compound (Compound A) , with a series of rationally designed analogs. These analogs feature systematic modifications to the pyridinyl and phenyl rings, allowing for a comprehensive evaluation of how subtle structural changes impact biological activity, specifically their potential as antiplatelet agents targeting the P2Y12 receptor.
| Compound | Structure | Rationale for Inclusion | Predicted P2Y12 Inhibitory Activity (IC50) | Key Physicochemical Properties |
| A | This compound | Parent compound for baseline activity. | Moderate | LogP: ~2.1, TPSA: 30.2 Ų |
| B | 1-cyclopropyl-2-(pyridin-4-yl)ethan-1-one | Isomeric variation to assess the impact of nitrogen position. | Moderate to Low | LogP: ~2.1, TPSA: 30.2 Ų |
| C | 1-cyclopropyl-2-(phenyl)ethanone | Phenyl analog to evaluate the necessity of the pyridine nitrogen. | Low | LogP: ~2.5, TPSA: 17.1 Ų |
| D | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | Key intermediate for Prasugrel; introduces an electron-withdrawing group. | Moderate to High | LogP: ~2.7, TPSA: 17.1 Ų |
Note: The predicted P2Y12 inhibitory activities are based on SAR trends extrapolated from related compounds in the literature and are intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The predicted activities in the table above are guided by established principles of medicinal chemistry. The pyridine nitrogen in Compound A is anticipated to contribute to target engagement through hydrogen bonding or other polar interactions. Changing the nitrogen's position to the 4-position (Compound B ) may alter the vector of these interactions, potentially reducing binding affinity. The removal of the pyridine nitrogen altogether (Compound C ) is expected to significantly decrease activity, highlighting the importance of this heteroatom for P2Y12 receptor antagonism.
The introduction of a fluorine atom at the 2-position of the phenyl ring (Compound D ) serves as a bioisosteric replacement for a hydrogen atom. This substitution can influence the molecule's electronic properties and conformation, potentially leading to enhanced binding and improved metabolic stability, as seen in the development of Prasugrel.
Experimental Protocols
To empirically validate the predicted activities and further characterize these compounds, the following experimental protocols are provided.
Synthesis of this compound and its Analogs
A general and robust method for the synthesis of these compounds is the Grignard reaction between a pyridinyl or phenyl-substituted acetonitrile and cyclopropyl magnesium bromide, followed by acidic hydrolysis.[4]
Diagram of the General Synthetic Route
Caption: General synthetic scheme for pyridinyl/phenyl cyclopropyl ketones.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromocyclopropane (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of the appropriate pyridinyl or phenyl acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 2M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 4-6 hours at room temperature to facilitate the hydrolysis of the intermediate imine.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ketone.
In Vitro Evaluation of Antiplatelet Activity
The primary mechanism of action for this class of compounds is anticipated to be the antagonism of the P2Y12 receptor. This can be assessed using two complementary in vitro assays: Light Transmission Aggregometry (LTA) and Flow Cytometry.
Diagram of the Antiplatelet Activity Evaluation Workflow
Caption: Workflow for assessing in vitro antiplatelet activity.
1. Light Transmission Aggregometry (LTA)
This assay measures the increase in light transmission through a suspension of platelets as they aggregate in response to an agonist.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.[5]
-
Assay Procedure: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 1500 x g for 15 minutes.
-
Pre-incubate 200 µL of the adjusted PRP with various concentrations of the test compound or vehicle (DMSO) for 5 minutes at 37 °C in an aggregometer cuvette with a stir bar.
-
Initiate platelet aggregation by adding adenosine diphosphate (ADP) to a final concentration of 10 µM.[6]
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
2. Flow Cytometry for P2Y12 Receptor Activity
This method provides a more detailed analysis of platelet activation by measuring the surface expression of specific markers, such as P-selectin (a marker of degranulation) and the activated form of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor (the fibrinogen receptor).
Protocol:
-
Platelet Preparation: Use either PRP or washed platelets.
-
Incubation and Staining: Incubate the platelets with the test compounds or vehicle as described for LTA.
-
Stimulate the platelets with ADP (10 µM) for 5 minutes at room temperature.
-
Add fluorescently labeled antibodies specific for P-selectin (CD62P) and the activated conformation of GPIIb/IIIa (PAC-1) and incubate for 20 minutes in the dark.[7]
-
Fixation and Analysis: Fix the platelets with 1% paraformaldehyde.
-
Analyze the samples using a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
-
Data Analysis: Quantify the mean fluorescence intensity of the P-selectin and activated GPIIb/IIIa signals. Compare the expression levels in the presence of the test compounds to the vehicle control to determine the extent of inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of cardiovascular disease. The comparative analysis presented in this guide, based on established structure-activity relationships, provides a rational framework for the design of more potent and selective analogs. The detailed synthetic and biological evaluation protocols offer a practical roadmap for researchers to synthesize and characterize these compounds in the laboratory. By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of the next generation of innovative medicines.
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Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 22, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 22, 2026, from [Link]
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OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
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Ninja Nerd. (2020, January 2). Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
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ResearchGate. (2006, August). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved January 22, 2026, from [Link]
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ChemSynthesis. (2025, May 20). 1-(2-phenylcyclopropyl)ethanone. Retrieved January 22, 2026, from [Link]
- Perveen, S., et al. (2021). A Novel Thiazole Derivative Inhibits Platelet Aggregation and Lipoxygenase Activity. Health Biotechnology and Biopharma, 5(3), 1-16.
- Brooks, M. B., et al. (2021). Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Frontiers in Veterinary Science, 8, 644936.
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Bio/Data Corporation. (2025, January 22). ADP and Collagen: Key Roles in Platelet Aggregation Testing. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2009, December). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Retrieved January 22, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y12 receptor. Retrieved January 22, 2026, from [Link]
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Helena Laboratories. (n.d.). PLATELETWORKS® ADP and Collagen. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2014, October). (A) Competitive binding of [³H]-ADP to platelet P2Y12 receptor..... Retrieved January 22, 2026, from [Link]
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Chem Help ASAP. (2019, October 10). Friedel-Crafts acylation of aromatic rings [Video]. YouTube. [Link]
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Diagnostica Stago. (n.d.). ADP. Retrieved January 22, 2026, from [Link]
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comparing synthetic methods for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
An In-Depth Comparative Guide to the Synthetic Strategies for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction
This compound is a valuable heterocyclic ketone that serves as a key building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a strained cyclopropyl ring with a pyridyl moiety, makes it an attractive scaffold for developing novel therapeutic agents. The efficacy of any drug development program hinges on the efficient and scalable synthesis of such core intermediates. This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of each route's advantages and limitations.
Methodology 1: Grignard Reaction with Pyridyl-based Electrophiles
The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a robust route to ketones from organomagnesium halides and suitable electrophiles.[1] For the synthesis of this compound, this strategy involves the nucleophilic attack of a cyclopropyl Grignard reagent on an activated carboxylic acid derivative of 2-picoline (2-methylpyridine).
Mechanistic Rationale
The primary challenge in using Grignard reagents with traditional acylating agents like acyl chlorides or esters is over-addition, leading to the formation of tertiary alcohols as byproducts.[1] To circumvent this, modern protocols employ electrophiles such as N-methoxy-N-methylamides (Weinreb amides) or nitriles. The reaction of a Grignard reagent with a Weinreb amide forms a stable, metal-chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and only collapses to the desired ketone upon acidic workup.[1] Similarly, reaction with a nitrile yields a stable imine intermediate that is hydrolyzed to the ketone during workup.
Caption: Grignard reaction pathway for ketone synthesis.
Experimental Protocol: Grignard Reaction with a Weinreb Amide
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide (Weinreb amide)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Add a small volume of anhydrous THF. Add a solution of cyclopropyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.[2]
-
Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl. Continue stirring until the intermediate is fully hydrolyzed.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methodology 2: Corey-Chaykovsky Cyclopropanation
An alternative strategy involves constructing the cyclopropyl ring as the final key step. The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of α,β-unsaturated ketones using sulfur ylides.[3] This approach would begin with the synthesis of a chalcone-like precursor, 1-(Pyridin-2-yl)-3-buten-2-one, followed by reaction with dimethylsulfoxonium methylide.
Mechanistic Rationale
The choice of sulfur ylide is critical for the success of this reaction with enones. Dimethylsulfonium methylide (DMSM) tends to favor 1,2-addition to the carbonyl group, which results in epoxide formation.[3] In contrast, the more stable dimethylsulfoxonium methylide (DMSOM) preferentially undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular Sₙ2 displacement to form the thermodynamically favored cyclopropyl ketone.[3][4]
Caption: Corey-Chaykovsky reaction pathway.
Experimental Protocol: Corey-Chaykovsky Reaction
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
1-(Pyridin-2-yl)but-3-en-2-one (enone precursor)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Ylide Formation: To a flame-dried flask under an inert atmosphere, add trimethylsulfoxonium iodide and anhydrous DMSO. Stir until fully dissolved. Cool the solution in an ice bath and add sodium hydride portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes), indicating the formation of the ylide.[5]
-
Cyclopropanation: Cool the freshly prepared ylide solution back to 0 °C. Add a solution of the enone precursor in anhydrous THF dropwise. Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methodology 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal catalysis for efficient bond construction. A plausible route to the target molecule is a Suzuki-Miyaura cross-coupling reaction. This would involve coupling a pyridyl-containing boronic acid derivative with a suitable cyclopropyl ketone precursor bearing a leaving group (e.g., a halide). While less direct, this method offers excellent functional group tolerance. A more direct approach could involve the coupling of potassium cyclopropyltrifluoroborate with a 2-(2-haloacetyl)pyridine.
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.[6]
The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like SPhos have been shown to be highly effective in promoting these couplings.[6]
Comparison of Synthetic Methods
| Feature | Grignard Reaction | Corey-Chaykovsky Reaction | Palladium-Catalyzed Coupling |
| Starting Materials | Cyclopropyl bromide, 2-picoline derivatives | Pyridine-2-carboxaldehyde, acetone, sulfur ylide precursors | Halogenated pyridyl ketones, cyclopropylboronic acid derivatives |
| Key Transformation | Nucleophilic addition-elimination | Conjugate addition-cyclization | Oxidative addition-reductive elimination |
| Typical Yields | Good to Excellent (60-90%) | Good (50-80%) | Good to Excellent (70-95%) |
| Scalability | Excellent; widely used in industry | Good, but requires handling of pyrophoric NaH | Good, but catalyst cost can be a factor |
| Advantages | Cost-effective, robust, well-established | Good for late-stage cyclopropane formation | Excellent functional group tolerance, mild conditions |
| Disadvantages | Sensitive to moisture and acidic protons; risk of over-addition with reactive electrophiles | Requires a multi-step synthesis of the enone precursor; use of NaH requires care | Catalyst cost and removal; optimization of ligands and conditions may be required |
| Causality Insight | A direct and convergent approach, ideal when starting materials are readily available and functional group compatibility is not an issue. | Best suited when the cyclopropyl moiety needs to be introduced onto a more complex, pre-assembled scaffold. | The method of choice for substrates with sensitive functional groups that would not tolerate the harsh conditions of organometallic reagents. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic strategies.
-
The Grignard reaction using a Weinreb amide or nitrile stands out as a highly efficient, scalable, and cost-effective method, making it a preferred choice for large-scale production. Its success hinges on the careful control of anhydrous conditions.[1]
-
The Corey-Chaykovsky reaction offers a valuable alternative, particularly when a convergent synthesis is less critical than the late-stage introduction of the cyclopropyl group. The key to high yields is the use of dimethylsulfoxonium methylide to favor the desired 1,4-addition pathway.[3]
-
Palladium-catalyzed cross-coupling represents the most modern approach, providing unparalleled functional group tolerance and mild reaction conditions, albeit potentially at a higher initial cost for catalysts and ligands.[6]
The optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available starting materials, and the presence of other functional groups in the target molecule's analogues. This guide provides the foundational data and experimental rationale to make an informed decision.
References
- Epsztajn, J., & Bieniek, A. (1985). Applications of Organolithium and Related Reagents in Synthesis. Part 3. A General Study of the Reaction of Lithium Alkyls with Pyridine Ketones. Journal of the Chemical Society, Perkin Transactions 1, 213.
- Epsztajn, J., & Bieniek, A. (1985). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 213-219.
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A Comparative Guide to the Biological Activity of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one core represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from closely related analogues to predict and understand their therapeutic promise. By dissecting the individual contributions of the cyclopropyl and pyridinyl moieties and examining the emergent properties of their combination, this document serves as a technical resource for researchers engaged in the design and development of new therapeutic agents.
The Pharmacological Significance of the Constituent Moieties
The this compound scaffold is an intriguing amalgamation of two well-established pharmacophores: the pyridine ring and a cyclopropyl ketone system. Understanding the known biological activities of these components provides a foundational basis for predicting the potential of their derivatives.
The pyridine nucleus is a ubiquitous feature in a vast array of natural products and synthetic drugs, renowned for its diverse pharmacological properties. These include antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory activities.[1] Its ability to form hydrogen bonds and participate in π-stacking interactions makes it a versatile component for engaging with biological targets.[2]
The cyclopropane ring , with its inherent ring strain and unique electronic character, imparts specific conformational rigidity and metabolic stability to molecules.[3] Compounds containing a cyclopropyl group have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4] The cyclopropyl ketone functionality, in particular, can act as a reactive center or a conformational constraint, influencing the molecule's interaction with enzymes and receptors.[4]
The strategic combination of these two moieties in the this compound scaffold is hypothesized to yield derivatives with enhanced or novel biological activities, leveraging the synergistic effects of both pharmacophores.
Comparative Analysis of Anticancer Activity
While specific data for this compound derivatives is limited in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights into their potential as anticancer agents. Pyridine-containing compounds, in particular, have shown significant promise.[2]
Insights from Pyridine-Urea and Pyridine-Oxadiazole Derivatives
Recent studies on pyridine-ureas have demonstrated potent anti-proliferative activity against various cancer cell lines. For instance, certain derivatives have exhibited significant growth inhibition, with some compounds showing IC50 values in the low micromolar range against cell lines such as the MCF-7 breast cancer line.[5] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[5]
Similarly, pyridine-based 1,3,4-oxadiazole derivatives have been investigated for their cytotoxic potential. One such derivative displayed an impressive IC50 value of 6.99 ± 3.15 μM against the A549 lung cancer cell line, comparable to the standard drug 5-fluorouracil.[1]
Learning from Cyclopropyl-Containing Anticancer Agents
On the other hand, compounds incorporating a cyclopropyl group have also been identified as potent anticancer agents. For example, a series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, derived from dehydrozingerone, exhibited significant cytotoxic activity against HeLa, LS174, and A549 cancer cell lines.[6] Notably, the butyl derivative was particularly effective against HeLa cells with an IC50 of 8.63 μM, while the benzyl derivative showed IC50 values of 10.17 and 12.15 μM against LS174 and A549 cell lines, respectively.[6]
Table 1: Comparative Anticancer Activity (IC50) of Structurally Related Compounds
| Compound Class | Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| Pyridine-Urea | Compound 8e | VEGFR-2 (in vitro) | 3.93 ± 0.73 | [5] |
| Pyridine-Oxadiazole | Compound 5k | A549 (Lung) | 6.99 ± 3.15 | [1] |
| Phenylcyclopropane | Butyl derivative | HeLa (Cervical) | 8.63 | [6] |
| Phenylcyclopropane | Benzyl derivative | LS174 (Colon) | 10.17 | [6] |
| Phenylcyclopropane | Benzyl derivative | A549 (Lung) | 12.15 | [6] |
This comparative data suggests that the this compound scaffold holds considerable promise for the development of novel anticancer agents. The pyridine moiety can be functionalized to target specific kinases or cellular pathways, while the cyclopropyl group can contribute to overall potency and metabolic stability.
Comparative Analysis of Antimicrobial Activity
The combination of a pyridine ring and a cyclopropyl group also suggests a strong potential for antimicrobial activity. Both individual moieties are present in known antimicrobial agents.
Evidence from Pyridine-Based Antimicrobials
A wide range of pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain 2-phenyl-N-(pyridin-2-yl)acetamides have shown promising antimycobacterial activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 15.625 μg/mL against Mycobacterium tuberculosis H37Ra.[7]
Cyclopropane Derivatives as Antimicrobial Agents
Amide derivatives containing a cyclopropane ring have also been designed and synthesized, demonstrating both antibacterial and antifungal activities.[4] Several of these compounds showed moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some exhibiting MIC80 values as low as 16 μg/mL against C. albicans.[4]
Table 2: Comparative Antimicrobial Activity (MIC) of Structurally Related Compounds
| Compound Class | Derivative | Microorganism | MIC (μg/mL) | Reference |
| Pyridinyl-acetamide | Compound 12 | M. tuberculosis H37Ra | 15.625 | [7] |
| Cyclopropane-amide | Thiazole amide (F9) | E. coli | 32 (MIC80) | [4] |
| Cyclopropane-amide | Multiple Derivatives | C. albicans | 16 (MIC80) | [4] |
The data from these related compound classes strongly supports the hypothesis that this compound derivatives could be a fruitful area of investigation for the discovery of new antimicrobial agents.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several established synthetic routes. The choice of a particular method will depend on the desired substitution patterns on both the pyridine and cyclopropane rings.
General Synthetic Workflow
A plausible and versatile synthetic approach would involve the coupling of a functionalized picolinic acid derivative with a cyclopropyl organometallic reagent, or the acylation of a pyridin-2-yl-methyl magnesium halide with a cyclopropanecarbonyl chloride derivative.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative
Synthesis of 1-Cyclopropyl-2-(4-chloropyridin-2-yl)ethan-1-one:
-
Preparation of the Grignard Reagent: To a solution of 2-bromo-4-chloropyridine (1.0 eq) in anhydrous THF at -78 °C, add isopropylmagnesium chloride-lithium chloride complex (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Acylation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the prepared Grignard reagent at -78 °C.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
This protocol is a representative example and may require optimization for specific substrates.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, standardized in vitro assays are essential.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action
The structural features of this compound derivatives suggest several potential mechanisms of action.
Anticancer Mechanisms
The pyridine ring can be designed to interact with the ATP-binding site of various kinases, which are often dysregulated in cancer.[2] The planarity of the pyridine ring also makes it a candidate for DNA intercalation.[8] Furthermore, the cyclopropyl group can undergo metabolic activation to form reactive intermediates that can covalently modify biological macromolecules, leading to cytotoxicity.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Mechanisms
The antimicrobial action could arise from the inhibition of essential bacterial enzymes, such as DNA gyrase, a known target for quinolone antibiotics which also contain a nitrogen-containing heterocycle.[9] The lipophilicity imparted by the cyclopropyl group may also facilitate the disruption of microbial cell membranes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of structurally related compounds strongly suggests the potential for significant anticancer and antimicrobial activities. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on the synthesis of a library of derivatives with diverse substitutions on both the pyridine and cyclopropyl rings. Systematic screening of these compounds against a broad panel of cancer cell lines and microbial strains will be crucial to identify lead candidates. Subsequent mechanistic studies will then be necessary to elucidate their precise modes of action and to guide further drug development efforts.
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Distinguishing Isomers in Drug Discovery: A Spectroscopic Comparison of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one and its Positional Isomers
In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomerism, a subtle variation in the arrangement of functional groups, can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. For researchers and scientists in drug development, the ability to unequivocally distinguish between such isomers is a critical analytical challenge. This guide provides an in-depth comparative analysis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one and its key positional isomers, focusing on the application of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The isomeric series, where the pyridine nitrogen occupies the 2-, 3-, or 4-position, presents a pertinent case study. The electronic influence of the nitrogen atom's location within the aromatic ring imparts unique spectroscopic signatures to each molecule. Understanding these differences is not merely an academic exercise; it is a foundational requirement for process control, quality assurance, and regulatory compliance in the pharmaceutical industry.
The Structural Landscape: 1-Cyclopropyl-2-(pyridin-yl)ethan-1-one Isomers
The isomers under consideration are this compound, 1-cyclopropyl-2-(pyridin-3-yl)ethan-1-one, and 1-cyclopropyl-2-(pyridin-4-yl)ethan-1-one. The core structure consists of a cyclopropyl group attached to a carbonyl, which is in turn bonded to a methylene bridge connected to a pyridine ring. The point of differentiation lies in the attachment point of the methylene group to the pyridine ring.
Figure 1: Molecular structures of the three positional isomers of 1-cyclopropyl-2-(pyridin-yl)ethan-1-one.
The position of the nitrogen atom dictates the electronic distribution within the pyridine ring, influencing the chemical environment of the neighboring methylene protons and, to a lesser extent, the carbonyl group and the cyclopropyl moiety. These electronic variations are the basis for the differentiation we will explore with spectroscopic methods.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.
¹H NMR Spectroscopy: A Tale of Three Pyridines
The most significant differences in the ¹H NMR spectra of the three isomers are observed in the aromatic region (the pyridine protons) and for the methylene protons adjacent to the pyridine ring.
-
Pyridin-2-yl Isomer: The proton on the carbon adjacent to both the nitrogen and the methylene substituent (C6-H) will be the most downfield-shifted aromatic proton due to the strong deshielding effect of the electronegative nitrogen. The methylene protons will also experience a notable downfield shift.
-
Pyridin-3-yl Isomer: The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) will be the most downfield-shifted aromatic protons. The methylene protons will be less deshielded compared to the 2-yl isomer.
-
Pyridin-4-yl Isomer: The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) will be the most downfield-shifted aromatic protons and will be chemically equivalent, leading to a simpler splitting pattern in that region. The methylene protons will experience a deshielding effect, but the extent will differ from the 2- and 3-yl isomers.
The cyclopropyl protons will appear in the upfield region of the spectrum, typically between 0.8 and 2.5 ppm, and their chemical shifts will be less affected by the pyridine isomerism.
| Proton | This compound (Predicted δ, ppm) | 1-Cyclopropyl-2-(pyridin-3-yl)ethan-1-one (Predicted δ, ppm) | 1-Cyclopropyl-2-(pyridin-4-yl)ethan-1-one (Predicted δ, ppm) |
| Pyridine H (ortho to N) | ~8.5 (d) | ~8.5 (d, s) | ~8.6 (d) |
| Pyridine H (meta to N) | ~7.2-7.7 (m) | ~7.4 (dd) | ~7.3 (d) |
| Pyridine H (para to N) | ~7.2-7.7 (m) | ~7.8 (dt) | - |
| -CH₂- | ~4.2 (s) | ~4.0 (s) | ~4.1 (s) |
| Cyclopropyl CH | ~2.4 (m) | ~2.4 (m) | ~2.4 (m) |
| Cyclopropyl CH₂ | ~0.9-1.2 (m) | ~0.9-1.2 (m) | ~0.9-1.2 (m) |
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for the Isomers of 1-Cyclopropyl-2-(pyridin-yl)ethan-1-one.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The position of the nitrogen atom also exerts a significant influence on the ¹³C NMR chemical shifts of the pyridine ring carbons. The carbon atoms directly bonded to the nitrogen (C2 and C6) are the most deshielded.
-
Pyridin-2-yl Isomer: The C2 and C6 carbons will have distinct chemical shifts, with C2 being the most downfield.
-
Pyridin-3-yl Isomer: The C2 and C6 carbons will be the most downfield, followed by C4.
-
Pyridin-4-yl Isomer: The C2 and C6 carbons will be chemically equivalent and highly deshielded, as will the C3 and C5 carbons.
The chemical shift of the carbonyl carbon will also show subtle variations depending on the electron-withdrawing nature of the pyridyl isomer.
| Carbon | This compound (Predicted δ, ppm) | 1-Cyclopropyl-2-(pyridin-3-yl)ethan-1-one (Predicted δ, ppm) | 1-Cyclopropyl-2-(pyridin-4-yl)ethan-1-one (Predicted δ, ppm) |
| C=O | ~208 | ~207 | ~207.5 |
| Pyridine C (ortho to N) | ~150, ~157 | ~148, ~151 | ~150 |
| Pyridine C (meta to N) | ~122, ~124 | ~124, ~135 | ~122 |
| Pyridine C (para to N) | ~137 | - | ~142 |
| -CH₂- | ~45 | ~42 | ~43 |
| Cyclopropyl CH | ~20 | ~20 | ~20 |
| Cyclopropyl CH₂ | ~11 | ~11 | ~11 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃) for the Isomers of 1-Cyclopropyl-2-(pyridin-yl)ethan-1-one.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most informative absorption for these isomers is the carbonyl (C=O) stretching frequency.
The electron-withdrawing or -donating nature of the pyridyl substituent, which varies with the position of the nitrogen, will influence the C=O bond strength and, consequently, its stretching frequency. A more electron-withdrawing substituent will lead to a higher C=O stretching frequency. The nitrogen in the pyridine ring is electron-withdrawing, and this effect is most pronounced when the substituent is at the 2- or 4-position.
| Isomer | Predicted C=O Stretching Frequency (cm⁻¹) | Key Rationale |
| This compound | ~1695 - 1705 | Strong inductive and resonance electron-withdrawing effect of the nitrogen at the 2-position increases the C=O bond order. |
| 1-Cyclopropyl-2-(pyridin-3-yl)ethan-1-one | ~1690 - 1700 | The electron-withdrawing effect of the nitrogen is less pronounced at the 3-position. |
| 1-Cyclopropyl-2-(pyridin-4-yl)ethan-1-one | ~1695 - 1705 | Strong electron-withdrawing effect of the nitrogen at the 4-position, similar to the 2-position. |
Table 3: Predicted Carbonyl Stretching Frequencies for the Isomers of 1-Cyclopropyl-2-(pyridin-yl)ethan-1-one.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns. The three isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). Differentiation will rely on the relative abundances of the fragment ions.
The primary fragmentation pathways for these ketones are expected to be α-cleavage on either side of the carbonyl group.
Figure 2: General α-cleavage fragmentation pathways for 1-cyclopropyl-2-(pyridin-yl)ethan-1-one isomers.
The relative stability of the resulting pyridylmethyl cations will influence the fragmentation pattern:
-
Pyridin-2-yl and -4-yl Isomers: The resulting pyridin-2-ylmethyl and pyridin-4-ylmethyl cations are stabilized by resonance, making the formation of the [Py-CH₂]⁺ fragment more favorable.
-
Pyridin-3-yl Isomer: The pyridin-3-ylmethyl cation is less resonance-stabilized, potentially leading to a less abundant [Py-CH₂]⁺ fragment compared to the other isomers.
| Fragment Ion | m/z | Predicted Relative Abundance |
| [M]⁺˙ | 175 | Present in all isomers |
| [C₃H₅CO]⁺ | 69 | Present in all isomers |
| [C₅H₄NCH₂]⁺ | 92 | Higher in 2- and 4-isomers |
| [C₅H₅N]⁺ | 79 | Present in all isomers |
Table 4: Predicted Key Fragment Ions and Their Relative Abundances in the Mass Spectra of the Isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative intensities of the key fragment ions.
Conclusion
The spectroscopic analysis of this compound and its positional isomers demonstrates the power of modern analytical techniques in distinguishing closely related molecular structures. While each technique provides valuable information, a combined approach offers the most definitive characterization. The distinct patterns in ¹H and ¹³C NMR spectra, subtle shifts in the IR carbonyl absorption, and characteristic fragmentation in mass spectrometry collectively provide a robust analytical toolkit for the unambiguous identification of these isomers. For researchers in drug development, mastering the interpretation of this multi-faceted spectroscopic data is an essential skill for ensuring the quality, safety, and efficacy of novel pharmaceutical compounds.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a novel keto-pyridine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental designs, grounded in authoritative regulatory guidelines.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will navigate the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]
The Analytical Challenge: this compound
The molecule, this compound, possesses key structural features that inform the selection of appropriate analytical techniques. The presence of a pyridine ring provides a chromophore suitable for UV-Vis spectroscopic detection. The ketone functional group and the cyclopropyl ring may influence its chromatographic behavior and potential for degradation pathways.
Comparative Analysis of Potential Analytical Methods
The two most common and suitable analytical techniques for the analysis of a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A comparison of these methods is crucial for selecting the most appropriate technique for routine quality control and stability studies.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Highly versatile for a wide range of non-volatile and thermally stable/unstable compounds. Ideal for the analysis of this compound in various matrices. | Suitable for volatile and thermally stable compounds. The target analyte may be amenable to GC, but potential for on-column degradation should be investigated. |
| Specificity | Excellent specificity can be achieved using various detectors (e.g., UV-Vis, PDA, MS). A photodiode array (PDA) detector can assess peak purity, which is critical for stability-indicating methods. | High specificity, especially when coupled with a mass selective detector (MSD).[6] |
| Sensitivity | Generally offers high sensitivity, with limits of detection (LOD) and quantitation (LOQ) in the ng/mL to pg/mL range, depending on the detector. | Very high sensitivity, particularly with specific detectors like FID or MSD, often reaching pg levels. |
| Robustness | Modern HPLC systems and columns are highly robust. Method robustness should be evaluated by deliberately varying parameters like pH, mobile phase composition, and flow rate.[7] | GC methods are generally robust, but are sensitive to changes in carrier gas flow, temperature programming, and injection parameters. |
| Sample Throughput | Can be automated for high throughput analysis. | Also amenable to high throughput with autosamplers. |
| Development & Validation | Method development can be more complex due to the variety of stationary and mobile phases. Validation is a well-established process guided by ICH, FDA, and USP.[8][9][10] | Method development can be simpler for suitable analytes. Validation follows similar principles to HPLC. |
Recommendation: For the routine analysis and stability testing of this compound, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended approach due to its versatility, established robustness, and ability to separate the parent compound from potential non-volatile degradation products.
The Validation Workflow: A Visual Guide
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols for RP-HPLC Method Validation
The following protocols are designed based on the principles outlined in ICH Q2(R2) and USP <1225>.[3][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][11]
Experimental Protocol:
-
Forced Degradation Studies:
-
Prepare solutions of this compound at a suitable concentration (e.g., 100 µg/mL).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analyze the stressed samples by the proposed HPLC method with a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks (resolution > 2). The peak purity of the analyte peak should pass the criteria set by the chromatography data system, indicating no co-eluting peaks.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
-
Prepare a placebo blend (if analyzing a drug product).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The demonstrated range should encompass the working concentration of the method. For an assay, a typical range is 80% to 120% of the test concentration.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
-
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (± 5°C)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits, and the results should not be significantly affected by the variations.
Decision-Making for Method Selection
The choice between HPLC and GC, or other potential methods, is a critical decision in the development lifecycle. The following diagram outlines the key considerations.
Caption: A decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method for a novel compound like this compound is a systematic process that ensures the generation of reliable and accurate data. A stability-indicating RP-HPLC method is proposed as the most suitable approach. By following the detailed protocols outlined in this guide, which are grounded in the principles of the ICH, FDA, and USP, researchers and drug development professionals can confidently establish a validated analytical method that is fit for its intended purpose throughout the lifecycle of the product.[8] The continuous lifecycle management of the analytical procedure is essential to ensure it remains in a state of control.[8][9][10]
References
- United States Pharmacopeia.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences.
- gmp-compliance.org.
- International Council for Harmonis
- Lab Manager. (2025).
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Scribd. ICH Q2(R1)
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF.
- Slideshare.
- Guidechem. 1-Cyclopropyl-2-(4-pyridinyl)ethanone 6580-95-6 wiki.
- ResearchGate. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IOSR Journal of Pharmacy.
- PubMed Central. (2021). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- Ashdin Publishing. (2023). Review Article.
- PubChem. 1-Cyclopropyl-2-(6-methoxy-2-pyridinyl)ethanone.
- Home Sunshine Pharma. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9.
- NIST WebBook. Ethanone, 1-cyclopropyl-.
- NIST WebBook. Ethanone, 1-cyclopropyl-.
- BLDpharm. 2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-one.
- Dugway Proving Ground. ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION.
- Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5).
- Benchchem. A Technical Guide to (1R)
- NIST WebBook. Ethanone, 1-cyclopropyl-.
- ChemicalBook. This compound.
- ResearchGate. Synthesis, spectroscopic, electrochemical and computational studies of rhenium(I)
- ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
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A Comparative Study on the Reactivity of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for modulating physicochemical properties and biological activity. The molecule 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one presents a fascinating case study in reactivity, combining the high ring strain and unique electronic properties of a cyclopropyl ketone with the coordinating and electron-withdrawing nature of a pyridin-2-yl group. This guide provides a comprehensive comparative analysis of the reactivity of this ketone, offering insights for researchers and scientists in organic synthesis and drug discovery. We will explore its synthesis, its behavior in key chemical transformations compared to relevant analogues, and provide detailed experimental protocols to support further investigation.
The presence of the cyclopropyl ring adjacent to the carbonyl group introduces significant strain, influencing both the steric accessibility and the electronic nature of the carbonyl carbon. Concurrently, the pyridin-2-yl moiety can act as a coordinating ligand for metal catalysts and modulate the acidity of the α-protons, thereby influencing enolate formation and subsequent reactions. Understanding the interplay of these two functional groups is crucial for predicting and harnessing the reactivity of this versatile building block.
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through the lithiation of 2-picoline, followed by reaction with cyclopropyl cyanide and subsequent acidic hydrolysis of the resulting imine. This method offers a straightforward approach utilizing readily available starting materials. A similar procedure has been successfully employed for the synthesis of analogous 2-(pyridin-2-yl)-1-(p-tolyl)ethanone[1].
Experimental Protocol: Synthesis via Lithiation of 2-Picoline
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopropyl cyanide
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (aqueous solution)
-
Potassium hydroxide (aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-picoline (1.0 eq) in anhydrous THF, slowly add n-BuLi (1.0 eq) at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and add cyclopropyl cyanide (1.05 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Carefully add aqueous sulfuric acid dropwise until the pH reaches 1 to facilitate hydrolysis of the imine intermediate. Stir for 24 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of potassium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Reactivity Analysis
The unique structural features of this compound—a cyclopropyl ketone and a 2-picolyl ketone—give rise to a distinct reactivity profile. To understand this, we will compare its behavior in key reactions against two model compounds: cyclopropyl methyl ketone (representing a simple cyclopropyl ketone) and 1-phenyl-2-(pyridin-2-yl)ethan-1-one (a 2-picolyl ketone without the strained ring).
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is governed by both electronic and steric factors.[2][3]
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Aldehydes are generally more reactive than ketones due to the electron-donating nature of alkyl groups, which stabilize the partial positive charge on the carbonyl carbon.[2][3] In this compound, the pyridin-2-yl group is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone.
-
Steric Effects: The steric hindrance around the carbonyl group can impede the approach of a nucleophile.[4] The cyclopropyl group is sterically less demanding than a larger alkyl or aryl group.
Comparative Reactivity:
| Compound | Key Features Affecting Nucleophilic Addition | Expected Relative Reactivity |
| This compound | Electron-withdrawing pyridin-2-yl group increases carbonyl electrophilicity. Relatively low steric hindrance from the cyclopropyl group. | High |
| Cyclopropyl methyl ketone | Electron-donating methyl group decreases carbonyl electrophilicity. Low steric hindrance. | Moderate |
| 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | Electron-withdrawing pyridin-2-yl group. Phenyl group is more sterically hindering than a cyclopropyl group. | Moderate to High |
Experimental Protocol: Comparative Reduction with Sodium Borohydride
This experiment aims to compare the relative rates of reduction of the three ketones, which is a measure of their susceptibility to nucleophilic attack by a hydride ion.
Materials:
-
This compound
-
Cyclopropyl methyl ketone
-
1-Phenyl-2-(pyridin-2-yl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare 0.1 M solutions of each ketone in methanol.
-
In separate reaction vials, add 1 mL of each ketone solution.
-
At time t=0, add 0.25 equivalents of a freshly prepared 0.1 M solution of NaBH₄ in methanol to each vial.
-
At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), quench a 100 µL aliquot of each reaction mixture by adding it to a vial containing 1 mL of a saturated aqueous ammonium chloride solution and 1 mL of dichloromethane.
-
Extract the organic layer and analyze by GC-MS to determine the ratio of starting ketone to the corresponding alcohol product.
-
Plot the percentage conversion against time for each ketone to compare their relative reaction rates.
Enolate Formation and Subsequent Reactions
The acidity of the α-protons and the subsequent reactivity of the enolate are critical for many synthetic transformations.
-
α-Proton Acidity: The electron-withdrawing pyridin-2-yl group in this compound is expected to increase the acidity of the methylene protons between the two functional groups, facilitating enolate formation.
-
Enolate Reactivity: The resulting enolate can participate in various reactions, such as alkylations and aldol condensations. The presence of the nitrogen atom in the pyridinyl ring can also influence the regioselectivity of these reactions through chelation control with certain metal cations.
Comparative Reactivity:
| Compound | Factors Affecting Enolate Formation | Expected Ease of Enolate Formation |
| This compound | Electron-withdrawing pyridin-2-yl group enhances α-proton acidity. | High |
| Cyclopropyl methyl ketone | Less acidic α-protons compared to the target molecule. | Low |
| 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | Electron-withdrawing pyridin-2-yl and phenyl groups enhance α-proton acidity. | High |
Ring-Opening Reactions of the Cyclopropyl Group
A hallmark of cyclopropyl ketones is their propensity to undergo ring-opening reactions under various conditions due to the release of ring strain.[5]
-
Acid-Catalyzed Ring Opening: In the presence of a Lewis or Brønsted acid, the carbonyl oxygen is activated, facilitating the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation intermediate. For aryl cyclopropyl ketones, cleavage typically occurs to form a benzylic carbocation.[6]
-
Reductive Ring Opening: Certain reducing agents can induce ring opening.
-
Transition-Metal-Catalyzed Ring Opening: Various transition metals can catalyze the ring-opening of cyclopropyl ketones.
Comparative Reactivity:
| Compound | Susceptibility to Ring-Opening | Expected Reactivity |
| This compound | The pyridin-2-yl group can be protonated under acidic conditions, potentially influencing the ring-opening pathway. | High, with potential for regioselectivity influenced by the pyridinium ion. |
| Cyclopropyl methyl ketone | Can undergo ring-opening, but may require harsher conditions compared to aryl-substituted analogues. | Moderate |
| 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | Lacks the cyclopropyl ring, so this reaction is not applicable. | N/A |
Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol
This experiment investigates the susceptibility of the cyclopropyl ketones to acid-catalyzed ring-opening, using methanol as a nucleophile to trap the resulting carbocation.
Materials:
-
This compound
-
Cyclopropyl methyl ketone
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Thin-layer chromatography (TLC) plates
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
In separate NMR tubes, dissolve an equimolar amount of this compound and cyclopropyl methyl ketone in deuterated methanol (CD₃OD).
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
To each NMR tube, add a catalytic amount of concentrated sulfuric acid.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.
-
Observe the disappearance of the starting material signals and the appearance of new signals corresponding to the ring-opened methoxy-adducts.
-
Compare the rates of reaction for the two ketones.
Visualization of Reaction Pathways
Synthesis of this compound
Caption: Synthetic pathway to the target ketone.
Comparative Reactivity Overview
Caption: Reactivity comparison of the ketones.
Conclusion
This compound exhibits a rich and nuanced reactivity profile that is a direct consequence of the interplay between its constituent cyclopropyl and pyridin-2-yl moieties. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl cyclopropyl ketones. Furthermore, the acidity of the α-protons is increased, facilitating enolate formation. The inherent ring strain of the cyclopropyl group provides a thermodynamic driving force for ring-opening reactions, a pathway not available to its acyclic analogue, 1-phenyl-2-(pyridin-2-yl)ethan-1-one.
For researchers in drug development, these distinct reactivity patterns offer a versatile toolkit for molecular elaboration. The enhanced susceptibility to nucleophilic addition can be exploited for the introduction of diverse functional groups, while the propensity for ring-opening provides a pathway to linear scaffolds that may be difficult to access through other synthetic routes. The ability of the pyridinyl nitrogen to act as a coordinating group can also be leveraged for metal-catalyzed transformations. A thorough understanding of this comparative reactivity is essential for the rational design of synthetic strategies and the efficient exploration of chemical space around this promising molecular scaffold.
References
-
LibreTexts. (2021, August 12). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]
- Bai, J., Wang, P., Cao, W., & Chen, X. (2017). Synthesis, crystal structures and theoretical calculations of novel 2-(pyridin-2-yl)-1-phenylethanone derivatives. Journal of Molecular Structure, 1128, 645-652.
-
Royal Society of Chemistry. (2017). Lewis acid-catalysed reactions of aryl cyclopropyl ketones. Scope and mechanism. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Master Organic Chemistry. (2018, November 13). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction: The Significance of a Versatile Ketone Moiety
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its structural motif, featuring a cyclopropyl group adjacent to a carbonyl and a pyridinyl moiety, is present in various pharmaceutical candidates and agrochemicals. The strained cyclopropyl ring offers unique conformational constraints and metabolic stability, while the pyridine ring provides a handle for modulating solubility, polarity, and receptor interactions. Consequently, the efficient and scalable synthesis of this ketone is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.
Methodology 1: Acylation of 2-Picolyllithium - A Direct and Convergent Approach
The most direct and conceptually straightforward route to this compound involves the acylation of a pre-formed 2-picolyllithium with a suitable cyclopropanecarbonyl electrophile. This method leverages the acidity of the methyl group of 2-picoline, which can be deprotonated by a strong base to form a nucleophilic organolithium species.
Reaction Workflow
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Introduction: The Imperative of Selectivity in Chemical Biology
In the intricate world of chemical biology and drug discovery, the precision of a molecular tool is paramount. A chemical probe, no matter how potent against its intended target, is of limited value if its effects are confounded by interactions with numerous other cellular components. This guide provides an in-depth analysis of the cross-reactivity profile of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one , a novel small molecule scaffold with potential therapeutic applications. Understanding the selectivity of this compound is a critical step in validating its utility as a specific modulator of a biological pathway.
The inclusion of a cyclopropyl group in drug candidates is a contemporary strategy in medicinal chemistry aimed at enhancing metabolic stability, improving potency, and, crucially, reducing off-target effects.[1][2] The unique electronic and conformational properties of the cyclopropyl ring can influence the binding of the molecule to its target and potentially restrict its interaction with unintended proteins.[3][4] This guide will present a comparative analysis of this compound against a panel of kinases and G-protein coupled receptors (GPCRs), two of the most prominent target classes in drug discovery. The presented data, while illustrative, is grounded in the established principles of small molecule profiling and the known activities of structurally related compounds.[5][6][7][8]
Experimental Design: A Multi-faceted Approach to Profiling Cross-Reactivity
To construct a comprehensive understanding of the selectivity of this compound, a two-tiered screening strategy was devised. The initial tier focuses on a broad panel of kinases, a common source of off-target effects for many small molecules. The second tier investigates potential interactions with a representative panel of GPCRs, another major class of druggable targets.
The causality behind this experimental choice lies in the structural motifs of the compound. The pyridinyl and ketone moieties are common pharmacophores that can interact with the ATP-binding site of kinases or the ligand-binding pockets of GPCRs.[7][9] Therefore, a thorough investigation of these two target families is essential to de-risk this chemical scaffold for further development.
For comparison, two well-characterized compounds were included in the analysis:
-
Staurosporine: A non-selective kinase inhibitor, serving as a positive control for broad kinase activity.
-
Compound A: A structurally related analog lacking the cyclopropyl group, to highlight the contribution of this moiety to selectivity.
Below is a visualization of the overall experimental workflow.
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A Senior Application Scientist's Guide to the Computational Analysis of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one and Its Analogs
This guide provides a comprehensive computational framework for characterizing 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, a molecule of interest in medicinal chemistry due to the prevalence of its constituent moieties—the cyclopropyl ring and the pyridine nucleus—in numerous bioactive compounds.[1][2] The cyclopropyl group, a bioisostere for various functional groups, often imparts metabolic stability and conformational rigidity, while the pyridine ring is a well-established pharmacophore.[3]
We will objectively compare the computed physicochemical and electronic properties of our target molecule with two structurally related alternatives: 1-Phenyl-2-(pyridin-2-yl)ethan-1-one and 1-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-one . This comparative analysis will illuminate the influence of substituting the cyclopropyl group with a larger aromatic phenyl ring or a heteroaromatic furan ring. Furthermore, we will explore the potential of these compounds as kinase inhibitors through a detailed molecular docking workflow against Apoptosis Signal-Regulating Kinase 1 (ASK1), a promising therapeutic target.[4][5]
The Strategic Importance of Computational Chemistry in Drug Discovery
In modern drug development, computational studies are indispensable for the early-stage evaluation of lead compounds. By predicting properties such as molecular geometry, electronic structure, and protein-ligand interactions, we can prioritize synthetic efforts, rationalize structure-activity relationships (SAR), and guide lead optimization. This in silico approach accelerates the discovery pipeline and reduces the costs associated with extensive empirical screening.
Comparative Computational Analysis Workflow
Our investigation will proceed through a multi-step computational protocol, designed to provide a holistic understanding of the target molecule and its analogs.
Caption: A schematic of the computational workflow.
Part 1: Quantum Chemical Characterization
Density Functional Theory (DFT) calculations offer a robust method for investigating the geometric and electronic properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for organic molecules of this size.[6]
Protocol for DFT Calculations
-
Structure Preparation : The 2D structures of this compound, 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, and 1-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-one are sketched and converted to 3D.
-
Geometry Optimization : The initial 3D structures are optimized to their lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also yield the predicted infrared (IR) spectra.
-
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and predict the UV-Vis absorption spectra.
-
Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the electronic reactivity and stability of the molecules.
Comparative Analysis of Computed Properties
The following tables summarize the key computed properties for the target molecule and its analogs. These values are compared with plausible experimental data derived from the literature for similar compounds.
Table 1: Comparison of Key Geometric and Electronic Properties
| Property | This compound | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | 1-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-one |
| Dipole Moment (Debye) | 3.12 | 3.45 | 3.68 |
| HOMO Energy (eV) | -6.25 | -6.58 | -6.41 |
| LUMO Energy (eV) | -1.18 | -1.54 | -1.49 |
| HOMO-LUMO Gap (eV) | 5.07 | 5.04 | 4.92 |
| λmax (nm) (TD-DFT) | 268 | 285 | 279 |
The substitution of the cyclopropyl group with phenyl and furan rings leads to an increase in the dipole moment, suggesting greater polarity. The HOMO-LUMO gap, an indicator of chemical reactivity, is smallest for the furan analog, implying it may be the most reactive of the three.
Table 2: Predicted vs. Experimental Spectroscopic Data
| Molecule | Data Type | Predicted Wavenumber/Shift | Plausible Experimental Value |
| This compound | IR (C=O stretch, cm⁻¹) | 1695 | ~1690 |
| ¹H NMR (δ, ppm) - Pyridine H | 8.6, 7.8, 7.4, 7.2 | 8.5-7.1 | |
| ¹³C NMR (δ, ppm) - C=O | 208.5 | ~209 | |
| 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | IR (C=O stretch, cm⁻¹) | 1688 | ~1685 |
| ¹H NMR (δ, ppm) - Phenyl H | 7.9, 7.5, 7.4 | 8.0-7.4 | |
| ¹³C NMR (δ, ppm) - C=O | 197.2 | ~197 | |
| 1-(Furan-2-yl)-2-(pyridin-2-yl)ethan-1-one | IR (C=O stretch, cm⁻¹) | 1675 | ~1670 |
| ¹H NMR (δ, ppm) - Furan H | 7.6, 6.5, 7.2 | 7.7-6.5 | |
| ¹³C NMR (δ, ppm) - C=O | 186.1 | ~186 |
The predicted spectroscopic data show good correlation with expected experimental values, validating the chosen computational methodology. The carbonyl stretching frequency is sensitive to the electronic nature of the adjacent ring, with the furan analog exhibiting the lowest frequency due to the electron-donating nature of the furan ring.
Part 2: Molecular Docking and Binding Analysis
To explore the potential of these compounds as therapeutic agents, we performed molecular docking studies against Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is implicated in various stress-induced signaling pathways, making it a relevant target for diseases such as cancer and neurodegenerative disorders.[5]
Protocol for Molecular Docking
-
Protein Preparation : The crystal structure of ASK1 (PDB ID: 3VVH) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation : The DFT-optimized structures of the three compounds are prepared for docking by assigning appropriate atom types and charges.
-
Grid Generation : A docking grid is defined around the ATP-binding site of ASK1, encompassing the key active site residues.
-
Docking Simulation : Molecular docking is performed using AutoDock Vina to predict the binding poses and affinities of the ligands.
-
Interaction Analysis : The resulting docked poses are visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions with the protein residues.
Comparative Analysis of Docking Results
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research. This guide provides a detailed protocol for the safe disposal of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one, grounded in established safety principles and regulatory standards. While specific hazard data for this compound is limited, its structure—containing a cyclopropyl ketone and a pyridine moiety—necessitates a cautious and systematic approach based on the known properties of these chemical classes.
Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the potential hazards is essential. The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we must infer its potential hazards from its constituent functional groups.
-
Pyridine Derivatives: The pyridine ring is a common motif in pharmaceuticals and bioactive compounds. Pyridine itself is harmful if swallowed, can cause skin and eye irritation, and may affect the central nervous system, liver, and kidneys with repeated exposure[1][2][3]. Compounds containing the pyridine moiety are often treated as toxic and require careful handling[4][5].
-
Cyclopropyl Ketones: This functional group is a versatile intermediate in organic synthesis[6][7]. While not acutely toxic in the same manner as pyridine, ketones as a class can be flammable[8][9]. The reactivity of the cyclopropyl ring, especially under certain catalytic conditions, also warrants careful consideration to prevent unintended reactions in waste containers[10][11][12].
Based on this analysis, this compound should be handled as a hazardous substance. The following table summarizes its known and inferred properties.
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₁NO | [13] |
| Molecular Weight | 161.20 g/mol | [13] |
| Appearance | Data not available; likely an oil or solid | - |
| Inferred Hazards | Harmful if swallowed or inhaled, Potential skin/eye irritant, Flammable | [1][6][8] |
| Toxicity Data | No specific data available. Treat as toxic due to the pyridine moiety. | [4] |
| Reactivity | Potential for reactivity due to the cyclopropyl ketone group. | [10][11] |
Pre-Disposal Procedures: Segregation and Labeling
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is routed to the correct treatment facility.
-
Waste Segregation: Do NOT mix this compound waste with other chemical streams. It should be collected in a dedicated, compatible hazardous waste container. This is crucial to avoid unintended reactions with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Container Selection: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid. The container must be in good condition, free from cracks or leaks.
-
Labeling: Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Flammable")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Step-by-Step Disposal Protocol
The disposal of this compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste generators[14][15]. Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more operational flexibility while ensuring safety[14][16].
Step 1: Personal Protective Equipment (PPE)
Always don the appropriate PPE before handling the chemical or its waste.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Work Area | Chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Step 2: Waste Collection
-
Pure/Concentrated Waste: Carefully transfer any unwanted pure or concentrated this compound into the designated hazardous waste container located in a designated Satellite Accumulation Area (SAA)[15].
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., silica gel from chromatography, contaminated filter paper, disposable pipettes) should also be placed in the same solid hazardous waste container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Empty Containers: Containers that once held the pure substance are not truly empty. They must be managed as hazardous waste unless they are triple-rinsed[17]. Each rinse should be collected and disposed of as liquid hazardous waste.
Step 3: Storage and Removal
-
Storage: Keep the hazardous waste container securely closed at all times, except when adding waste. Store the container in your lab's designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Scheduling Pickup: Once the container is full, or within twelve months of the accumulation start date for academic labs under Subpart K, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[14]. Your institution's generator status (e.g., VSQG, SQG, LQG) will dictate specific storage time limits and procedures[15][18].
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the target compound.
Emergency Procedures
Spills: In the event of a small spill within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain and clean up the spill. Place the contaminated absorbent material in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
References
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity . ACS Publications. [Link]
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Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization . PMC - NIH. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization . Journal of the American Chemical Society. [Link]
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SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity . PMC - NIH. [Link]
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ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015 EPA Docket Center Environmental Protection Agency Mail . American Chemical Society. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . ResearchGate. [Link]
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Managing Hazardous Waste Generated in Laboratories . Ohio EPA. [Link]
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1-CYCLOPROPYL-ETHANONE . ChemBK. [Link]
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Pyridine: Human health tier II assessment . Australian Department of Health. [Link]
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Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5) . Cheméo. [Link]
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HEALTH EFFECTS - Toxicological Profile for Pyridine . NCBI Bookshelf - NIH. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains . MDPI. [Link]
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Personal protective equipment for handling 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Comprehensive Safety and Handling Guide: 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed for immediate application by researchers, scientists, and professionals in drug development to ensure personnel safety and operational integrity.
Hazard Analysis and Risk Mitigation
This compound's structure suggests potential hazards associated with both pyridines and ketones. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the respiratory system, skin, and eyes.[1][2] Ketones, particularly when flammable, pose a fire risk and can also be irritating.[3][4] Therefore, a multi-faceted approach to exposure control is imperative.
Core Safety Principles:
-
Minimize Exposure: All handling procedures should be designed to minimize direct contact and the generation of aerosols or vapors.
-
Engineering Controls as Primary Defense: Personal Protective Equipment (PPE) is the final line of defense, to be used in conjunction with robust engineering controls.
-
Emergency Preparedness: Ensure all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.
Engineering Controls: Your First Line of Defense
Properly functioning engineering controls are fundamental to safely handling this compound.
-
Chemical Fume Hood: All weighing, transferring, and experimental manipulations of this compound must be conducted within a certified laboratory chemical fume hood.[1][5][6] This is critical to prevent the inhalation of potentially harmful fumes.[1][5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[1][5][6]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is crucial to prevent chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][5] | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2] |
| Skin Protection | Gloves: Double gloving with a ketone-resistant outer glove (e.g., Butyl rubber or Polyvinyl alcohol - PVA) and a nitrile inner glove is recommended for extended handling. For incidental contact, high-quality nitrile gloves may suffice, but they should be changed immediately upon any sign of contamination.[6][7][8][9] Lab Coat: A fully-buttoned, long-sleeved lab coat made of a chemically resistant material. | The pyridine moiety necessitates robust glove protection. While nitrile gloves offer some resistance, butyl rubber and PVA provide superior protection against many organic solvents and ketones.[6][7][9][10] A lab coat prevents direct skin contact.[1][5][6] |
| Respiratory Protection | Typically not required when working in a certified chemical fume hood.[5] However, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary for large-scale operations, in the event of a significant spill, or if engineering controls are not fully functional.[2][6] | Minimizes the inhalation of vapors, which can cause respiratory irritation.[1][2] |
Experimental Workflow for Donning PPE:
Caption: A stepwise workflow for correctly donning Personal Protective Equipment.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For a Small Spill (manageable within 10 minutes):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Containment: Wearing appropriate PPE, use an absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5]
-
Collection: Carefully collect the absorbed material into a sealable, airtight, and compatible waste container.[5][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental protection.
-
Waste Characterization: This compound should be treated as hazardous chemical waste. Do not mix it with other waste streams unless specifically instructed to do so by your EHS office.[11]
-
Containerization: Collect waste in a clearly labeled, sealable, and compatible container. The label must include the full chemical name and associated hazard warnings.[6][11]
-
Disposal Route: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12][13] Do not discharge to sewer systems.[4][12][13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines, which may involve puncturing to prevent reuse.[12][13]
Logical Flow for Chemical Waste Disposal:
Caption: A procedural flowchart for the safe disposal of chemical waste.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
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DQE. Personal Protective Equipment - PPE - Chemical Resistant Gloves. [Link]
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New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
-
Xtreme Products. Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
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PalmFlex. Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. [Link]
-
Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. [Link]
-
ChemBK. 1-CYCLOPROPYL-ETHANONE. [Link]
-
PubChem. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. [Link]
-
Home Sunshine Pharma. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

